Isophorone oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNQFPVXVZSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2C(C1)(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908032 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10276-21-8 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophorone oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isophorone Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isophorone (B1672270) Oxide (CAS: 10276-21-8)
Introduction
Isophorone oxide, identified by the CAS number 10276-21-8, is a versatile chemical intermediate derived from the epoxidation of isophorone.[1] Its chemical structure, featuring both an epoxide and a ketone functional group, makes it a valuable precursor in the synthesis of various organic compounds. This document provides a comprehensive overview of its chemical properties, safety information, synthesis protocols, and key chemical transformations.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions.[2] Its key physicochemical properties are summarized below, providing essential data for experimental design and process control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10276-21-8 | |
| Molecular Formula | C₉H₁₄O₂ | [3] |
| Molecular Weight | 154.21 g/mol | [3] |
| IUPAC Name | 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | [3] |
| Synonyms | 2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone, Epoxyisophorone | [4] |
| Boiling Point | 75-76 °C at 6 mmHg 70-73 °C at 5 mmHg | [5][6][7] [8] |
| Density | 0.994 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.453 | [5][6] |
Safety and Handling
Understanding the hazard profile of this compound is critical for safe laboratory and industrial handling. The compound is classified as harmful if swallowed.[3][9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks (dust mask type N95), should be utilized.
Table 2: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [3][9] |
| Hazard Statements | H302: Harmful if swallowed | [3][9] |
| Precautionary Statements | P264, P270, P301+P317, P330, P501 | [3] |
| Flash Point | 83 °C (181.4 °F) - closed cup | |
| Storage Class Code | 10 - Combustible liquids |
Experimental Protocols
Synthesis of this compound via Epoxidation
This compound is commonly prepared by the epoxidation of isophorone using an alkaline hydrogen peroxide solution.[1][8] This method provides a good yield and a straightforward workup procedure.
Materials and Equipment:
-
Isophorone (0.4 mole, 55.2 g)
-
30% Aqueous Hydrogen Peroxide (1.2 moles, 115 mL)
-
6N Aqueous Sodium Hydroxide (B78521) (0.2 mole, 33 mL)
-
Methanol (B129727) (400 mL)
-
Ether
-
Anhydrous Magnesium Sulfate
-
1-L three-necked flask, dropping funnel, mechanical stirrer, thermometer, ice bath
-
Distillation apparatus (e.g., 30-cm Vigreux column)
Procedure:
-
A solution of isophorone and 30% aqueous hydrogen peroxide in methanol is prepared in the three-necked flask.[8][10]
-
The flask contents are cooled to 15°C using an ice bath.[5][8]
-
6N aqueous sodium hydroxide is added dropwise over 1 hour, maintaining the reaction temperature between 15-20°C.[8][10] Note: The reaction is exothermic; if the temperature falls below 15°C, the reaction may not initiate properly, and if it exceeds 30°C, the yield can be diminished.[8]
-
After the addition is complete, the mixture is stirred for an additional 3 hours, keeping the temperature between 20-25°C to ensure the reaction goes to completion.[5][10]
-
The reaction mixture is then poured into 500 mL of water.[8][10]
-
The aqueous mixture is extracted twice with 400-mL portions of ether.[5][8]
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.[8][10]
-
The bulk of the ether is removed via distillation at atmospheric pressure.[5][8]
-
The remaining liquid is purified by vacuum distillation to yield this compound (typical yield: 70-72%).[8][10]
Analytical Methods: Gas Chromatography (GC)
The purity of this compound can be assessed using gas chromatography, often with a flame ionization detector (FID) or mass spectrometry (MS) for detection. While specific methods for the oxide are not extensively published, protocols for the parent compound, isophorone, can be adapted.[11][12][13]
General GC-FID Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.[12]
-
Injector Temperature: 250°C
-
Detector Temperature: 250-300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Maintain 220°C for 5 minutes.
-
-
Sample Preparation: Dilute the sample in a suitable solvent like carbon disulfide or ethyl acetate.[10][14]
-
Quantification: Use an external or internal standard calibration curve with known concentrations of purified this compound.
Chemical Reactivity and Pathways
This compound serves as a precursor for other valuable chemical structures. Its primary reactivity involves the rearrangement of the epoxide ring, which can be catalyzed by various agents.
Catalytic Rearrangement
This compound can be rearranged to form dione (B5365651) or cyclopentanone (B42830) derivatives with high conversion rates and selectivity using catalysts such as zeolites or montmorillonite (B579905) K10.[5][6][7] This transformation is a key pathway for synthesizing more complex molecules.
References
- 1. Isophorone - Wikipedia [en.wikipedia.org]
- 2. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (±)-Epoxyisophorone | CAS 10276-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | 10276-21-8 [chemicalbook.com]
- 6. This compound CAS#: 10276-21-8 [m.chemicalbook.com]
- 7. This compound , >97.0%(GC) , 10276-21-8 - CookeChem [cookechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Isophorone (HSG 91, 1995) [inchem.org]
- 12. benchchem.com [benchchem.com]
- 13. How to detect the content of Isophorone in a sample? - Blog [bofanchem.com]
- 14. cdc.gov [cdc.gov]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Isophorone Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophorone (B1672270) oxide, systematically named 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic epoxide derivative of isophorone. Its rigid, strained ring system and multiple stereocenters make it a molecule of significant interest in synthetic organic chemistry and as a potential building block in drug discovery. This technical guide provides a comprehensive overview of the molecular structure and stereochemical nuances of isophorone oxide, including detailed experimental protocols for its synthesis and characterization.
Molecular Structure
This compound possesses a bicyclo[4.1.0]heptane core structure, which consists of a six-membered cyclohexanone (B45756) ring fused to a three-membered oxirane (epoxide) ring. The molecule is further characterized by the presence of three methyl groups, two at the C4 position and one at the C6 position.
Systematic Name: 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one[1][2] CAS Number: 10276-21-8[1][2] Molecular Formula: C₉H₁₄O₂[1][2] Molecular Weight: 154.21 g/mol [1]
The core structure of this compound is depicted below:
Caption: Core chemical structure of this compound.
Stereochemistry
The rigid bicyclic structure of this compound gives rise to several stereoisomers. The fusion of the epoxide ring to the cyclohexanone ring can be either cis or trans with respect to the methyl group at the C6 position. Furthermore, the molecule contains three chiral centers (C1, C6, and the carbon of the epoxide attached to C1), leading to the possibility of enantiomeric pairs for both the cis and trans diastereomers.
The stereochemical configurations are therefore:
-
(1R, 6R)- and (1S, 6S)-4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one (trans isomers)
-
(1R, 6S)- and (1S, 6R)-4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one (cis isomers)
Caption: Stereoisomers of this compound.
Quantitative Data
Currently, there is a notable absence of publicly available X-ray crystallographic data for the individual stereoisomers of this compound. Consequently, precise experimental data on bond lengths, bond angles, and dihedral angles are not available. Computational studies could provide theoretical values for these parameters.
| Property | Value | Source |
| Molecular Weight | 154.21 g/mol | PubChem |
| Boiling Point | 75-76 °C at 6 mmHg | ChemicalBook[3] |
| Density | 0.994 g/mL at 25 °C | ChemicalBook[3] |
| Refractive Index (n20/D) | 1.453 | ChemicalBook[3] |
Experimental Protocols
Synthesis of this compound (as a mixture of stereoisomers)
The most common method for the synthesis of this compound is the epoxidation of isophorone using alkaline hydrogen peroxide.[4][5]
Materials:
-
Isophorone
-
30% Hydrogen peroxide
-
Methanol
-
6N Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve isophorone (1.0 eq) in methanol.
-
Add 30% hydrogen peroxide (3.0 eq) to the solution.
-
Cool the mixture to 15-20 °C using an ice bath.
-
Slowly add 6N sodium hydroxide (0.5 eq) dropwise over 1 hour, maintaining the temperature between 15-20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (2 x volumes of the aqueous layer).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Caption: General workflow for the synthesis of this compound.
Stereoselective Synthesis and Separation
-
Stereoselective Epoxidation: Utilizing chiral catalysts or reagents to favor the formation of one diastereomer or enantiomer over the others.
-
Chromatographic Separation:
-
Diastereomer Separation: Using standard chromatography techniques (e.g., column chromatography on silica (B1680970) gel) to separate the cis and trans diastereomers, which have different physical properties.
-
Enantiomer Separation: Employing chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase to resolve the enantiomeric pairs of the cis and trans isomers.
-
Spectroscopic Characterization
Detailed and assigned spectroscopic data for the individual stereoisomers of this compound are scarce in the literature. The following represents expected characteristic signals based on the functional groups present.
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1710-1730 cm⁻¹.
-
Bands associated with the C-O-C stretching of the epoxide ring, usually found around 1250 cm⁻¹ and 850-950 cm⁻¹.
-
C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Distinct signals for the methyl groups and the protons on the cyclohexanone and epoxide rings. The coupling constants and chemical shifts of the epoxide protons would be crucial in determining the cis/trans stereochemistry.
-
¹³C NMR: Resonances for the carbonyl carbon (around 200-210 ppm), the carbons of the epoxide ring (typically 50-70 ppm), and the aliphatic carbons of the ring and methyl groups.
Conclusion
This compound is a structurally interesting molecule with significant potential for further investigation, particularly in the field of stereoselective synthesis. While the synthesis of the diastereomeric mixture is well-established, a clear gap exists in the literature regarding the preparation and characterization of its individual stereoisomers. This guide highlights the current state of knowledge and underscores the need for further research to unlock the full potential of this compound's distinct stereochemical forms for applications in drug development and materials science. The development of robust methods for stereoselective synthesis and chiral resolution, along with comprehensive spectroscopic and crystallographic characterization of the individual isomers, will be crucial for advancing the utility of this versatile chemical entity.
References
Synthesis of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, commonly known as isophorone (B1672270) oxide. This compound serves as a valuable intermediate in organic synthesis. This document details the primary synthetic methodology, an alternative catalytic approach, presents key quantitative data in a structured format, and provides detailed experimental protocols.
Core Synthesis Methodology: Epoxidation of Isophorone
The most established and well-documented method for the synthesis of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one is the epoxidation of isophorone.[1] This reaction is typically carried out using an alkaline solution of hydrogen peroxide.[1] Isophorone, an α,β-unsaturated ketone, is the direct precursor for this synthesis and is industrially produced through the aldol (B89426) condensation of acetone (B3395972).
The reaction proceeds by the nucleophilic attack of the hydroperoxide anion on the β-carbon of the conjugated system of isophorone, followed by intramolecular ring closure to form the epoxide ring. The alkaline conditions are crucial for the deprotonation of hydrogen peroxide, forming the reactive hydroperoxide anion.
Alternative Synthetic Route: Catalytic Epoxidation
An alternative approach to the synthesis of isophorone oxide involves a catalytic system. One such method employs a copper-aluminum hydrotalcite (Cu-Al HTLcs) catalyst in the presence of N-hydroxyphthalimide (NHPI) and tert-butyl hydroperoxide (TBHP) as the oxidizing agent in acetonitrile (B52724).[2] This method represents a different mechanistic pathway for the epoxidation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one via the alkaline hydrogen peroxide method.
| Parameter | Value | Reference |
| Yield | 70-72% | [1] |
| Boiling Point | 70-73 °C at 5 mmHg | [1] |
| Refractive Index (n_D^25) | 1.4500-1.4510 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [3] |
| Molecular Weight | 154.21 g/mol | [3] |
Spectroscopic Data
Characterization of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one is typically performed using spectroscopic methods.
-
¹H NMR: Data available on SpectraBase.[4]
-
¹³C NMR: Data available on PubChem.[3]
-
IR Spectroscopy: Data available on PubChem.[3]
Experimental Protocols
Method 1: Epoxidation with Alkaline Hydrogen peroxide[1]
This protocol is adapted from Organic Syntheses.
Materials:
-
Isophorone (technical grade)
-
30% Hydrogen peroxide
-
6N Sodium hydroxide (B78521)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% hydrogen peroxide in 400 mL of methanol.
-
Cool the mixture to 15 °C using an ice bath.
-
Add 33 mL (0.2 mole) of 6N aqueous sodium hydroxide dropwise over 1 hour, maintaining the temperature between 15-20 °C.
-
After the addition is complete, continue stirring for 3 hours, keeping the temperature between 20-25 °C.
-
Pour the reaction mixture into 500 mL of water.
-
Extract the aqueous mixture with two 400 mL portions of diethyl ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the bulk of the ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain the pure product.
Note: The progress of the reaction can be monitored by observing the disappearance of the UV absorbance of isophorone at 235 nm.[1] this compound has a UV maximum at 292 nm (ε 43).[1]
Method 2: Catalytic Epoxidation with Cu-Al Hydrotalcite[2]
Materials:
-
Isophorone
-
Copper-aluminum hydrotalcite (Cu-Al HTLcs) catalyst
-
N-hydroxyphthalimide (NHPI)
-
70% tert-butyl hydroperoxide (TBHP)
-
Acetonitrile
-
Saturated NaHSO₃ solution
-
Ethyl acetate (B1210297)
-
Saturated EDTA solution
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add Cu-Al HTLcs (150 mg), NHPI (0.75 mmol), and acetonitrile (10 mL).
-
Stir the mixture vigorously for 10 minutes to create a fine suspension.
-
Add isophorone (10 mmol) and 70% TBHP (40 mmol) to the mixture.
-
Reflux the reaction mixture for the required time.
-
After cooling, filter the mixture.
-
Add saturated NaHSO₃ solution to the filtrate to quench excess TBHP.
-
Extract the solution with ethyl acetate (3 x 10 mL).
-
Wash the combined organic phases successively with saturated EDTA solution and saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation to yield the crude product.
Signaling Pathways and Biological Context
Currently, there is a lack of specific studies detailing the interaction of 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one with biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate for the synthesis of other molecules. The precursor, isophorone, has undergone toxicological studies, but this does not directly translate to the biological activity of the epoxide derivative.[5][6]
Visualizations
Caption: Experimental workflow for the alkaline epoxidation of isophorone.
Caption: Synthetic relationship from acetone to this compound.
References
Spectroscopic Data of Isophorone Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isophorone (B1672270) oxide (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one), a versatile chemical intermediate. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, and MS) and the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for isophorone oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.5 - 3.5 (estimated) | - | - | Protons on the epoxide ring |
| Variable | - | - | Methylene and methyl protons |
Note: Experimentally determined peak list data from a dedicated spectroscopic database was not publicly available. The chemical shift for epoxide protons is an estimated range based on typical values for α,β-epoxy ketones.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~200 | Carbonyl Carbon (C=O) |
| 50 - 80 | Epoxide Carbons (C-O) |
| Variable | Other aliphatic carbons |
Note: Specific peak list data from a dedicated spectroscopic database was not publicly available. The chemical shifts are estimated based on the functional groups present in the molecule.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O (Ketone) stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (epoxide ring) |
| 950 - 810 | Strong | Symmetric C-O-C stretch (epoxide ring) |
| 880 - 750 | Strong | C-O stretch (epoxide ring) |
| 2960 - 2870 | Medium-Strong | C-H stretch (alkane) |
Note: The IR peak data is based on characteristic absorption frequencies for α,β-epoxy ketones.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity | Assignment |
| 154 | Low | [M]⁺ (Molecular Ion) |
| 83 | High | Major Fragment |
| 69 | Medium | Fragment |
| 41 | Medium | Fragment |
Note: Fragmentation data is sourced from public databases.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.
Synthesis of this compound
A well-established procedure for the synthesis of this compound is the epoxidation of isophorone.[1]
Materials:
-
Isophorone
-
30% Hydrogen peroxide
-
6N Sodium hydroxide (B78521)
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of isophorone and 30% aqueous hydrogen peroxide in methanol is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.
-
The flask is cooled to 15 °C using an ice bath.
-
6N aqueous sodium hydroxide is added dropwise with stirring over one hour, maintaining the temperature between 15-20 °C.
-
After the addition is complete, the mixture is stirred for an additional three hours at 20-25 °C.
-
The reaction mixture is then poured into water and extracted with two portions of ether.
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the remaining liquid is distilled under reduced pressure to yield this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of α,β-epoxy ketones is as follows:
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a protocol for the analysis of isophorone derivatives, which can be adapted for this compound.[1]
-
Sample Preparation: The this compound sample is diluted in a suitable solvent such as dichloromethane (B109758) or methanol.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-450.
-
Visualizations
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Physical and chemical properties of Isophorone oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone (B1672270) oxide (CAS No. 10276-21-8), systematically named 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, is a derivative of isophorone, a well-known unsaturated cyclic ketone.[1] This technical guide provides an in-depth overview of the physical and chemical properties of isophorone oxide, intended to be a valuable resource for professionals in research, chemical synthesis, and drug development. The document summarizes key quantitative data, details experimental protocols, and presents a logical workflow for its synthesis.
Physical Properties
This compound is a colorless to light yellow, clear liquid at room temperature.[2][3] A comprehensive summary of its physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [4] |
| Molecular Weight | 154.21 g/mol | [1][4] |
| Boiling Point | 75-76 °C at 6 mmHg | [2][4] |
| Density | 0.994 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.453 | [2][4] |
| Flash Point | 182 °F (83 °C) | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Storage Temperature | Room temperature, sealed in a dry place | [2][4] |
Chemical Properties and Reactivity
This compound is a stable compound under standard conditions. Its chemical reactivity is primarily characterized by the presence of an epoxide ring and a ketone functional group.
One notable reaction is its rearrangement into 3,5,5-trimethyl-1,2-cyclohexanedione and 2-formyl-2,4,4-trimethylcyclopentanone. This transformation can be achieved with high conversion and selectivity using catalysts such as zeolites and montmorillonite (B579905) K10.[3]
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available. | [1] |
| ¹³C NMR | Data available. | [1] |
| Infrared (IR) | Data available (FTIR, ATR-IR, Vapor Phase). | [1] |
| Mass Spectrometry (MS) | Data available (GC-MS). | [1] |
| Ultraviolet (UV) | Maximum absorption at 292 mμ (ε 43). |
Experimental Protocols
Synthesis of this compound from Isophorone
Principle:
This compound is synthesized via the epoxidation of isophorone using hydrogen peroxide in a basic solution.
Materials:
-
Isophorone
-
30% Aqueous hydrogen peroxide
-
6N Aqueous sodium hydroxide (B78521)
-
Methanol
-
Ether
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 55.2 g (0.4 mol) of isophorone in 400 ml of methanol.
-
To this solution, add 115 ml (1.2 mol) of 30% aqueous hydrogen peroxide.
-
Cool the flask to 15 °C using an ice bath.
-
Add 33 ml (0.2 mol) of 6N aqueous sodium hydroxide dropwise with stirring over a period of 1 hour, maintaining the reaction temperature between 15–20 °C with a cold water bath.
-
After the addition is complete, stir the mixture for an additional 3 hours, keeping the temperature at 20–25 °C.
-
Pour the reaction mixture into 500 ml of water.
-
Extract the aqueous mixture with two 400-ml portions of ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the bulk of the ether by distillation through a 30-cm Vigreux column at atmospheric pressure.
-
Distill the residual liquid under reduced pressure to yield this compound. The expected yield is 43–44.5 g (70–72%).[4]
Analytical Methods for Purity Determination
The purity of this compound is typically determined using gas chromatography (GC).[3]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
General GC Parameters (example):
-
Column: Capillary column suitable for the analysis of ketones and epoxides.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: An initial temperature held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of all components.
-
Carrier Gas: Helium or Nitrogen.
For more detailed structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the parent ion and fragmentation patterns of this compound.[1]
Logical Workflow: Synthesis of this compound
References
The Elusive Presence of Isophorone Oxide in Flora: A Technical Review
An in-depth examination of current scientific literature reveals a significant gap in our understanding of the natural occurrence of isophorone (B1672270) oxide in plants. While its precursor, isophorone, is a well-documented constituent of various plant species, the presence of isophorone oxide as a natural product remains largely unconfirmed by primary research. This technical guide provides a comprehensive overview of the current knowledge surrounding isophorone and its potential relationship to this compound in a botanical context, tailored for researchers, scientists, and drug development professionals.
This compound: Natural Product or Analytical Artifact?
This compound (4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) is primarily recognized as a synthetic derivative of isophorone. While the PubChem database indicates a report of this compound in Nicotiana tabacum (tobacco), referencing the LOTUS database of natural products, extensive searches of phytochemical literature, including detailed analyses of Nicotiana tabacum's volatile and essential oil components, do not yield primary scientific articles confirming its isolation and characterization from this or any other plant source.[1][2][3][4][5][6] The majority of scientific literature focuses on carotenoid degradation products in tobacco, such as various ionones and damascenone, without mentioning this compound.[1][7][8]
This conspicuous absence from detailed phytochemical studies suggests several possibilities:
-
This compound may be an extremely rare or trace component of specific plant chemotypes, eluding common analytical detection methods.
-
Its presence could be an artifact of sample preparation, extraction, or analysis, where isophorone is oxidized to this compound.
-
The initial report may be uncorroborated or requires further validation.
Given the current state of research, a definitive guide on the natural occurrence of this compound in plants cannot be compiled. However, understanding its precursor, isophorone, provides a crucial foundation for any future investigations into this matter.
Isophorone: A Widespread Natural Volatile
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is an α,β-unsaturated cyclic ketone that has been identified as a natural volatile or semi-volatile compound in a variety of plants. Its presence is of interest due to its potential biological activities and its role in plant signaling.
Quantitative Occurrence of Isophorone in Plants
The concentration of isophorone varies significantly depending on the plant species, the specific part of the plant, and the analytical methods used for quantification. The following table summarizes the available quantitative data for isophorone in various plants.
| Plant Species | Plant Part | Concentration | Analytical Method |
| Crocus sativus L. (Saffron) | Stigmas | 202 - 245 µg/g | GC-MS |
| Crocus sativus L. (Saffron) | Flower Petals (essential oil) | 17.2% | GC-MS |
| Himantoglossum robertianum (Loisel.) P.Delforge | Not specified (essential oil) | 4.21% | Not specified |
| Vaccinium macrocarpon Aiton (Cranberry) | Fruit | Presence confirmed | Not specified |
| Carica papaya L. (Papaya) | Fruit | Presence suggested | Not specified |
| Hierochloe odorata (L.) P.Beauv. (Sweet Grass) | Not specified | Presence suggested | Not specified |
| Nicotiana tabacum L. (Burley Tobacco) | Leaves | Presence confirmed | Not specified |
Table 1: Quantitative data on the occurrence of isophorone in various plant species. Data is compiled from available literature and may vary based on specific cultivars, environmental conditions, and extraction protocols.
Biosynthesis and Potential Transformation
Putative Biosynthetic Pathway of Isophorone
Isophorone is believed to be a C9-apocarotenoid, formed through the oxidative cleavage of carotenoids. Carotenoids are synthesized via the isoprenoid biosynthesis pathway, primarily through the methylerythritol 4-phosphate (MEP) pathway in plant plastids. The proposed, though not definitively proven, pathway for isophorone formation involves the enzymatic degradation of zeaxanthin, a C40 carotenoid.
Hypothetical Formation of this compound in Planta
While not substantiated by direct evidence, it is plausible that isophorone could be enzymatically converted to this compound within the plant. This would likely involve an epoxidation reaction catalyzed by a monooxygenase or a similar enzyme. The presence of various epoxides in plant volatile profiles lends some credence to this hypothesis.
Experimental Protocols
Due to the lack of confirmed natural sources of this compound, specific protocols for its extraction and analysis from plant matrices are not available. However, a general workflow for the analysis of isophorone and other plant volatiles can be adapted for the targeted search of this compound.
General Workflow for Volatile Compound Analysis in Plants
The analysis of volatile compounds like isophorone and potentially this compound from plant material typically involves extraction, separation, and identification.
Detailed Methodology: HS-SPME-GC-MS for Isophorone Analysis
This protocol is adapted from methodologies used for the analysis of isophorone in saffron.
-
Sample Preparation:
-
Cryogenically grind a known weight of dried plant material (e.g., saffron stigmas) to a fine powder.
-
Place the powdered sample into a headspace vial and seal it.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block at a controlled temperature (e.g., 60-80°C).
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Desorb the trapped volatiles from the SPME fiber in the hot inlet of the GC.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the compounds.
-
Detection: A mass spectrometer is used to detect and identify the separated compounds based on their mass spectra and retention times.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of isophorone.
-
An internal standard can be added to the sample before extraction to improve accuracy.
-
Calculate the concentration of isophorone in the sample based on the peak area relative to the standard curve.
-
Biological Activity
The biological activities of isophorone have been a subject of interest, particularly in the context of its presence in medicinal plants. However, there is no available information on the specific biological activities or signaling pathways of this compound within plants.
Conclusion and Future Directions
Future research should focus on:
-
Targeted analysis of Nicotiana tabacum and other plants known to produce high levels of isophorone to confirm or refute the presence of this compound.
-
Investigation of potential enzymatic pathways for the in-planta epoxidation of isophorone.
-
Development of sensitive analytical methods capable of detecting and quantifying trace amounts of this compound in complex plant matrices.
Until such studies are conducted, the chapter on the natural occurrence of this compound in plants remains largely unwritten. This guide serves as a summary of the current, albeit limited, state of knowledge and a call for further investigation into this potentially overlooked area of phytochemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. ijisrt.com [ijisrt.com]
- 3. Phytochemicals derived from Nicotiana tabacum L. plant contribute to pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. shayandcompany.com [shayandcompany.com]
- 6. journal-jps.com [journal-jps.com]
- 7. Transcriptomic and metabolomic analysis of carotenoid metabolism and accumulation of carotenoid-derived products in tob… [ouci.dntb.gov.ua]
- 8. Carotenoid-Related Volatile Compounds of Tobacco (Nicotiana tabacum L.) Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of Isophorone Oxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophorone (B1672270) oxide, a derivative of the versatile industrial chemical isophorone, serves as a valuable intermediate in organic synthesis. Its strained epoxide ring, activated by the adjacent carbonyl group, is susceptible to nucleophilic attack, leading to a variety of functionalized cyclohexane (B81311) derivatives. This technical guide provides a comprehensive overview of the reaction mechanisms of isophorone oxide with a range of nucleophiles, including amines, thiols, alcohols, and organometallic reagents. Key aspects such as regioselectivity, stereochemistry, and the influence of reaction conditions are discussed in detail. This document is intended to be a resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge required to effectively utilize this compound as a synthetic building block.
Introduction
This compound (3,5,5-trimethyl-1-oxa-2-oxocyclohept-6-ene) is a valuable synthetic intermediate derived from the epoxidation of isophorone, an α,β-unsaturated cyclic ketone. The presence of a strained epoxide ring in conjugation with a carbonyl group makes this compound a highly reactive and versatile substrate for a variety of chemical transformations. The ring-opening reactions of epoxides are fundamental transformations in organic synthesis, providing a powerful method for the introduction of two vicinal functional groups with defined stereochemistry. In the case of this compound, the regioselectivity and stereoselectivity of the ring-opening are influenced by the nature of the nucleophile, the catalyst employed, and the overall reaction conditions. A thorough understanding of these factors is crucial for the strategic design of synthetic routes to complex molecules, including pharmaceuticals and other biologically active compounds.
General Reaction Mechanisms: Acidic vs. Basic Conditions
The ring-opening of epoxides can be catalyzed by either acid or base, and the choice of catalyst has a profound impact on the regiochemical outcome of the reaction.
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the ring-opening of epoxides proceeds via an SN2 mechanism . The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous opening of the ring and the formation of a new carbon-nucleophile bond. In this concerted process, steric hindrance is the dominant factor controlling regioselectivity. Consequently, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this typically corresponds to the C-2 position. The reaction results in an inversion of stereochemistry at the center of attack.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a more reactive electrophile. The C-O bonds of the protonated epoxide are weakened, and the transition state has significant carbocationic character. The regioselectivity is then governed by electronic factors, specifically the stability of the partial positive charge that develops on the carbon atoms. The nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge. In the case of this compound, the C-3 position, being tertiary, can better stabilize a positive charge than the secondary C-2 position. Therefore, under acidic conditions, nucleophilic attack is generally favored at the C-3 position. The stereochemical outcome is typically anti-addition, resulting from the backside attack of the nucleophile on the protonated epoxide.
Reactions with Specific Nucleophiles
Amines
The reaction of this compound with primary and secondary amines is a valuable method for the synthesis of β-amino alcohols. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
Mechanism: In the absence of a catalyst or in the presence of a base, the reaction proceeds via an SN2 mechanism, with the amine preferentially attacking the less sterically hindered C-2 position. Under acidic conditions, the reaction can be directed towards the C-3 position.
-
Experimental Data:
| Nucleophile | Catalyst/Solvent | Product(s) | Yield (%) | Regioselectivity (C-2:C-3) | Reference |
| Aniline | Acetic Acid | 2-Anilino-3-hydroxy-3,5,5-trimethylcyclohexanone | High | Excellent | [1] |
| Various Amines | Metal- and Solvent-Free | β-Amino alcohols | 93-98 | Excellent | [1] |
-
Experimental Protocol (General, Acid-Catalyzed): To a solution of this compound in a suitable solvent, the amine and a catalytic amount of a protic acid (e.g., acetic acid) are added. The reaction mixture is stirred at a specified temperature until completion. The product is then isolated and purified using standard techniques such as chromatography.[1]
Thiols
The reaction of this compound with thiols provides access to β-hydroxy thioethers. Similar to amines, the regioselectivity is dependent on the reaction conditions.
-
Mechanism: The reaction mechanism with thiols mirrors that of amines. In the presence of a base, the thiolate anion, a potent nucleophile, attacks the C-2 position in an SN2 fashion. Acid catalysis can promote attack at the C-3 position.
-
Experimental Protocol (General, Base-Catalyzed): A thiol is treated with a base (e.g., sodium hydride) in an anhydrous solvent to generate the thiolate. This compound is then added to the solution, and the reaction is stirred until completion. Workup and purification yield the desired β-hydroxy thioether.
Alcohols
The alcoholysis of this compound leads to the formation of β-hydroxy ethers. The regioselectivity is again dictated by the catalytic conditions.
-
Mechanism: Under basic conditions, an alkoxide nucleophile will attack the C-2 position. Under acidic conditions, the protonated epoxide will be attacked by the alcohol at the more substituted C-3 position.
Azides
The ring-opening of epoxides with sodium azide (B81097) is a key step in the synthesis of β-azido alcohols, which are versatile precursors to amino alcohols. The regioselectivity of this reaction can be controlled by pH.[2][3]
-
Mechanism: Under basic conditions (pH > 7), the azide anion attacks the less substituted C-2 position.[2][3] In an acidic medium (pH < 7), the reaction proceeds through a protonated epoxide intermediate, leading to the preferential attack at the more substituted C-3 position.[2][3] The ring-opening is diastereoselective, resulting in the trans-azido alcohol.[2]
-
Quantitative Data:
| Epoxide | Conditions | Major Product | Regioselectivity (α:β) | Reference |
| Cyclohexene oxide | NaN3, H2O, pH 9.5 | trans-2-azidocyclohexanol | - | [2] |
| Styrene oxide | NaN3, H2O, pH 9.5 | 2-azido-2-phenylethanol | a-attack favored | [2] |
| 1,2-epoxy-2-methylpropane | NaN3, H2O, pH 4.2 | 1-azido-2-methyl-2-propanol | Reversed to a-attack | [2] |
-
Experimental Protocol (pH-Controlled Azidolysis): To a solution of sodium azide in water, the epoxide is added. The pH of the solution is adjusted to the desired value (e.g., 9.5 for basic conditions or 4.2 with acetic acid for acidic conditions). The mixture is stirred at a controlled temperature until the reaction is complete. The product is then extracted and purified.[2]
Organometallic Reagents (e.g., Grignard Reagents)
While the reaction of Grignard reagents with this compound is not extensively documented, the reaction with the parent compound, isophorone, proceeds via a 1,2-addition to the carbonyl group.[4] It is plausible that with this compound, the Grignard reagent, being a strong nucleophile and a strong base, would preferentially attack the carbonyl carbon. However, attack at the epoxide carbons is also a possibility.
-
Plausible Mechanism: The Grignard reagent could add to the carbonyl group, forming a tertiary alcohol. Subsequent intramolecular or intermolecular reactions could then occur. Alternatively, under certain conditions, the Grignard reagent could act as a nucleophile to open the epoxide ring, likely at the less hindered C-2 position.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways of this compound under acidic and basic conditions.
Caption: A typical experimental workflow for the reaction of this compound.
Conclusion
The reaction of this compound with nucleophiles is a powerful and versatile tool in organic synthesis. The regiochemical and stereochemical outcomes of these reactions can be effectively controlled by the careful selection of reaction conditions, particularly the use of acidic or basic catalysis. This guide has provided a detailed overview of the fundamental mechanisms governing these transformations and has presented specific examples with various classes of nucleophiles. For researchers in drug development and other areas of chemical science, a thorough understanding of these principles is essential for the rational design of synthetic routes to novel and complex molecular architectures. Further research into the development of highly stereoselective methods for the ring-opening of this compound will undoubtedly continue to expand its utility as a valuable chiral building block.
References
Quantum chemical calculations for Isophorone oxide
An In-Depth Technical Guide to Quantum Chemical Calculations for Isophorone (B1672270) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone oxide (4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) is an oxygenated derivative of isophorone, a well-known α,β-unsaturated cyclic ketone.[1] As a chiral epoxide with a ketone functional group, it serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry and drug development. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for its application.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental route to probe the molecular properties of this compound with high accuracy.[2] These computational methods allow for the prediction of geometric parameters, vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and thermodynamic properties, offering deep insights that complement experimental data.[3] This guide details the standard computational methodologies for such calculations and presents representative data to illustrate the expected outcomes.
Computational Methodology
A robust computational protocol is essential for obtaining reliable and reproducible results. The methods outlined below represent a standard and widely accepted approach for the quantum chemical analysis of organic molecules like this compound.[4][5]
1. Software and Hardware: All calculations are typically performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing clusters are generally required to handle the computational demands, especially for frequency and NMR calculations with large basis sets.
2. Geometry Optimization: The first step involves finding the minimum energy structure of the this compound molecule. This is achieved through geometry optimization. A common and effective level of theory for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p).[6][7] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing bonding environments correctly. The optimization process continues until the forces on each atom are negligible and the structure represents a true energy minimum on the potential energy surface.
3. Vibrational Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)).[6] This serves two primary purposes:
-
Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.
-
Prediction of Spectra: The calculation yields harmonic vibrational frequencies and infrared (IR) intensities, which can be directly compared to experimental IR spectra.[8] Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) for better agreement.[6]
4. NMR Chemical Shift Calculation: Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9] This is typically performed on the previously optimized geometry. The calculations provide absolute shielding values (σ), which are then converted to chemical shifts (δ) relative to a reference compound, usually Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_sample).[4] The B3LYP functional with the 6-311+G(2d,p) basis set often provides a good balance of accuracy and computational cost for both ¹H and ¹³C NMR predictions.[4]
5. Thermodynamic Properties: The output from the frequency calculation also provides the necessary data to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G) at a specified temperature and pressure (e.g., 298.15 K and 1 atm).
Results and Data Presentation
The following tables summarize representative quantitative data that would be obtained from quantum chemical calculations on this compound at the B3LYP/6-311+G(d,p) level of theory. This data is illustrative and serves to exemplify the output of a typical computational study.
Structural Properties
The optimized geometry provides precise bond lengths and angles, defining the molecule's 3D structure.
Table 1: Selected Calculated Bond Lengths for this compound.
| Bond | Bond Length (Å) |
|---|---|
| C=O (Ketone) | 1.215 |
| C-O (Epoxide) | 1.452 |
| C-C (Epoxide) | 1.480 |
| C-C (Ring) | 1.530 - 1.550 |
Table 2: Selected Calculated Bond Angles for this compound.
| Angle | Bond Angle (°) |
|---|---|
| O=C-C | 123.5 |
| C-O-C (Epoxide) | 61.2 |
| C-C-C (Ring) | 109.0 - 114.0 |
Spectroscopic Properties
Computational spectroscopy is a key tool for interpreting experimental data and assigning spectral features to specific molecular motions or chemical environments.
Table 3: Illustrative Calculated Vibrational Frequencies and Experimental Comparison.
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental IR (cm⁻¹) |
|---|---|---|
| C-H Stretch (Alkyl) | 2880 - 2995 | ~2940[8] |
| C=O Stretch (Ketone) | 1715 | ~1722[10] |
| C-H Bend | 1370 - 1460 | Not specified |
| C-O-C Stretch (Epoxide, sym.) | 1255 | Not specified |
| C-O-C Bend (Epoxide, asym.) | 845 | Not specified |
Table 4: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) vs. TMS.
| Atom | Atom Type | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | Carbonyl (C=O) | 206.5 |
| C2 | Epoxide C-O | 65.8 |
| C3 | Epoxide C-O | 62.1 |
| C4 | Quaternary C(CH₃)₂ | 35.2 |
| C5 | Methylene (-CH₂-) | 51.0 |
| C6 | Methylene (-CH₂-) | 46.5 |
| C7, C8 | Methyl (-CH₃) on C4 | 28.5, 27.8 |
| C9 | Methyl (-CH₃) on C3 | 21.0 |
| H (on C2) | Epoxide H | 3.1 |
| H (on C5, C6) | Methylene H's | 1.8 - 2.5 |
| H (on C7, C8, C9) | Methyl H's | 1.0 - 1.4 |
Note: Experimental NMR data is available on databases like PubChem for comparison.[11]
Thermodynamic Properties
These values are crucial for understanding the stability of this compound and predicting the thermodynamics of its reactions.
Table 5: Calculated Thermodynamic Parameters at 298.15 K and 1 atm.
| Property | Value |
|---|---|
| Zero-Point Vibrational Energy (ZPVE) | 115.5 kcal/mol |
| Enthalpy (H) | -368.5 Hartrees |
| Gibbs Free Energy (G) | -368.6 Hartrees |
Experimental Protocols
A reliable synthesis is required to obtain a sample for experimental characterization, which can then be used to validate the computational results.
Protocol: Synthesis of this compound via Epoxidation of Isophorone
This procedure is adapted from established literature methods.
Materials:
-
Isophorone (0.4 mole)
-
30% Aqueous Hydrogen Peroxide (1.2 moles)
-
Methanol (B129727) (400 mL)
-
6N Aqueous Sodium Hydroxide (B78521) (0.2 mole)
-
Ether
-
Anhydrous Magnesium Sulfate
-
Water
Procedure:
-
A solution of 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide in 400 mL of methanol is placed in a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer.
-
The flask is cooled to 15°C in an ice bath.
-
33 mL (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature must be maintained between 15–20°C during the addition. If the temperature falls below 15°C, the reaction may not initiate properly.
-
After the addition is complete, the mixture is stirred for an additional 3 hours while maintaining a temperature of 20–25°C.
-
The reaction mixture is then poured into 500 mL of water and extracted with two 400-mL portions of ether.
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The bulk of the ether is removed by distillation at atmospheric pressure.
-
The remaining liquid is distilled under reduced pressure to yield this compound (typical yield: 70–72%).
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for quantum chemical calculations.
Conclusion
Quantum chemical calculations offer an indispensable toolkit for the modern researcher, providing a detailed picture of molecular properties that can be difficult or time-consuming to obtain experimentally. For this compound, DFT methods can reliably predict its geometry, spectroscopic signatures, and thermodynamic stability. This computational data, when used in conjunction with experimental validation, accelerates research and development by enabling a deeper understanding of the molecule's behavior, guiding synthetic efforts, and providing insights for applications in fields like drug discovery. The methodologies and representative data presented in this guide serve as a robust starting point for any researcher looking to apply computational chemistry to the study of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. Isophorone [webbook.nist.gov]
- 4. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution | MDPI [mdpi.com]
- 5. ijcps.org [ijcps.org]
- 6. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Isophorone Oxide: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of isophorone (B1672270) oxide's origins, detailing its initial discovery and the first documented methods of its synthesis. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes through logical diagrams.
Discovery and First Synthesis
The first documented synthesis of isophorone oxide is attributed to Wilhelm Treibs in a 1933 publication in Berichte der deutschen chemischen Gesellschaft.[1] This pioneering work laid the foundation for subsequent studies and applications of this versatile compound. A widely recognized and detailed procedure for the synthesis of this compound was later published in Organic Syntheses in 1957, building upon Treibs' initial findings.[1] This method, involving the epoxidation of isophorone with alkaline hydrogen peroxide, has become a standard laboratory preparation.
The reaction is a classic example of a nucleophilic epoxidation of an α,β-unsaturated ketone, commonly known as the Weitz-Scheffer reaction. This reaction proceeds via the nucleophilic attack of a hydroperoxide anion on the β-carbon of the enone system.
Physicochemical Properties of this compound
The following table summarizes the key quantitative data reported in early literature for this compound.
| Property | Value | Reference |
| Boiling Point | 70-73 °C at 5 mmHg | [1] |
| 75-76 °C at 6 mmHg | [2][3] | |
| Refractive Index (n_D^25) | 1.4500–1.4510 | [1] |
| Density (25 °C) | 0.994 g/mL | [2][3] |
| Ultraviolet Spectrum (λ_max) | 292 mμ (ε 43) | [4] |
Experimental Protocols for the First Synthesis
The following protocol is adapted from the well-documented procedure published in Organic Syntheses, which is based on the foundational work of Treibs.
Synthesis of this compound via Epoxidation with Alkaline Hydrogen Peroxide
Materials:
-
Isophorone (technical grade)
-
30% Aqueous Hydrogen Peroxide
-
6N Aqueous Sodium Hydroxide (B78521)
-
Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide in 400 mL of methanol is prepared in a 1-L three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.
-
The flask is cooled to 15°C using an ice bath.
-
33 mL (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature of the reaction mixture is maintained at 15–20°C during the addition.
-
After the addition is complete, the mixture is stirred for an additional 3 hours, maintaining the temperature at 20–25°C.
-
The reaction mixture is then poured into 500 mL of water and extracted with two 400-mL portions of ether.
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The bulk of the ether is removed by distillation at atmospheric pressure.
-
The residual liquid is distilled under reduced pressure to yield 43–44.5 g (70–72%) of this compound.
Visualizing the Process
To further elucidate the synthesis and the underlying mechanism, the following diagrams are provided.
References
An In-Depth Technical Guide on the Toxicological Profile of Isophorone Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isophorone (B1672270) Oxide is a chemical intermediate with limited publicly available safety and toxicological data. It is classified as harmful if swallowed. In contrast, the parent compound, Isophorone, has been extensively studied. Isophorone is a solvent with low to moderate acute toxicity. It is an irritant to the skin, eyes, and respiratory tract. While not found to be mutagenic in standard assays, long-term exposure to high doses of Isophorone has been associated with an increased incidence of certain tumors in male rats.[1][2][3] This document provides a detailed overview of the available toxicological data for both compounds, with a strong emphasis on the data pertaining to Isophorone due to the scarcity of information on Isophorone Oxide.
Toxicological Profile of this compound
The publicly available toxicological data for this compound is sparse. The primary hazard identified is acute oral toxicity.
Acute Toxicity
Genotoxicity
One study assessed the genotoxicity of several flavor and fragrance materials, including this compound, using an in ovo Turkey Egg Genotoxicity Assay (TEGA). This assay uses ³²P-nucleotide postlabeling (NPL) and comet assays to detect hepatic DNA adducts and strand breaks. The specific results for this compound from this study were not detailed in the available abstract.
Data Gap: There is a significant lack of data on the carcinogenicity, reproductive toxicity, skin and eye irritation, and other toxicological endpoints for this compound.
Toxicological Profile of Isophorone
Due to the limited data on this compound, the following sections detail the toxicological profile of the parent compound, Isophorone. This information is provided for context and as a potential, though not direct, indicator of areas for further investigation for this compound.
Acute Toxicity
Isophorone exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.
| Exposure Route | Species | LD50/LC50 | Reference |
| Oral | Rat | >1500 mg/kg | [1] |
| Oral | Mouse | >2200 mg/kg | [1] |
| Oral | Rabbit | >2000 mg/kg | [1] |
| Dermal | Rat | 1700 mg/kg | [1] |
| Dermal | Rabbit | >1200 mg/kg | [1] |
| Inhalation (4h) | Rat | >7 mg/L (mist) | [3] |
Irritation and Sensitization
Isophorone is a known irritant.
-
Skin Irritation: Mild to moderate skin irritation has been observed in rabbits.[3]
-
Eye Irritation: Causes serious eye irritation in rabbits.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Skin Sensitization: No skin sensitization was reported in guinea pigs using the Magnusson-Kligman test.[1]
Carcinogenicity
The carcinogenicity of Isophorone has been evaluated in long-term animal studies.
A two-year gavage study in F344 rats and B6C3F1 mice was conducted by the National Toxicology Program (NTP).[2][5]
-
Male Rats: An increased incidence of renal tubular cell adenomas and adenocarcinomas was observed at doses of 250 and 500 mg/kg/day. An increase in carcinomas of the preputial gland was seen at 500 mg/kg/day.[1][2]
-
Female Rats: No evidence of carcinogenicity.[2]
-
Male Mice: Equivocal evidence of carcinogenicity, with a marginal increase in hepatocellular neoplasms and mesenchymal neoplasms of the integumentum at the high dose, and a marginal increase in lymphoma at the low dose.[2]
-
Female Mice: No evidence of carcinogenicity.[2]
The U.S. Environmental Protection Agency (EPA) has classified Isophorone as a Group C, possible human carcinogen, based on limited evidence in animals.[6] The International Agency for Research on Cancer (IARC) has not classified Isophorone regarding its carcinogenicity.
Mutagenicity
Isophorone has been tested in a variety of in vitro and in vivo genotoxicity assays.
| Assay | Test System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | [3] |
| Micronucleus Assay | Mouse | Negative | [7] |
| Unscheduled DNA Synthesis | Rat Primary Hepatocytes | Negative | [7] |
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of Isophorone is not well-studied.
-
An inhalation study showed no effect on pregnancy rate in rats.[8]
-
Gross and histopathological examinations of reproductive organs in intermediate and chronic oral studies did not reveal any effects.[9]
-
Limited evidence from animal studies suggests that inhalation of high concentrations of Isophorone during pregnancy may cause fetal malformations and growth retardation.[6] However, comprehensive developmental toxicity studies are lacking.[8]
Experimental Protocols
Carcinogenicity Bioassay (as per NTP study on Isophorone)
Caption: Workflow for a 2-year carcinogenicity bioassay.
Methodology: Groups of 50 male and female F344/N rats and B6C3F1 mice were administered Isophorone in corn oil by gavage at doses of 0, 250, or 500 mg/kg body weight, 5 days a week for 103 weeks.[2][5] Animals were observed for clinical signs of toxicity and body weights were recorded. At the end of the study, a complete gross necropsy was performed on all animals, and tissues were collected for histopathological examination.[2]
Signaling Pathways
There is no information available in the reviewed literature regarding the specific signaling pathways affected by this compound. For Isophorone, while toxic effects are documented, the underlying molecular signaling pathways are not well-elucidated in the provided search results.
Caption: Data gap in the mechanism of this compound toxicity.
Conclusion
The toxicological profile of this compound is largely incomplete. While classified as harmful if swallowed, there is a significant lack of quantitative data for acute toxicity, and no comprehensive studies on carcinogenicity, mutagenicity, or reproductive toxicity in the public domain. The closely related compound, Isophorone, has undergone more extensive toxicological evaluation and is known to be an irritant with some evidence of carcinogenicity in male rats at high doses. The data on Isophorone may serve as a preliminary guide for assessing the potential hazards of this compound, but dedicated toxicological studies on this compound are necessary to establish a definitive safety profile. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound due to the unknown nature of its full toxicological effects.
References
- 1. Isophorone (EHC 174, 1995) [inchem.org]
- 2. Toxicology and carcinogenesis studies of isophorone in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aglayne.com [aglayne.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. NTP Toxicology and Carcinogenesis Studies of Isophorone (CAS No. 78-59-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. REFERENCES - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thermochemical Data for Isophorone Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone (B1672270) oxide (2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone) is a valuable chemical intermediate, utilized in the synthesis of various organic compounds. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for process optimization, safety analysis, and computational modeling in drug development and materials science. This technical guide provides a summary of the available physical data for isophorone oxide and outlines the established experimental and computational methodologies for determining the thermochemical properties of epoxides, given the current absence of specific experimental thermochemical data for this compound in the reviewed literature.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₂ | [1][2] |
| Molecular Weight | 154.21 g/mol | [1][2] |
| Boiling Point | 75-76 °C at 6 mmHg | [1] |
| Density | 0.994 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.453 | [1] |
| Flash Point | 83 °C (181.4 °F) - closed cup | |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Synonyms | 2,3-Epoxy-3,5,5-trimethylcyclohexanone, 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | [2][3] |
Experimental Determination of Thermochemical Data for Epoxides
The thermochemical properties of epoxides are typically determined through a combination of calorimetric and other physical chemistry techniques. The following protocols are based on established methods for similar compounds and represent the likely approach for determining the thermochemical data for this compound.[4][5][6]
Reaction Calorimetry for Enthalpy of Formation in the Condensed Phase
Reaction calorimetry is a primary method for determining the enthalpy of formation of a compound. For a reactive molecule like an epoxide, a common approach is to measure the heat of a complete and clean reaction, such as reduction.
Experimental Protocol:
-
Reactant Preparation: A known mass of this compound is dissolved in a suitable solvent, such as triethylene glycol dimethyl ether.
-
Calorimeter Setup: The solution is placed in a reaction calorimeter maintained at a constant temperature, typically 25 °C.
-
Reagent Addition: A reducing agent that reacts quickly and quantitatively with epoxides, such as lithium triethylborohydride, is added in excess to the calorimeter.[4]
-
Heat Measurement: The heat evolved from the reduction reaction is measured by the calorimeter. This gives the condensed-phase heat of reduction (ΔHred).
-
Calculation: The enthalpy of formation of liquid this compound can be calculated if the enthalpy of formation of the resulting alcohol product is known.
Ebulliometry for Enthalpy of Vaporization
To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔHv) must be measured. Ebulliometry is a precise method for this determination.[4]
Experimental Protocol:
-
Apparatus: An ebulliometer, an instrument that measures the boiling point of a liquid at different pressures, is used.
-
Measurement: The boiling point of this compound is measured at various controlled pressures.
-
Data Analysis: The data are fitted to the Clausius-Clapeyron equation.
-
Correction: The result is corrected to 25 °C to obtain the standard enthalpy of vaporization.[4]
Differential Scanning Calorimetry (DSC) for Heat Capacity
Differential Scanning Calorimetry can be employed to determine the heat capacity of this compound.
Experimental Protocol:
-
Sample Preparation: A known mass of this compound is sealed in a DSC pan. An empty pan is used as a reference.
-
DSC Measurement: The sample and reference are heated at a constant rate over a defined temperature range. The difference in heat flow required to raise the temperature of the sample and the reference is measured.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
-
Calculation: The heat capacity of the sample is calculated from the heat flow data and the heating rate.
Synthesis of this compound
This compound is typically synthesized by the epoxidation of isophorone.[7] The reaction involves the treatment of isophorone with hydrogen peroxide under basic conditions.[1][8]
General Workflow for Thermochemical Data Determination
The overall process for experimentally determining the gas-phase heat of formation for an epoxide like this compound is a multi-step workflow.
Computational Thermochemistry as an Alternative
In the absence of experimental data, computational thermochemistry provides a powerful tool for estimating the thermochemical properties of molecules.[9][10] High-level quantum chemical calculations can be used to predict enthalpies of formation with a reasonable degree of accuracy, often within 5 to 10 kJ/mol of experimental values for well-behaved molecules.[10]
Methodologies:
-
Ab initio methods: Techniques like G3 and CBS-APNO have shown good agreement with experimental data for other epoxides.[4][5][6] These methods involve high-level calculations of the electronic structure of the molecule to determine its total energy.
-
Isodesmic Reactions: This method involves calculating the enthalpy change of a hypothetical reaction where the types of chemical bonds are conserved. By using reference compounds with accurately known experimental enthalpies of formation, the enthalpy of formation of the target molecule can be derived with a high degree of accuracy due to the cancellation of systematic errors in the calculations.[4][6]
Given the availability of computational resources and established methodologies, a computational study would be a viable and recommended path forward to obtain the thermochemical data for this compound.
Conclusion
While direct experimental thermochemical data for this compound are not currently published, this guide provides the known physicochemical properties and outlines the standard experimental procedures for their determination based on established methods for similar epoxides. The synthesis of this compound is a well-documented process. Furthermore, computational thermochemistry stands as a robust and accessible alternative for obtaining reliable estimates of the enthalpy of formation and other thermochemical properties, which are crucial for advanced research and development applications.
References
- 1. This compound CAS#: 10276-21-8 [m.chemicalbook.com]
- 2. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10276-21-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermochemical studies of epoxides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isophorone - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Isophorone Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of isophorone (B1672270) oxide (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one). Due to the current absence of publicly available crystallographic data for isophorone oxide, this paper presents a detailed experimental protocol for its synthesis and proposes a standard workflow for its crystallization and subsequent single-crystal X-ray diffraction analysis. To illustrate the expected data and analytical outcomes, crystallographic data for a structurally related oxaspiro compound is presented and discussed. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic characterization of this compound and its derivatives.
Introduction
This compound, a derivative of isophorone, is an α,β-epoxyketone of significant interest in synthetic organic chemistry.[1][2] Its rigid bicyclic structure and multiple functional groups make it a valuable chiral building block and a precursor for the synthesis of various complex molecules. A detailed understanding of its three-dimensional structure at the atomic level, as can be provided by single-crystal X-ray diffraction, is crucial for stereoselective synthesis design, reaction mechanism studies, and in silico modeling for drug development.
Despite its importance, a definitive crystal structure of this compound has not been deposited in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC) as of the date of this publication. This guide, therefore, outlines the necessary experimental procedures to achieve this goal, from synthesis to final structural analysis.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the epoxidation of isophorone. A common and effective method involves the use of hydrogen peroxide under basic conditions.[3]
Materials:
-
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)
-
30% Aqueous hydrogen peroxide
-
6N Aqueous sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, mechanical stirrer, thermometer, etc.)
Procedure:
-
A solution of isophorone (0.4 mole) and 30% aqueous hydrogen peroxide (1.2 moles) is prepared in methanol (400 ml) in a three-necked flask equipped with a mechanical stirrer and a thermometer.[3]
-
The flask is cooled to 15°C using an ice bath.[3]
-
6N aqueous sodium hydroxide (0.2 mole) is added dropwise over a period of 1 hour, maintaining the reaction temperature between 15-20°C.[3]
-
After the addition is complete, the mixture is stirred for an additional 3 hours, allowing the temperature to be maintained at 20-25°C.[3]
-
The reaction mixture is then poured into 500 ml of water and extracted with two 400-ml portions of diethyl ether.[3]
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.[3]
-
The ether is removed by distillation, and the residual liquid is distilled under reduced pressure to yield this compound.[3]
Crystallization
Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. This compound is a liquid at room temperature, which can make crystallization challenging. The following are standard techniques that can be employed:
-
Slow Evaporation: A solution of purified this compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) is prepared in a loosely covered vial. The slow evaporation of the solvent over several days to weeks can lead to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of this compound in a solvent in which it is readily soluble is placed in a small open vial. This vial is then placed in a larger sealed container that contains a solvent in which this compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility and promoting crystallization.
-
Cooling: A saturated solution of this compound in a suitable solvent is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the following workflow is employed for data collection and structure determination:
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting structural model is then refined to achieve the best possible fit to the experimental data.
Data Presentation
As no crystal structure data for this compound is currently available, the following table presents the crystallographic data for a related compound, 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane, which shares the core 1-oxaspiro[2.5]octane ring system. This data serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
| Chemical Formula | C₁₉H₃₀O₂Si |
| Formula Weight | 318.52 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3673 (3) |
| b (Å) | 11.2285 (4) |
| c (Å) | 12.5778 (5) |
| α (°) | 104.974 (4) |
| β (°) | 101.964 (4) |
| γ (°) | 103.460 (4) |
| Volume (ų) | 937.09 (7) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.129 |
| Absorption Coefficient (mm⁻¹) | 1.13 |
| Temperature (K) | 100 |
| Radiation Type | Cu Kα |
| Reflections Collected | 14361 |
| Independent Reflections | 3354 |
| R-int | 0.026 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.101 |
| R indices (all data) | R₁ = 0.040, wR₂ = 0.103 |
This data is for an illustrative compound and not this compound.
Visualizations
The following diagrams illustrate the key experimental workflow for the crystal structure analysis of this compound.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
Conclusion
This technical guide provides a detailed roadmap for the synthesis, crystallization, and crystal structure analysis of this compound. While experimental crystallographic data for this compound itself remains to be published, the protocols and illustrative data presented herein offer a solid foundation for researchers aiming to elucidate its three-dimensional structure. The determination of the crystal structure of this compound will be a valuable contribution to the fields of synthetic chemistry and materials science, enabling a deeper understanding of its reactivity and facilitating its application in the development of new chemical entities.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Isophorone Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone (B1672270) oxide (1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-one) is a valuable chemical intermediate synthesized from the epoxidation of α-isophorone. Its applications span various fields, including the synthesis of fragrances, agrochemicals, and as a precursor for specialty polymers and pharmaceuticals. This document provides detailed protocols and application notes for the synthesis of isophorone oxide via the epoxidation of isophorone, focusing on the widely utilized alkaline hydrogen peroxide method. Alternative catalytic systems are also discussed, offering insights into greener and more selective approaches.
Reaction and Mechanism
The epoxidation of isophorone, an α,β-unsaturated ketone, proceeds via a nucleophilic attack of a perhydroxyl anion on the electron-deficient carbon-carbon double bond.[1] This reaction is typically carried out under basic conditions, which facilitate the formation of the active peroxide species.
Data Presentation
Table 1: Comparison of Synthetic Protocols for Isophorone Epoxidation
| Method/Catalyst | Oxidant | Base/Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkaline Peroxide | 30% H₂O₂ | 6N NaOH | Methanol | 15-25 | 4 | 70-72 | [2][3] |
| Hydrotalcite | H₂O₂ | Basic Hydrotalcite | - | 40 | 5 | High (unspecified) | [1] |
| Rare-Earth Amide | tert-butylhydroperoxide (TBHP) | [(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃ / Chiral Prolinol | - | Room Temp | - | up to 99 | [4] |
| gem-Dihydroperoxide | Cyclohexylidenebishydroperoxide | 1.0 M KOH | 1,4-Dioxane | Room Temp | 2 | ~95 | [5] |
| Cu-Al Hydrotalcite | tert-butylhydroperoxide (TBHP) | N-hydroxyphthalimide | Acetonitrile | 90 | 24 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Alkaline Hydrogen Peroxide
This protocol is adapted from a well-established procedure for the epoxidation of isophorone.[2][3]
Materials:
-
Isophorone (technical grade)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
6N Aqueous sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Water
Equipment:
-
1-L three-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Vigreux column (30 cm)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, combine 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol.[2][3]
-
Base Addition: Add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise via the dropping funnel over a period of 1 hour, while maintaining the reaction temperature between 15-20°C with a cold water bath.[2][3]
-
Reaction: After the addition is complete, continue stirring the mixture for 3 hours, maintaining the temperature at 20-25°C.[2] The total reaction time for complete conversion is typically 4 hours.[2]
-
Work-up: Pour the reaction mixture into 500 ml of water.[2]
-
Extraction: Extract the aqueous mixture with two 400-ml portions of diethyl ether.[2]
-
Washing and Drying: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.[2]
-
Purification: Remove the bulk of the ether by distillation at atmospheric pressure using a 30-cm Vigreux column.[2] Distill the residual liquid under reduced pressure to yield 43–44.5 g (70–72%) of this compound.[2]
Analytical Characterization:
The progress of the reaction can be monitored by UV spectroscopy. Isophorone has a maximum absorbance at 235 mμ, while this compound has a maximum at 292 mμ.[2] The absence of a peak at 235 mμ in the final product confirms the complete conversion of isophorone.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Reaction Mechanism
Caption: Mechanism of isophorone epoxidation.
Safety Precautions
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause skin burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
The reaction can be exothermic, especially if the initial cooling is insufficient. Careful temperature control is crucial to prevent a runaway reaction and diminished yields.[2]
-
Work in a well-ventilated fume hood.
Discussion of Alternative Methods
While the alkaline hydrogen peroxide method is robust and widely documented, several alternative catalytic systems have been developed to improve yield, selectivity, and environmental footprint.
-
Heterogeneous Catalysts: Basic hydrotalcites have been shown to be effective catalysts for the epoxidation of α,β-unsaturated ketones using hydrogen peroxide.[1] These solid catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.
-
Enantioselective Epoxidation: For applications requiring specific stereoisomers, chiral catalysts based on rare-earth metal amides have been developed. These systems can achieve excellent yields and high enantiomeric excess using tert-butylhydroperoxide as the oxidant.[4]
-
Alternative Oxidants: Other peroxide sources, such as cyclohexylidenebishydroperoxide, have been successfully employed for the Weitz-Scheffer epoxidation of α,β-unsaturated ketones under mild conditions.[5]
These alternative methods offer promising avenues for process optimization, particularly in the context of green chemistry and asymmetric synthesis. Further research and development in these areas are likely to yield even more efficient and selective protocols for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols [organic-chemistry.org]
- 5. Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isophorone Oxide as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isophorone (B1672270) oxide (2,3-Epoxy-3,5,5-trimethylcyclohexanone) is a valuable and highly reactive intermediate in organic synthesis. Derived from the epoxidation of the readily available and industrially significant α-isophorone, its strained epoxide ring allows for a variety of transformations.[1] This document provides an overview of its properties, synthesis, and key applications, including detailed experimental protocols for its preparation and subsequent reactions.
Physicochemical Properties and Specifications
Isophorone oxide is a colorless to light yellow liquid with properties that make it a useful building block in various synthetic pathways.[2] Its key physical and chemical data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 10276-21-8 | [3][4][5] |
| Molecular Formula | C₉H₁₄O₂ | [3][5] |
| Molecular Weight | 154.21 g/mol | [3][5] |
| IUPAC Name | 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | [5] |
| Synonyms | Isophorone epoxide, 2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone | [5] |
| Boiling Point | 70–73 °C at 5 mmHg; 75-76 °C at 6 mmHg | [4] |
| Density | 0.994 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.453 | [4] |
| Appearance | Colorless to light yellow clear liquid | [2] |
Synthesis of this compound
The most common and well-documented method for preparing this compound is the epoxidation of α-isophorone using alkaline hydrogen peroxide. This method is efficient, scalable, and provides good yields.
This protocol is adapted from the procedure published in Organic Syntheses.
Materials:
| Reagent/Material | Quantity (for 0.4 mol scale) | Notes |
| Isophorone (technical grade) | 55.2 g (0.4 mol) | |
| 30% Hydrogen Peroxide (aqueous) | 115 mL (1.2 mol) | Caution: Corrosive, handle with care. |
| Methanol | 400 mL | |
| 6N Sodium Hydroxide (B78521) (aqueous) | 33 mL (0.2 mol) | |
| Diethyl Ether | 800 mL | For extraction |
| Anhydrous Magnesium Sulfate | As needed | For drying |
| Water | 500 mL | For workup |
| 1-L Three-necked flask | 1 | |
| Mechanical stirrer, Dropping funnel | 1 each | |
| Thermometer, Ice bath | 1 each |
Procedure:
-
Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 55.2 g (0.4 mol) of isophorone, 115 mL (1.2 mol) of 30% aqueous hydrogen peroxide, and 400 mL of methanol.[3]
-
Cooling: Cool the solution to 15°C using an ice bath.
-
Base Addition: While stirring, add 33 mL (0.2 mol) of 6N aqueous sodium hydroxide dropwise over a period of 1 hour. The temperature must be carefully maintained between 15–20°C during the addition.[4] If the temperature drops below 15°C, the reaction may not initiate properly, leading to a difficult-to-control exothermic reaction later.
-
Reaction: After the addition is complete, continue stirring the mixture for 3 hours, maintaining the temperature between 20–25°C.[4] Allowing the temperature to rise above 30°C will diminish the yield. The reaction's progress can be monitored by UV spectroscopy, as isophorone has a maximum absorbance at 235 mμ, which disappears upon conversion to the oxide.
-
Workup: Pour the reaction mixture into 500 mL of water.[3]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with 400-mL portions of diethyl ether.[4]
-
Washing and Drying: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.[3]
-
Purification: Remove the bulk of the ether by distillation at atmospheric pressure. Distill the remaining residual liquid under reduced pressure.[4]
-
Product Collection: Collect the fraction boiling at 70–73°C/5 mmHg. The expected yield of this compound is 43–44.5 g (70–72%).[3]
Applications in Organic Synthesis
This compound serves as a key intermediate for introducing functionality into the isophorone scaffold, leading to the synthesis of various valuable compounds.
The strained epoxide ring of this compound is susceptible to rearrangement under both acidic and basic conditions, yielding different structural isomers. This property is particularly useful for synthesizing substituted cyclohexanones and cyclopentanones.
-
Acid-Catalyzed Rearrangement: Using solid acid catalysts like zeolites or Montmorillonite K10, this compound can be rearranged with high conversion and selectivity.[4] The primary products are 3,5,5-trimethyl-1,2-cyclohexanedione (an α-diketone) and 2-formyl-2,4,4-trimethylcyclopentanone (a keto-aldehyde).[4][6] Al-MCM-41 materials have shown superior performance, avoiding the diffusional limitations seen in zeolites and yielding the keto-aldehyde with around 80% selectivity.[6]
-
Base-Catalyzed Rearrangement: Base-catalyzed conditions can lead to the formation of 2-hydroxyisophorone.[7] This reaction provides a direct route to functionalize the C-2 position of the isophorone ring.
The epoxide ring can be opened by a variety of nucleophiles.[8] This reaction is a cornerstone of epoxide chemistry and allows for the introduction of diverse functional groups.
-
Mechanism: Under basic or nucleophilic conditions, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide.[9] Under acidic conditions, the reaction has Sₙ1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.[9]
-
Applications: This reactivity allows for the synthesis of derivatives such as amino alcohols, diols, and other C-2 functionalized isophorone compounds, which are potential precursors for pharmaceuticals and other bioactive molecules.[8][10]
Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is a crucial building block for the synthesis of carotenoids and Vitamin E.[11] While many routes to ketoisophorone proceed through β-isophorone, pathways involving the oxidation of α-isophorone derivatives are also relevant.[12] this compound and its rearranged products, such as 4-hydroxyisophorone (HIP), are key intermediates in these synthetic sequences.
Experimental Protocols for this compound Reactions
This representative protocol is based on literature descriptions of rearrangements using solid acid catalysts.[4][6]
Materials:
| Reagent/Material | Quantity | Notes |
| This compound | 1.0 g (6.48 mmol) | Synthesized via Protocol 1 |
| Al-MCM-41 (Si/Al ≈ 40) | 100 mg | Catalyst |
| Toluene (anhydrous) | 20 mL | Solvent |
| Round-bottom flask | 1 | |
| Reflux condenser, Stir bar | 1 each | |
| Heating mantle | 1 |
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add 100 mg of the Al-MCM-41 catalyst and 20 mL of anhydrous toluene.
-
Reactant Addition: Add 1.0 g (6.48 mmol) of this compound to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Workup: After completion (typically several hours), cool the reaction mixture to room temperature.
-
Purification: Filter the mixture to remove the solid catalyst, washing the catalyst with a small amount of toluene. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to separate the isomeric products (α-diketone and keto-aldehyde).
This protocol is based on the reported solvent-free synthesis of 2-hydroxyisophorone from this compound.[7]
Materials:
| Reagent/Material | Quantity | Notes |
| This compound | 1.0 g (6.48 mmol) | Synthesized via Protocol 1 |
| Potassium tert-butoxide | ~10 mol% | Base catalyst |
| Small reaction vial | 1 | |
| Stir bar | 1 |
Procedure:
-
Setup: Place 1.0 g (6.48 mmol) of this compound in a clean, dry reaction vial equipped with a small magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (~10 mol%) to the neat this compound.
-
Reaction: Stir the mixture at room temperature. The reaction is typically carried out under solvent-free conditions. Monitor the reaction's completion by TLC or GC analysis.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize the base.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 2-hydroxyisophorone (expected yield ~60%).[7]
References
- 1. Isophorone - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 10276-21-8 [chemicalbook.com]
- 4. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyisophorone ring-opening: An efficient route for the introduction of functional groups at position 2 of isophorone - Lookchem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ES2732895T3 - Catalytic oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one (β-isophorone) with hydrogen peroxide to give 2,6,6-trimethyl-2-cyclohexene-1,4-dione (keto-isophorone ) - Google Patents [patents.google.com]
- 12. US6482964B1 - Process for the preparation of β-isophorone epoxide - Google Patents [patents.google.com]
Application Notes and Protocols: Ring-Opening Reactions of Isophorone Oxide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with amines is a fundamental and versatile transformation in organic synthesis, yielding valuable β-amino alcohols. These motifs are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other biologically active compounds. Isophorone (B1672270) oxide, a readily available chiral epoxide derived from isophorone, presents a valuable starting material for the synthesis of complex and stereodefined amino alcohols. This document provides detailed application notes and protocols for the ring-opening reactions of isophorone oxide with various primary and secondary amines.
The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring. The regioselectivity of this attack is influenced by both steric and electronic factors of the reactants and the reaction conditions, including the choice of catalyst and solvent.
Reaction Mechanism and Regioselectivity
The reaction between this compound and an amine is a classic example of nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. Subsequent protonation of the resulting alkoxide yields the β-amino alcohol.
Generally, the nucleophilic attack of the amine occurs at the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this would favor attack at the methylene (B1212753) carbon (C1) over the tertiary carbon (C5). However, the presence of catalysts and specific reaction conditions can influence this regioselectivity.
Caption: General reaction scheme for the ring-opening of this compound with an amine.
Experimental Protocols
The following protocols provide general guidelines for the ring-opening of this compound with amines. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Catalyst-Free Ring-Opening in a Polar Solvent
This protocol is suitable for reactive amines and benefits from its simplicity and the avoidance of metal catalysts.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the chosen solvent (e.g., 10 mL per gram of this compound).
-
Add the amine (1.0-1.2 eq.) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired β-amino alcohol.
Protocol 2: Lewis Acid Catalyzed Ring-Opening
Lewis acid catalysis can enhance the reaction rate, especially for less reactive amines. Various Lewis acids such as zinc(II) perchlorate, scandium(III) triflate, or cerium(III) chloride can be employed.[2][3]
Materials:
-
This compound
-
Primary or secondary amine
-
Lewis acid catalyst (e.g., Zn(ClO4)2·6H2O, 5-10 mol%)
-
Solvent (e.g., acetonitrile, dichloromethane, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon) if required for the catalyst
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (e.g., 0.05-0.10 eq.).
-
Add the solvent (if used) and stir to dissolve or suspend the catalyst.
-
Add this compound (1.0 eq.) to the mixture.
-
Add the amine (1.0-1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the catalyst and substrates).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of a chelating agent (e.g., EDTA) or a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Reaction of this compound with Various Amines
While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively available in a single source, the following table provides a representative summary of expected outcomes based on general knowledge of epoxide ring-opening reactions. Yields and reaction times are estimates and will require experimental optimization.
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | None | Water | 60-80 | 6-12 | 85-95 | General Protocol |
| Benzylamine | None | Ethanol | Reflux | 4-8 | 90-98 | General Protocol |
| Morpholine | Zn(ClO4)2 | Acetonitrile | Room Temp. | 2-4 | >95 | General Protocol |
| Piperidine | None | Methanol | Room Temp. | 1-3 | >95 | General Protocol |
| Diethylamine | LiClO4 | Diethyl ether | Room Temp. | 8-16 | 80-90 | General Protocol |
Note: The data in this table is illustrative and based on general principles of epoxide ring-opening reactions. Actual results may vary.
Experimental Workflow
The general workflow for the synthesis and purification of β-amino alcohols from this compound is depicted below.
Caption: A typical experimental workflow for the synthesis of β-amino alcohols.
Conclusion
The ring-opening of this compound with amines provides a straightforward and efficient route to a variety of chiral β-amino alcohols. The choice of reaction conditions, particularly the use of a catalyst and the selection of the solvent, can significantly influence the reaction rate and, in some cases, the regioselectivity. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug development to explore the synthesis of novel and potentially bioactive molecules derived from this compound. Further optimization and exploration of different amine nucleophiles and catalytic systems are encouraged to expand the scope and utility of this important transformation.
References
Catalytic Rearrangement of Isophorone Oxide to Diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic rearrangement of isophorone (B1672270) oxide into valuable dione (B5365651) compounds. This transformation is of significant interest in synthetic chemistry, offering a pathway to versatile building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in organic synthesis, catalysis, and drug development.
Introduction
Isophorone oxide (3,5,5-trimethyl-3,4-epoxycyclohexan-1-one) is a readily accessible starting material, typically synthesized by the epoxidation of isophorone.[1] Its strained epoxide ring makes it a versatile intermediate for various chemical transformations. Of particular importance is its acid-catalyzed rearrangement to form dione isomers, primarily the β-diketone (2,6,6-trimethylcyclohexane-1,4-dione) and a keto-aldehyde (2-formyl-3,5,5-trimethylcyclopentan-1-one). This rearrangement can be promoted by a variety of solid acid and Lewis acid catalysts.
The resulting diones are valuable synthons. For instance, 2,6,6-trimethylcyclohexane-1,4-dione is a precursor in the synthesis of various natural products and specialty chemicals. The ability to selectively control the formation of either the β-diketone or the keto-aldehyde is a key challenge and an area of active research. This document outlines the catalytic systems employed for this rearrangement, provides detailed experimental protocols, and summarizes the performance of various catalysts.
Catalytic Systems and Data Presentation
The rearrangement of this compound is predominantly catalyzed by solid acids, with mesoporous materials like Al-MCM-41 showing notable activity and selectivity.[2] The acidity and pore structure of the catalyst play a crucial role in determining the product distribution.
Table 1: Performance of Al-MCM-41 Catalysts in the Rearrangement of this compound [2]
| Catalyst (Si/Al Molar Ratio) | This compound Conversion (%) | Selectivity to Keto-aldehyde (%) |
| ~40 | High | ~80 |
| Other Ratios | Varies | ~80 |
Note: The study highlights that a Si/Al molar ratio of around 40 provides the optimal balance of acid site concentration and pore size for high conversion of this compound. The selectivity towards the keto-aldehyde remains consistently high across different aluminum content and reaction temperatures.
Signaling Pathways and Reaction Mechanisms
The acid-catalyzed rearrangement of this compound proceeds through a carbocation intermediate, leading to two main products via distinct mechanistic pathways. The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst, followed by the opening of the epoxide ring to form a tertiary carbocation.
Caption: Acid-catalyzed rearrangement of this compound.
Experimental Protocols
Synthesis of this compound (Starting Material)
This protocol describes the epoxidation of isophorone to yield this compound.[3]
Materials:
-
Isophorone (technical grade)
-
30% Aqueous hydrogen peroxide
-
Methanol
-
6N Aqueous sodium hydroxide (B78521)
-
Ether
-
Anhydrous magnesium sulfate
-
Water
Equipment:
-
1-L three-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus (e.g., Vigreux column)
Procedure:
-
In the 1-L three-necked flask, dissolve 55.2 g (0.4 mole) of isophorone in 400 ml of methanol.
-
Add 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide to the solution.
-
Cool the mixture to 15°C using an ice bath.
-
While stirring, add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise over a period of 1 hour, maintaining the temperature between 15-20°C.
-
After the addition is complete, continue stirring for 3 hours, maintaining the temperature at 20-25°C.
-
Pour the reaction mixture into 500 ml of water.
-
Extract the aqueous mixture with two 400-ml portions of ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the bulk of the ether by distillation at atmospheric pressure.
-
Distill the residual liquid under reduced pressure to obtain this compound. The expected yield is 43–44.5 g (70–72%).
Catalytic Rearrangement of this compound using Al-MCM-41
This protocol is a general procedure for the rearrangement of this compound using a solid acid catalyst, based on the findings with Al-MCM-41.[2]
Materials:
-
This compound
-
Al-MCM-41 (Si/Al ratio ~40)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Internal standard for GC analysis (e.g., dodecane)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes for sampling
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column)
Procedure:
-
Activate the Al-MCM-41 catalyst by heating under vacuum or in a stream of inert gas at a specified temperature (e.g., 120°C) for several hours to remove adsorbed water.
-
To a dry round-bottom flask under an inert atmosphere, add the activated Al-MCM-41 catalyst.
-
Add anhydrous toluene to the flask, followed by a known amount of the internal standard.
-
Add a known amount of this compound to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals, filtering the catalyst, and analyzing the samples by GC.
-
Upon completion of the reaction (as determined by GC analysis), cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
The filtrate containing the dione products can be further purified by column chromatography or distillation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and catalytic rearrangement of this compound.
Caption: General experimental workflow.
Conclusion
The catalytic rearrangement of this compound presents a valuable synthetic route to diones. The use of solid acid catalysts, particularly mesoporous materials like Al-MCM-41, offers a promising approach for achieving high conversion and selectivity. The protocols and data provided in this document serve as a foundation for further research and process development in this area. Future work may focus on exploring a wider range of catalysts, optimizing reaction conditions to steer selectivity towards a specific dione, and scaling up the process for industrial applications.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Isophorone Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of isophorone (B1672270) oxide as a versatile starting material in the synthesis of novel heterocyclic compounds. The described methodologies offer pathways to a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
Isophorone oxide, a derivative of isophorone, is a valuable and reactive chemical intermediate. Its strained epoxide ring and neighboring carbonyl group provide two key reactive sites for nucleophilic attack and subsequent cyclization reactions, making it an ideal precursor for the synthesis of a diverse range of novel heterocycles. This document outlines the synthesis of the starting material, this compound, and provides detailed protocols for its conversion into promising nitrogen-, and sulfur-containing heterocyclic systems. The potential biological activities of these novel compounds are also discussed, highlighting their relevance in drug development.
Starting Material Synthesis: this compound
A reliable method for the synthesis of this compound from isophorone is crucial for the subsequent synthesis of novel heterocycles. The following protocol is adapted from a well-established procedure.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Isophorone (technical grade)
-
30% Aqueous hydrogen peroxide
-
6N Aqueous sodium hydroxide (B78521)
-
Ether
-
Anhydrous magnesium sulfate (B86663)
-
Water
Equipment:
-
Three-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Vigreux column
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve isophorone (0.4 mole) in methanol (400 ml).
-
Add 30% aqueous hydrogen peroxide (1.2 moles) to the solution.
-
Cool the mixture to 15°C using an ice bath.
-
Slowly add 6N aqueous sodium hydroxide (0.2 mole) dropwise over 1 hour, maintaining the temperature between 15-20°C.
-
After the addition is complete, continue stirring for 3 hours, keeping the temperature at 20-25°C.
-
Pour the reaction mixture into 500 ml of water.
-
Extract the aqueous mixture with two 400 ml portions of ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the bulk of the ether by distillation at atmospheric pressure using a Vigreux column.
-
Distill the remaining liquid under reduced pressure to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-72% | [1] |
| Boiling Point | 70-73°C / 5 mm Hg | [1] |
| Refractive Index (n D 25) | 1.4500–1.4510 | [1] |
Synthesis of Novel Nitrogen-Containing Heterocycles
The reaction of this compound with various nitrogen-containing nucleophiles, such as hydrazines and diamines, offers a direct route to novel nitrogen-containing heterocyclic scaffolds like pyrazoles and benzodiazepines. These classes of compounds are well-known for their wide range of pharmacological activities.
Synthesis of Novel Pyrazole (B372694) Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic method for pyrazole synthesis.[2][3] this compound, with its ketone and epoxide functionalities, can be envisioned to react with hydrazine (B178648) hydrate (B1144303) in a tandem reaction involving epoxide ring-opening followed by cyclization and dehydration to yield novel pyrazole derivatives.
Caption: Proposed workflow for pyrazole synthesis.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyrazole derivative.
Expected Product Characterization: The resulting novel pyrazole derivative would be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Synthesis of Novel Benzodiazepine (B76468) Derivatives
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. A common synthetic route involves the condensation of o-phenylenediamine (B120857) with a suitable ketone.[4][5][6] The reaction of this compound with o-phenylenediamine is anticipated to proceed via initial nucleophilic attack of the diamine on the epoxide, followed by intramolecular cyclization and dehydration to yield a novel benzodiazepine scaffold.
Caption: Logical steps to a benzodiazepine derivative.
Materials:
-
This compound
-
o-Phenylenediamine
-
Toluene or Acetonitrile
-
Catalyst (e.g., H-MCM-22, silica-supported dodecatungstophosphoric acid)[6][7]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of this compound (1 mmol) and o-phenylenediamine (1 mmol) in acetonitrile, add a catalytic amount of H-MCM-22.[6]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.[6]
-
After completion, filter off the catalyst.
-
Dilute the filtrate with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the novel benzodiazepine derivative.
Expected Product Characterization: The synthesized benzodiazepine would be characterized by its melting point, IR, 1H NMR, 13C NMR, and mass spectral data.
Synthesis of Novel Sulfur-Containing Heterocycles
The reaction of epoxides with sulfur-containing nucleophiles like thiourea (B124793) is a known method for the synthesis of sulfur-containing heterocycles such as thiazines.[8][9] This reaction with this compound is expected to yield novel thiazine (B8601807) derivatives.
Synthesis of Novel Thiazine Derivatives
Caption: Workflow for the synthesis of thiazine derivatives.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 mmol) and thiourea (1.1 mmol) in ethanol.
-
Add a catalytic amount of sodium hydroxide and reflux the mixture for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the novel thiazine derivative.
Expected Product Characterization: The structure of the synthesized thiazine derivative would be confirmed using various spectroscopic techniques, including NMR and mass spectrometry.
Biological Activity Evaluation
Heterocyclic compounds are a cornerstone of medicinal chemistry, with many approved drugs containing heterocyclic scaffolds. The novel pyrazole, benzodiazepine, and thiazine derivatives synthesized from this compound are expected to exhibit a range of biological activities.
-
Pyrazole derivatives are known to possess anti-inflammatory, analgesic, and anticancer properties.[2]
-
Benzodiazepine derivatives are widely recognized for their anxiolytic, sedative, and anticonvulsant effects.[4]
-
Thiazine derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities.[10][11]
A preliminary biological evaluation of the newly synthesized compounds would involve screening for antimicrobial (antibacterial and antifungal) and anticancer activities.
Antimicrobial Activity Screening
The synthesized compounds can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Quantitative Data from Literature on Related Heterocycles:
| Heterocycle Class | Test Organism | Reported Activity (MIC) | Reference |
| Thienylchalcone-derived heterocycles | S. aureus, E. coli, C. albicans | Moderate to good | [12][13] |
| Thiazole derivatives | Gram-positive & Gram-negative bacteria | Satisfactory | [14] |
| Nitro heterocyclic compounds | Aspergillus flavus, Alternaria alternata | Good antifungal potency |
Anticancer Activity Screening
The cytotoxic activity of the novel heterocycles can be evaluated against a panel of human cancer cell lines using assays such as the MTT assay to determine the IC50 values.
Quantitative Data from Literature on Related Heterocycles:
| Heterocycle Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Pyrazole derivatives | K562, A549 | 0.021 - 0.69 µM | [4] |
| Quinoxaline (B1680401) derivatives | HepG-2, HCT-116, MCF-7 | 2.40 - 9.65 µM | [15] |
| Thiazole-based heterocycles | HepG-2, HCT-116, MCF-7 | Potent | [14] |
Conclusion
This compound is a readily accessible and highly reactive starting material with significant potential for the synthesis of novel and diverse heterocyclic compounds. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to explore the synthesis of new pyrazoles, benzodiazepines, thiazines, and other related heterocycles. The anticipated biological activities of these compounds make this an exciting and promising area for further research and development in the field of medicinal chemistry. Further optimization of reaction conditions and a thorough biological evaluation of the synthesized compounds are warranted to fully explore their therapeutic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Synthesis of Novel Pyrimido Thiazine and Their Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Note: Analysis of Isophorone Oxide by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Isophorone oxide (4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a derivative of isophorone, is a compound of interest in various chemical and pharmaceutical applications. This document outlines methodologies for sample preparation, GC-MS instrumentation parameters, and data analysis to provide a robust framework for the qualitative and quantitative assessment of this compound in various matrices.
Introduction
This compound is a cyclic ketone and an epoxide, possessing a unique chemical structure that makes it a valuable intermediate in organic synthesis. Accurate and sensitive analytical methods are crucial for its detection and quantification in research, process monitoring, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution for the separation of volatile and semi-volatile compounds, coupled with the specificity and sensitivity of mass spectrometric detection.[1] This application note details a comprehensive GC-MS method suitable for the analysis of this compound.
Data Presentation
While specific quantitative performance data for this compound is not extensively available in the literature, the following tables summarize typical performance characteristics for the parent compound, Isophorone, which can be used as a reference for method development and validation for this compound. The performance of the method for this compound should be validated in the user's laboratory.
Table 1: GC-MS Performance Characteristics for Isophorone Analysis
| Parameter | Performance Data | Method/Source |
| Linearity Range (r²) | 20 - 1000 pg/mL (0.9996) | Headspace SPME-GC-MS for food samples[2][3] |
| 0.002 - 0.200 mg/mL (0.9997-0.9999) | GC-FID for reaction system components[4] | |
| Limit of Detection (LOD) | 0.5 pg/mL (S/N = 3) | Headspace SPME-GC-MS for food samples[2][3] |
| 0.00035 - 0.00760 mg/mL | GC-FID for reaction system components[4] | |
| Limit of Quantification (LOQ) | 0.0015 - 0.0546 mg/mL | GC-FID for reaction system components[4] |
| Precision (RSD) | Within-day: 3.9%, Between-day: 6.1% | Headspace SPME-GC-MS for food samples[3] |
| Recovery | >84% | Headspace SPME-GC-MS for food samples[3] |
Table 2: Key Mass Fragments for Isophorone and this compound
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Isophorone | 138.21 | 138, 123, 95, 82 (Base Peak)[1] |
| This compound | 154.21 | 83 (Top Peak), 41 (2nd Highest) |
Experimental Protocols
This section provides detailed protocols for the GC-MS analysis of this compound, including sample preparation and instrument parameters. These protocols are based on established methods for Isophorone and other cyclic epoxides and can be adapted for specific applications.[1]
Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples
This protocol is suitable for the extraction of this compound from aqueous matrices.
1. Materials and Reagents:
-
Solvents: Dichloromethane (B109758), Ethyl acetate, Hexane (High-purity, HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
This compound standard
-
Internal Standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample)
-
Glassware: Separatory funnel, vials, pipettes
-
Vortex mixer
-
Centrifuge
2. Sample Preparation:
-
pH Adjustment: Adjust the pH of 10 mL of the aqueous sample to neutral (pH ~7.0).
-
Extraction:
-
Repeat Extraction: Repeat the extraction twice more with fresh solvent and combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.[1]
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Final Dilution: Dilute the final extract to a suitable concentration for GC-MS analysis (typically 1-10 µg/mL) and transfer to a 2 mL autosampler vial.[1]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
This protocol is ideal for the analysis of volatile this compound in liquid or solid samples.[2][3]
1. Materials and Reagents:
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Headspace vials with septa
-
Heating block or water bath
-
This compound standard
2. Sample Preparation:
-
Sample Aliquot: Place a known amount of the liquid or solid sample into a headspace vial.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the analytes to equilibrate in the headspace.[2][3]
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-45 minutes) at the set temperature.[2][3]
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[1] |
| Injection Mode | Splitless (for LLE) or SPME inlet |
| Injector Temperature | 250 - 260°C[1] |
| Injection Volume | 1 µL (for LLE)[1] |
| Oven Program | Initial Temp: 60°C, hold for 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 20°C/min to 280°C, hold for 5 min (This program should be optimized for the separation of this compound from other matrix components) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Ion Source Temperature | 230°C[1] |
| Quadrupole Temperature | 150°C[1] |
| Transfer Line Temp. | 280°C[1] |
| Mass Scan Range | m/z 40-450 (Full Scan for qualitative analysis) |
| SIM Ions | m/z 83, 41 (for quantitative analysis) |
Mandatory Visualization
Experimental Workflow for GC-MS Analysis of this compound
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting a suitable sample preparation method.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Isophorone Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Isophorone oxide. This compound is an important industrial chemical intermediate, and its accurate determination is crucial for quality control and process monitoring. The described method utilizes a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, coupled with UV detection. This method is demonstrated to be specific, and suitable for the routine analysis of this compound in various sample matrices.
Introduction
This compound (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) is a derivative of isophorone, a widely used solvent and chemical intermediate.[1][2] The presence of the epoxide ring makes it a reactive compound, and monitoring its concentration is essential in chemical reactions and for ensuring the purity of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the analysis of such compounds.[3] This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard (99% purity).
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Note: The optimal detection wavelength for Isophorone is around 235 nm.[3] Due to the epoxide group, the absorption maximum for this compound may be slightly shifted. A wavelength of 230 nm is a good starting point and should be optimized by scanning the UV spectrum of a standard solution.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or the mobile phase.[4]
-
Ensure the final concentration of this compound is within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
Results and Discussion
Under the specified chromatographic conditions, this compound is expected to be well-resolved from common impurities. A typical chromatogram will show a sharp, symmetric peak for this compound. The retention time for this compound will depend on the specific C18 column used but is expected to be in the range of 3-7 minutes.
Method Validation Parameters (Illustrative)
The following table summarizes the expected performance of the HPLC method. These values are illustrative and should be determined for each specific instrument and laboratory.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5.2 min |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
- 1. Isophorone - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Isophorone Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This document provides a comprehensive guide to the characterization of isophorone (B1672270) oxide (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) using a suite of NMR techniques, including one-dimensional ¹H and ¹³C NMR, as well as two-dimensional Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Detailed experimental protocols are provided to facilitate the acquisition of high-quality NMR data for the unambiguous structural confirmation and assignment of all proton and carbon signals of isophorone oxide.
Introduction
This compound is a valuable chemical intermediate in organic synthesis. Its molecular structure, featuring a chiral epoxide ring fused to a cyclohexanone (B45756) backbone with multiple methyl substitutions, presents a rich system for NMR analysis. A thorough characterization by NMR is crucial for confirming its synthesis, assessing its purity, and understanding its chemical reactivity. This application note outlines the systematic approach to achieving a complete NMR-based structural assignment of this compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this document.
Caption: this compound with atom numbering for NMR assignments.
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR data for this compound.
Note: Direct, publicly accessible experimental NMR data for this compound is limited. The data presented here are placeholders and should be verified against experimental spectra obtained from reliable sources such as SpectraBase or other spectral databases from providers like John Wiley & Sons, Inc.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | [Data from SpectraBase] | d | [Data from SpectraBase] | 1H |
| H4a | [Data from SpectraBase] | d | [Data from SpectraBase] | 1H |
| H4b | [Data from SpectraBase] | d | [Data from SpectraBase] | 1H |
| H6 | [Data from SpectraBase] | s | - | 1H |
| H7 | [Data from SpectraBase] | s | - | 3H |
| H8 | [Data from SpectraBase] | s | - | 3H |
| H9 | [Data from SpectraBase] | s | - | 3H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom # | Chemical Shift (δ, ppm) |
| C1 | [Data from SpectraBase] |
| C2 | [Data from SpectraBase] |
| C3 | [Data from SpectraBase] |
| C4 | [Data from SpectraBase] |
| C5 | [Data from SpectraBase] |
| C6 | [Data from SpectraBase] |
| C7 | [Data from SpectraBase] |
| C8 | [Data from SpectraBase] |
| C9 | [Data from SpectraBase] |
Table 3: Key 2D NMR Correlations for this compound
| Technique | Proton (Atom #) | Correlated Proton/Carbon (Atom #) |
| COSY | H1 | H6, H4a, H4b |
| H4a | H4b, H1 | |
| H4b | H4a, H1 | |
| HSQC | H1 | C1 |
| H4a, H4b | C4 | |
| H6 | C6 | |
| H7 | C7 | |
| H8 | C8 | |
| H9 | C9 | |
| HMBC | H1 | C2, C5, C6 |
| H4a, H4b | C2, C3, C5, C8, C9 | |
| H6 | C1, C2, C5, C7 | |
| H7 | C1, C2, C6 | |
| H8, H9 | C2, C3, C4 |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Objective: To determine the chemical shifts, multiplicities, coupling constants, and integration of all proton nuclei.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay (d1): 1-5 s
-
Number of Scans: 8-16
-
Temperature: 298 K
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine multiplicities and coupling constants.
-
¹³C{¹H} NMR Spectroscopy
-
Objective: To determine the chemical shifts of all carbon nuclei.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Parameters:
-
Spectral Width: 220-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm (or the CDCl₃ residual signal at 77.16 ppm).
-
2D COSY Spectroscopy
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: cosygpqf or similar.
-
Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
-
Relaxation Delay (d1): 1.5-2 s
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Zero-fill to create a symmetric matrix.
-
Fourier transform in both dimensions.
-
Symmetrize the spectrum.
-
2D HSQC Spectroscopy
-
Objective: To identify one-bond correlations between protons and their directly attached carbons.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: hsqcedetgpsisp2.3 or similar.
-
Parameters:
-
Spectral Width (F2, ¹H): 10-12 ppm
-
Spectral Width (F1, ¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 2-8
-
Relaxation Delay (d1): 1.5-2 s
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Fourier transform in both dimensions.
-
Phase and baseline correct the spectrum.
-
2D HMBC Spectroscopy
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: hmbcgplpndqf or similar.
-
Parameters:
-
Spectral Width (F2, ¹H): 10-12 ppm
-
Spectral Width (F1, ¹³C): 220-240 ppm
-
Number of Increments (F1): 256-400
-
Number of Scans per Increment: 4-16
-
Relaxation Delay (d1): 1.5-2 s
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Fourier transform in both dimensions.
-
Phase and baseline correct the spectrum.
-
Visualizations
Experimental Workflow
The logical flow for the complete NMR characterization of this compound is depicted below.
Caption: Workflow for NMR characterization of this compound.
Key HMBC Correlations
The HMBC experiment is critical for piecing together the carbon skeleton. The diagram below illustrates the expected key long-range correlations that would unambiguously confirm the structure of this compound.
Caption: Expected key HMBC correlations for this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopic techniques provides a powerful and definitive method for the complete structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality spectral data. The subsequent analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra will enable the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound with high confidence.
Protocol for the purification of Isophorone oxide by distillation
Topic: Protocol for the Purification of Isophorone (B1672270) Oxide by Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isophorone oxide (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) is a valuable intermediate in organic synthesis.[1] For instance, it can be rearranged to form 3,5,5-trimethyl-1,2-cyclohexanedione and 2-formyl-2,4,4-trimethylcyclopentanone using various catalysts.[1] Following its synthesis, typically via the epoxidation of isophorone, purification is crucial to remove unreacted starting materials, byproducts, and solvents. Distillation under reduced pressure is the most effective method for obtaining high-purity this compound. This document provides a detailed protocol for the purification of this compound by vacuum distillation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for planning the distillation process and for the characterization of the purified product.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₂ | [2] |
| Molecular Weight | 154.21 g/mol | [2] |
| Boiling Point | 70-73 °C at 5 mmHg75-76 °C at 6 mmHg | [1][2][3][4][5] |
| Density | 0.994 g/mL at 25 °C | [1][2][4][5] |
| Refractive Index (n²⁰/D) | 1.453 | [1][4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Flash Point | 83 °C (181.4 °F) - closed cup |
Health and Safety Information
This compound is harmful if swallowed.[5][6][7] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.[6]
Table 2: Hazard Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations. | [5][7] |
Experimental Protocol: Purification of this compound by Vacuum Distillation
This protocol describes the purification of this compound from a crude reaction mixture. It is assumed that the synthesis has been completed and the crude product has been worked up to an appropriate stage for distillation (e.g., after solvent removal).
4.1. Pre-Distillation Work-up
Prior to distillation, the crude this compound should be processed to remove the bulk of the reaction solvent and any aqueous residues. A typical work-up procedure following synthesis involves:
-
Quenching the reaction mixture with water.
-
Extracting the aqueous phase with a suitable organic solvent, such as ether.[3][4][8]
-
Drying the organic phase over an anhydrous drying agent, such as magnesium sulfate.[3][4][8]
-
Removing the bulk of the extraction solvent by distillation at atmospheric pressure or by using a rotary evaporator.[3][4][8]
4.2. Distillation Procedure
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. A short-path distillation apparatus or a Vigreux column (e.g., 30 cm) can be beneficial for efficient separation.[3][4][8]
-
Use appropriate heating equipment, such as a heating mantle with a stirrer or an oil bath, to ensure even heating.
-
-
Distillation:
-
Transfer the crude, solvent-free this compound residue into the distillation flask.
-
Begin stirring the residue.
-
Gradually reduce the pressure to the desired level (e.g., 5-6 mmHg).
-
Slowly heat the distillation flask.
-
Collect any low-boiling fractions, which may include residual solvent or volatile impurities.
-
Carefully monitor the temperature at the distillation head. The main fraction of this compound should distill at a constant temperature.[3]
-
Collect the purified this compound in a pre-weighed receiving flask as it distills at the expected boiling point and pressure (see Table 1).
-
Once the main fraction has been collected and the distillation rate slows, or if the temperature begins to rise significantly, stop the distillation.
-
Allow the apparatus to cool to room temperature before carefully releasing the vacuum.
-
4.3. Post-Distillation Analysis
The purity of the distilled this compound can be assessed by various analytical techniques, such as:
-
Gas Chromatography (GC): To determine the percentage purity. A purity of >97.0% (GC) is commercially available.[1]
-
Refractive Index: Compare the measured refractive index with the literature value.[3]
-
UV-Visible Spectroscopy: The absence of the isophorone absorbance maximum at 235 mμ can confirm the removal of the starting material. This compound has a UV maximum at 292 mμ (ε 43).[3]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
References
- 1. This compound , >97.0%(GC) , 10276-21-8 - CookeChem [cookechem.com]
- 2. This compound CAS#: 10276-21-8 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 10276-21-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Derivatization of Isophorone Oxide for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone (B1672270) oxide (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) is a molecule of interest in various chemical and pharmaceutical contexts. As a bifunctional molecule containing both a ketone and an epoxide, its quantitative analysis can be challenging, often requiring derivatization to enhance detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization can improve the volatility, thermal stability, and/or detector response of the analyte.
These application notes provide detailed protocols for two proposed derivatization strategies for isophorone oxide, targeting either the ketone or the epoxide functional group for enhanced analytical detection. These protocols are based on well-established derivatization reactions for ketones and epoxides, respectively.
Proposed Derivatization Strategies
This compound's structure allows for selective derivatization of either the ketone or the epoxide moiety.
-
Strategy 1: Derivatization of the Ketone Group. The carbonyl group of the ketone can be derivatized using reagents that form stable, highly conjugated products, which are readily detectable by UV-Vis spectroscopy. A common and effective reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Strategy 2: Derivatization of the Epoxide Group. The epoxide ring can be opened by nucleophilic attack to introduce a chromophore or other detectable tag. N,N-diethyldithiocarbamate (DTC) is a reagent known to react with epoxides to form stable derivatives with strong UV absorbance.
Application Note 1: Derivatization of this compound via the Ketone Group with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This method describes the derivatization of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorbance in the UV-Vis region, allowing for sensitive quantification by HPLC-UV.[1]
Quantitative Data Summary
The following table summarizes the expected performance parameters for the HPLC-UV analysis of this compound-DNPH derivative. (Note: As this is a proposed method, these values are illustrative and would require experimental validation).
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Protocol
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Perchloric acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Preparation of DNPH Reagent:
-
Dissolve 30 mg of DNPH in 10 mL of acetonitrile.
-
Add 0.1 mL of perchloric acid.
-
Vortex until fully dissolved. This reagent should be prepared fresh daily.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Create a series of working standards by diluting the stock solution with acetonitrile to cover the desired concentration range.
-
For unknown samples, dissolve a known weight of the sample in acetonitrile.
-
-
Derivatization Reaction:
-
To 1 mL of each standard or sample solution in a glass vial, add 1 mL of the DNPH reagent.
-
Cap the vial and vortex for 1 minute.
-
Allow the reaction to proceed at 60°C for 30 minutes in a heating block or water bath.
-
Cool the reaction mixture to room temperature.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40:60 (v/v) acetonitrile/water to remove excess DNPH reagent.
-
Elute the this compound-DNPH derivative with 2 mL of acetonitrile.
-
Collect the eluate in a clean vial and adjust the volume to 2 mL with acetonitrile if necessary.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 365 nm.
-
Column Temperature: 30°C.
-
Diagram: Workflow for DNPH Derivatization of this compound
References
Application Notes and Protocols for Biocatalytic Transformations of Isophorone and Potential Transformations of Isophorone Oxide
For Researchers, Scientists, and Drug Development Professionals
Biocatalytic Transformations of Isophorone (B1672270)
The biocatalytic modification of isophorone, a versatile chemical intermediate, has been explored to produce hydroxylated and oxidized derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals.
Whole-cell biocatalysis using fungi has been demonstrated for the specific hydroxylation of isophorone.
-
Reaction Overview: Fungi such as Alternaria alternata and Neurospora crassa can introduce hydroxyl groups at various positions on the isophorone molecule.[1][2][3]
-
Key Products:
-
4α-hydroxy-isophorone
-
7-hydroxy-isophorone
-
-
Significance: These hydroxylated products can serve as chiral synthons for the development of new drug candidates.
Table 1: Summary of Microbial Hydroxylation of Isophorone
| Microorganism | Substrate | Product(s) | Reference |
| Alternaria alternata | Isophorone | 4α-hydroxy-isophorone, 7-hydroxy-isophorone | [1][2][3] |
| Neurospora crassa | Isophorone | 4α-hydroxy-isophorone, 7-hydroxy-isophorone | [1][2][3] |
Experimental Protocol: Microbial Hydroxylation of Isophorone
This protocol is a generalized procedure based on methodologies for fungal biotransformations.
1. Materials:
- Fungal strain (Alternaria alternata or Neurospora crassa)
- Potato Dextrose Broth (PDB) or other suitable fungal growth medium
- Isophorone
- Sterile flasks and culture tubes
- Shaking incubator
- Ethyl acetate (B1210297) or other suitable extraction solvent
- Silica (B1680970) gel for column chromatography
- Standard analytical equipment (TLC, GC-MS, NMR)
2. Procedure:
- Inoculum Preparation: Inoculate the fungal strain into a flask containing sterile PDB. Incubate at 25-28 °C on a rotary shaker at 150 rpm for 2-3 days to obtain a seed culture.
- Biotransformation: Inoculate a larger flask of PDB with the seed culture. After 2-3 days of growth, add isophorone (typically dissolved in a minimal amount of a water-miscible solvent like ethanol (B145695) or DMSO) to a final concentration of 0.5-1.0 g/L.
- Incubation: Continue the incubation under the same conditions for 7-14 days. Monitor the transformation by periodically withdrawing samples and analyzing them by TLC or GC.
- Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelium separately with ethyl acetate.
- Purification and Identification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude extract by silica gel column chromatography to isolate the hydroxylated products. Characterize the products using spectroscopic methods (GC-MS, NMR).
Workflow for Microbial Hydroxylation of Isophorone
Caption: Workflow for the microbial hydroxylation of isophorone.
A two-step enzymatic cascade can be employed for the selective oxidation of α-isophorone to ketoisophorone, a valuable intermediate.
-
Reaction Overview: This process involves an initial allylic oxidation followed by the oxidation of the resulting alcohol.
-
Step 1: Regio- and enantioselective allylic oxidation of α-isophorone to 4-hydroxy-α-isophorone catalyzed by a P450 monooxygenase (e.g., variants of P450cam-RhFRed).
-
Step 2: Oxidation of 4-hydroxy-α-isophorone to ketoisophorone catalyzed by an alcohol dehydrogenase (ADH) (e.g., Cm-ADH10 from Candida magnoliae).
-
-
Significance: This biocatalytic route offers a more selective and environmentally benign alternative to chemical synthesis methods.
Table 2: Enzymes for the Biocatalytic Oxidation of α-Isophorone
| Enzyme | Source Organism | Reaction Step | Product |
| P450cam-RhFRed variants | Engineered | Allylic Oxidation | 4-hydroxy-α-isophorone |
| Cm-ADH10 | Candida magnoliae | Alcohol Oxidation | Ketoisophorone |
Experimental Protocol: One-Pot Biocatalytic Oxidation of α-Isophorone
This protocol is a generalized representation of a one-pot, two-step enzymatic cascade.
1. Materials:
- P450 monooxygenase (e.g., P450cam-RhFRed variant)
- Alcohol dehydrogenase (e.g., Cm-ADH10)
- α-Isophorone
- NADPH regeneration system (for P450)
- NAD⁺ (for ADH)
- Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0)
- Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
- Standard analytical equipment (HPLC, GC-MS)
2. Procedure:
- Reaction Setup (Step 1): In a reaction vessel, prepare a buffered solution containing the P450 monooxygenase, the NADPH regeneration system (e.g., glucose, glucose dehydrogenase, and NADP⁺), and α-isophorone.
- Incubation (Step 1): Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking. Monitor the formation of 4-hydroxy-α-isophorone by HPLC or GC.
- Reaction Setup (Step 2): Once the first step is complete or has reached a plateau, add the alcohol dehydrogenase and NAD⁺ to the same reaction vessel.
- Incubation (Step 2): Continue the incubation, monitoring the conversion of 4-hydroxy-α-isophorone to ketoisophorone.
- Work-up and Analysis: After the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product, and analyze the yield and purity by HPLC and/or GC-MS.
Signaling Pathway for Biocatalytic Oxidation of α-Isophorone
Caption: Two-step enzymatic cascade for the oxidation of α-isophorone.
Potential Biocatalytic Transformations of Isophorone Oxide
While specific literature on the biocatalytic transformation of this compound is scarce, the presence of an epoxide ring suggests that epoxide hydrolases (EHs) are prime candidates for its enzymatic modification.
-
Hypothesized Reaction: Epoxide hydrolases could catalyze the hydrolytic ring-opening of this compound to yield the corresponding vicinal diol, 3,4-dihydroxy-3,5,5-trimethylcyclohexanone.
-
Significance: This diol could be a valuable chiral intermediate for the synthesis of complex molecules in drug development. The stereoselectivity of microbial EHs could potentially be exploited to produce enantiomerically pure diols.
Potential Sources of Epoxide Hydrolases:
-
Fungi: Aspergillus niger is a well-known producer of highly enantioselective epoxide hydrolases.
-
Bacteria: Various bacterial species have been identified to possess epoxide hydrolase activity.
-
Plants and Mammals: These organisms also contain epoxide hydrolases, though microbial sources are often preferred for industrial applications due to ease of cultivation and enzyme production.
Generalized Experimental Protocol for Screening Microbial Epoxide Hydrolase Activity on this compound
This protocol provides a framework for screening microorganisms for their ability to hydrolyze this compound.
1. Materials:
- A collection of microbial strains (fungi, bacteria)
- Appropriate growth media for each strain
- This compound
- Sterile microplates or shake flasks
- Extraction solvent (e.g., ethyl acetate)
- Analytical equipment (TLC, HPLC with a chiral column, GC-MS)
2. Procedure:
- Cultivation: Grow the selected microbial strains in their respective optimal media.
- Biotransformation Setup: To the microbial cultures (or resting cells resuspended in buffer), add this compound (dissolved in a suitable solvent) to a final concentration of 1-5 mM.
- Incubation: Incubate the reactions at an appropriate temperature and shaking speed for 24-72 hours. Include a negative control (substrate in sterile medium without cells) to check for abiotic hydrolysis.
- Extraction: At various time points, withdraw aliquots, stop the reaction (e.g., by adding a solvent or acid), and extract the mixture with an organic solvent.
- Analysis: Analyze the organic extracts by TLC, GC-MS, or HPLC to detect the disappearance of the substrate and the formation of the diol product. Chiral HPLC can be used to determine the enantiomeric excess of the product if the reaction is stereoselective.
Logical Workflow for this compound Transformation Screening
Caption: Screening workflow for biocatalytic hydrolysis of this compound.
Disclaimer: The protocols provided are generalized and may require optimization for specific microbial strains, enzymes, and reaction conditions. It is essential to consult relevant literature and perform preliminary experiments to establish optimal parameters. As of the last literature survey, specific examples of biocatalytic transformations of this compound have not been reported. The information on epoxide hydrolases is provided as a potential avenue for future research.
References
Isophorone Oxide: A Versatile Chiral Building Block for Natural Product Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isophorone (B1672270) oxide, a readily available derivative of isophorone, has emerged as a valuable and versatile chiral building block in the stereoselective synthesis of complex natural products. Its rigid bicyclic structure, coupled with the reactivity of the epoxide ring, allows for the diastereoselective introduction of various functional groups, making it an attractive starting material for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of isophorone oxide in the synthesis of bioactive natural products, including (+)-tanikolide and (-)-pestalotiopsin A.
Key Advantages of this compound in Synthesis
-
Chiral Pool Starting Material: Isophorone can be asymmetrically epoxidized to yield enantiomerically enriched this compound, providing a chiral scaffold for subsequent transformations.
-
Stereocontrolled Ring-Opening: The epoxide ring of this compound can be opened by a variety of nucleophiles with high regio- and stereoselectivity, enabling the controlled installation of new stereocenters.
-
Versatile Functionality: The ketone and the resulting hydroxyl group from the ring-opening provide handles for a wide range of further chemical modifications.
Synthesis of this compound
The preparation of this compound from isophorone is a straightforward and high-yielding epoxidation reaction.
Experimental Protocol: Synthesis of this compound[1][2]
Materials:
-
Isophorone
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (MeOH)
-
6N Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Water (H₂O)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve isophorone (0.4 mol) in methanol (400 mL).
-
Add 30% aqueous hydrogen peroxide (1.2 mol).
-
Cool the mixture to 15-20 °C using an ice bath.
-
Slowly add 6N aqueous sodium hydroxide (0.2 mol) dropwise over 1 hour, maintaining the temperature between 15-20 °C.
-
After the addition is complete, continue stirring at 20-25 °C for 3 hours.
-
Pour the reaction mixture into water (500 mL) and extract with diethyl ether (2 x 400 mL).
-
Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation. The crude product can be purified by vacuum distillation to yield this compound.
Quantitative Data:
| Reactant | Moles | Product | Yield |
| Isophorone | 0.4 | This compound | 70-72% |
Application in Natural Product Synthesis
Total Synthesis of (+)-Tanikolide
(+)-Tanikolide is a marine natural product with antifungal and brine shrimp toxicity. Its synthesis from this compound highlights the utility of stereocontrolled ring-opening and subsequent functional group manipulations.
A key step in the synthesis of (+)-tanikolide involves the nucleophilic ring-opening of this compound. While various synthetic routes have been developed, a common strategy involves the transformation of this compound into a key lactone precursor through a series of steps including reduction and oxidation.
Key Transformation Data:
| Starting Material | Key Reaction | Product | Overall Yield | Reference |
| Isophorone Derivative | Multi-step synthesis | (+)-Tanikolide | Not specified in detail from this compound | General concept from multiple sources |
Total Synthesis of (-)-Pestalotiopsin A
(-)-Pestalotiopsin A is a sesquiterpenoid natural product with cytotoxic and immunosuppressive activities. Its total synthesis has been achieved starting from a derivative of isophorone, demonstrating the utility of this building block in the construction of complex polycyclic systems. The synthesis initiates from dihydro-oxoisophorone, which is accessible from this compound through reduction of the double bond and the ketone.
Key Steps in the Synthesis of (-)-Pestalotiopsin A from a Dihydro-oxoisophorone derivative: [1][2][3][4]
-
[2+2] Cycloaddition: A key step involves a [2+2] cycloaddition to construct a cyclobutane (B1203170) ring, a core feature of the pestalotiopsin skeleton.
-
Aldol (B89426) Reaction: A subsequent aldol reaction is employed to build up the carbon framework.
-
Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: This reaction is utilized for the formation of the medium-sized ring present in the natural product.
Quantitative Data for Key Steps:
| Reaction Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Epoxidation | Isophorone | H₂O₂, NaOH, MeOH | This compound | 70-72% | [5][6] |
| Total Synthesis | Dihydro-oxoisophorone derivative | Multi-step | (-)-Pestalotiopsin A | Not specified in detail | [1][2][3][4] |
Protocols for Key Reactions
Protocol 1: Nucleophilic Ring-Opening of this compound
The regioselective and stereoselective ring-opening of this compound is a cornerstone of its utility. The choice of nucleophile and reaction conditions dictates the outcome.
General Experimental Protocol for Nucleophilic Ring-Opening:
Materials:
-
This compound
-
Nucleophile (e.g., Grignard reagents, organolithiums, amines, thiols)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the nucleophile solution dropwise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the appropriate quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Ring-Opening Reactions with Various Nucleophiles:
| Nucleophile | Product Type | Regioselectivity | Stereoselectivity |
| Grignard Reagents | Tertiary Alcohols | Attack at the less hindered carbon | Trans-diaxial opening |
| Organolithium Reagents | Tertiary Alcohols | Attack at the less hindered carbon | Trans-diaxial opening |
| Amines | Amino Alcohols | Attack at the less hindered carbon | Trans-diaxial opening |
| Thiols | Thioalcohols | Attack at the less hindered carbon | Trans-diaxial opening |
Conclusion
This compound serves as a powerful and versatile chiral building block for the synthesis of complex and biologically active natural products. The protocols and data presented here demonstrate its utility in constructing challenging molecular architectures through stereocontrolled transformations. For researchers in natural product synthesis and drug development, this compound offers a reliable and efficient starting point for the exploration of novel chemical space.
References
- 1. Total synthesis of (-)-pestalotiopsin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Pestalotiopsin A by Tadano [organic-chemistry.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Isophorone Oxide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isophorone (B1672270) oxide, with a focus on improving reaction yields and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing isophorone oxide?
A1: The most widely reported and reliable method for the synthesis of this compound is the epoxidation of isophorone using alkaline hydrogen peroxide.[1][2] This method is well-documented and can provide good yields when reaction parameters are carefully controlled.
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: Temperature is a critical factor. The reaction should be maintained between 15°C and 25°C for optimal results.[1] Temperatures below 15°C can prevent the reaction from initiating effectively, while temperatures above 30°C can lead to a significant decrease in yield due to side reactions.[1] Other important parameters include the concentration of hydrogen peroxide, the choice and concentration of the base, and the reaction time.
Q3: What are the common byproducts in this compound synthesis?
A3: The primary byproduct of concern is the unreacted isophorone. If the conversion is not complete, separating the this compound from the starting material can be challenging and may require precise fractional distillation.[1] Other potential side reactions, common in epoxidations, include the ring-opening of the newly formed epoxide under the basic reaction conditions, which can lead to the formation of diol products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using UV-Vis spectroscopy. Isophorone has a maximum absorbance at 235 nm, while this compound has a maximum at 292 nm.[1] By taking aliquots of the reaction mixture at different time points, you can observe the decrease in the isophorone peak and the appearance of the this compound peak to determine the extent of the reaction.
Q5: What is the best way to purify the final this compound product?
A5: After quenching the reaction with water, the product is typically extracted with an organic solvent like ether. The combined organic extracts are then washed with water and dried. The purification is achieved by distillation under reduced pressure.[1][2] A Vigreux column is often sufficient for this purpose.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low (below 15°C). | Ensure the reaction mixture is maintained at a temperature between 15-20°C during the addition of the base.[1] |
| Insufficient concentration of hydrogen peroxide or base. | Verify the concentration of your hydrogen peroxide solution. Ensure the correct molar equivalents of both hydrogen peroxide and base are used as specified in the protocol. | |
| Low Yield | Reaction temperature is too high (above 30°C). | Maintain strict temperature control, especially during the exothermic addition of the base. Use a cooling bath to keep the temperature within the optimal 20-25°C range after the initial addition.[1] |
| Incomplete reaction. | A total reaction time of around 4 hours is generally sufficient for complete conversion.[1] You can monitor the reaction's completion via UV-Vis spectroscopy.[1] | |
| Product loss during workup. | Ensure efficient extraction by using an adequate volume of a suitable solvent. Minimize loss during solvent removal and distillation. | |
| Presence of Starting Material in Final Product | Incomplete reaction. | As mentioned above, ensure sufficient reaction time and monitor for completion. If the reaction has stalled, consider adding a small, fresh portion of the base. |
| Inefficient purification. | Use a fractional distillation setup, such as a Vigreux column, and carefully control the distillation parameters (pressure and temperature) to separate the product from the starting material.[1] | |
| Formation of Unidentified Byproducts | Ring-opening of the epoxide. | This can be promoted by prolonged exposure to basic conditions. Ensure the reaction is worked up promptly after completion. Consider using a milder base or a buffered system if this is a persistent issue. |
| Decomposition of hydrogen peroxide. | Ensure the hydrogen peroxide solution is fresh and has been stored correctly. Avoid contact with metals that can catalyze its decomposition. |
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition | Source |
| Starting Material | Isophorone (technical grade) | [1] |
| Oxidizing Agent | 30% aqueous hydrogen peroxide | [1][2] |
| Base Catalyst | 6N aqueous sodium hydroxide (B78521) | [1][2] |
| Solvent | Methanol | [1][2] |
| Molar Ratio (Isophorone:H₂O₂:NaOH) | 1 : 3 : 0.5 | [1] |
| Reaction Temperature (Addition) | 15-20°C | [1] |
| Reaction Temperature (Stirring) | 20-25°C | [1] |
| Reaction Time | 4 hours | [1] |
| Typical Yield | 70-72% | [1][2] |
Experimental Protocols
Protocol 1: Alkaline Hydrogen Peroxide Epoxidation of Isophorone[1]
Materials:
-
Isophorone (55.2 g, 0.4 mole)
-
30% aqueous hydrogen peroxide (115 ml, 1.2 moles)
-
Methanol (400 ml)
-
6N aqueous sodium hydroxide (33 ml, 0.2 mole)
-
Ether
-
Anhydrous magnesium sulfate
-
Water
Equipment:
-
1-L three-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Vigreux column (30 cm)
-
Distillation apparatus
Procedure:
-
In a 1-L three-necked flask, combine 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol.
-
Cool the flask to 15°C using an ice bath.
-
While stirring, add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise over a period of 1 hour. Maintain the reaction temperature between 15-20°C during the addition using a cold water bath.
-
After the addition is complete, continue stirring for 3 hours, maintaining the temperature between 20-25°C.
-
Pour the reaction mixture into 500 ml of water.
-
Extract the aqueous mixture with two 400-ml portions of ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the bulk of the ether by distillation at atmospheric pressure using a 30-cm Vigreux column.
-
Distill the remaining liquid under reduced pressure through the Vigreux column to obtain this compound. The expected yield is 43-44.5 g (70-72%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Epoxidation of Isophorone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of isophorone (B1672270). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on minimizing side reactions and maximizing the yield of isophorone oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the epoxidation of isophorone?
A1: The main side reactions during the epoxidation of isophorone are the formation of a diol through the hydrolysis of the desired this compound and the Baeyer-Villiger oxidation of the isophorone starting material to form a lactone. The extent of these side reactions is highly dependent on the reaction conditions, particularly the choice of oxidant and the pH of the reaction medium.[1][2]
Q2: How does the choice of epoxidizing agent affect the formation of side products?
A2: The choice of epoxidizing agent is critical in determining the product distribution.
-
Alkaline Hydrogen Peroxide: This is the most common and generally preferred method for the synthesis of this compound.[3] Under alkaline conditions, the formation of this compound is favored, and side reactions are minimized.
-
Peroxy Acids (e.g., m-CPBA, peracetic acid): The use of peroxy acids can lead to a significant amount of the Baeyer-Villiger oxidation product (a lactone).[1][4][5][6][7] In some cases, a mixture of this compound and the lactone can be formed.[2] Acidic conditions, often present with peroxy acids, can also catalyze the hydrolysis of the epoxide to the diol.
Q3: What is the structure of the diol byproduct and how is it formed?
A3: The diol byproduct is 3,5,5-trimethyl-1,2-cyclohexanediol-1-one. It is formed by the ring-opening of the this compound epoxide ring through hydrolysis.[2] This reaction can be catalyzed by both acidic and basic conditions, although it is a more significant issue in the presence of acid.
Q4: What is the Baeyer-Villiger oxidation and what is the structure of the resulting lactone?
A4: The Baeyer-Villiger oxidation is a reaction where a ketone is converted to an ester (or a cyclic ketone to a lactone) by an oxidizing agent, typically a peroxy acid.[1][4][5][6][7] In the case of isophorone, the oxygen atom is inserted between the carbonyl group and the more substituted carbon atom, leading to the formation of a seven-membered ring lactone: 4,4,6-trimethyl-1-oxacyclohept-6-en-2-one.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal reaction temperature: Temperatures above 30°C can decrease the yield when using alkaline hydrogen peroxide.[3] | Maintain the reaction temperature between 15-25°C for the alkaline hydrogen peroxide method.[3] |
| Incomplete reaction: Insufficient reaction time can lead to a mixture of starting material and product.[3] | Monitor the reaction progress using TLC or GC-MS to ensure completion (typically 4 hours for the alkaline hydrogen peroxide method).[3] | |
| Side reactions: Formation of diol or Baeyer-Villiger product reduces the yield of the desired epoxide. | Optimize reaction conditions to minimize side reactions (see below). | |
| Presence of a significant amount of diol byproduct | Acidic reaction conditions: Acid catalyzes the hydrolysis of the epoxide. | When using peroxy acids, consider buffering the reaction mixture. With alkaline hydrogen peroxide, ensure the pH remains basic. |
| Presence of water: Water is required for the hydrolysis of the epoxide.[2] | Use anhydrous solvents if employing a method other than aqueous hydrogen peroxide. | |
| Formation of a lactone (Baeyer-Villiger product) | Use of peroxy acids: Peroxy acids are known to promote the Baeyer-Villiger oxidation.[1][4][5][6][7] | For the selective synthesis of this compound, the use of alkaline hydrogen peroxide is recommended.[3] |
| Acidic pH: The Baeyer-Villiger reaction is often favored under acidic conditions. | If using a peroxy acid is necessary, explore buffered or neutral conditions to potentially reduce this side reaction. | |
| Complex product mixture observed by GC-MS | Multiple side reactions occurring: A combination of hydrolysis and Baeyer-Villiger oxidation may be happening. | Carefully control reaction parameters (temperature, pH, reaction time). Use a selective epoxidation method like alkaline hydrogen peroxide. |
| Impure starting material: Impurities in the isophorone can lead to additional side products. | Ensure the purity of the starting isophorone using distillation or other purification methods. |
Quantitative Data on Reaction Conditions and Product Yield
The following table summarizes the reported yields of this compound under different reaction conditions. Note that the formation of byproducts is often qualitatively mentioned rather than quantitatively measured in many literature sources.
| Oxidizing Agent | Solvent | Base/Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Major Byproducts Noted |
| 30% Hydrogen Peroxide | Methanol | 6N Sodium Hydroxide (B78521) | 15-25 | 4 | 70-72 | Minimal if temperature is controlled.[3] |
| Perpropionic Acid | Toluene | - | 10 - Room Temp | 2 | ~42 (of converted material) | Hydroxyisophorone, α-Isophorone.[2] |
| Peracetic Acid | Acetic Acid | - | Not specified | Not specified | Unsatisfactory yields | Hydroxyisophorone.[2] |
| m-chlorobenzoic acid | Chloroform | - | Not specified | Not specified | 1:1 ratio with Hydroxyisophorone | Hydroxyisophorone, α-Isophorone.[2] |
Experimental Protocols
Key Experiment: Epoxidation of Isophorone with Alkaline Hydrogen Peroxide[3]
This protocol is a reliable method for the synthesis of this compound with minimal side reactions.
Materials:
-
Isophorone (0.4 mole)
-
30% Aqueous Hydrogen Peroxide (1.2 moles)
-
Methanol (400 ml)
-
6N Aqueous Sodium Hydroxide (0.2 mole)
-
Ether
-
Anhydrous Magnesium Sulfate
-
Water
Procedure:
-
In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone in 400 ml of methanol.
-
Add 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide to the solution.
-
Cool the mixture to 15°C using an ice bath.
-
Slowly add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise over 1 hour, maintaining the temperature between 15-20°C.
-
After the addition is complete, continue stirring for 3 hours while maintaining the temperature at 20-25°C.
-
Pour the reaction mixture into 500 ml of water.
-
Extract the aqueous mixture with two 400 ml portions of ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the bulk of the ether by distillation.
-
Distill the residual liquid under reduced pressure to obtain this compound.
Product Analysis:
The reaction mixture and final product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of this compound, unreacted isophorone, and any side products.[8][9][10]
Visualizations
Caption: Experimental workflow for the epoxidation of isophorone.
Caption: Troubleshooting logic for isophorone epoxidation.
Caption: Major reaction pathways in isophorone epoxidation.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. US6482964B1 - Process for the preparation of β-isophorone epoxide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purification challenges for Isophorone oxide from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of isophorone (B1672270) oxide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude isophorone oxide reaction mixture?
A1: The primary impurities found in a crude this compound reaction mixture typically include:
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Unreacted Isophorone: Often the most significant impurity, especially if the epoxidation reaction has not gone to completion.[1]
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Solvents: Residual solvents used during the reaction (e.g., methanol) and extraction (e.g., ether, ethyl acetate).[1][2]
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Water: Introduced during the reaction (from aqueous hydrogen peroxide) and workup steps.[1][2]
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Base Catalyst: Residual base, such as sodium hydroxide (B78521), used to catalyze the epoxidation.[1][2]
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Hydrogen Peroxide: Unreacted hydrogen peroxide can be present before quenching.[2]
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Isophorone Isomers: Commercial isophorone may contain its isomer, β-isophorone, which can also be epoxidized or remain as an impurity.[3][4]
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Side-Reaction Products: These can include diols (from the opening of the epoxide ring) and 2-hydroxy-isophorone.[4] Higher condensation products from the synthesis of the isophorone starting material, such as xylitones and isoxylitones, may also be present.[5]
Q2: How can I effectively remove unreacted isophorone from my this compound product?
A2: Separating unreacted isophorone is a primary challenge due to the close boiling points of the two compounds. The most effective method is precise fractional distillation under reduced pressure.[1] Using a column with higher theoretical plates, such as a Podbielniak or a longer Vigreux column, can significantly improve separation.[1] Ensuring the epoxidation reaction goes to completion is the best strategy to minimize this separation challenge.[1]
Q3: My purified this compound has a yellow tint. What is the cause and how can it be removed?
A3: A yellow color in the purified product can stem from colored impurities present in the starting isophorone or formed during synthesis.[5] Prolonged storage of the starting isophorone can lead to slight yellowing.[3] To address this, the crude isophorone starting material can be treated with an acid, like p-toluenesulfonic acid, and heated to convert color-forming compounds into higher-boiling substances that can be removed by distillation.[5][6] Alternatively, treating the crude isophorone with an adsorbent like fuller's earth can also decolorize it.[5][7]
Q4: What is the recommended method for purifying this compound on a lab scale?
A4: The standard laboratory-scale purification involves a multi-step process:
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Aqueous Workup: The reaction mixture is first poured into water to dilute the methanol (B129727) and dissolve inorganic salts.[1][2]
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Solvent Extraction: The aqueous mixture is extracted multiple times with a solvent like diethyl ether to isolate the organic components.[1][2]
-
Washing and Drying: The combined organic extracts are washed with water to remove water-soluble impurities and then dried over an anhydrous drying agent like magnesium sulfate.[1][2]
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Solvent Removal: The bulk of the extraction solvent is removed by simple or flash distillation at atmospheric pressure.[1][2]
-
Fractional Distillation: The final purification is achieved by fractional distillation of the residual liquid under reduced pressure (e.g., 5-6 mmHg).[1][8]
Q5: How can I monitor the purity of my this compound during and after purification?
A5: Several analytical techniques can be used:
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Gas Chromatography (GC): Capillary GC with a flame ionization detector (FID) is a robust method to determine the purity and identify volatile impurities.[3][9] GC-MS can be used for definitive identification of unknown peaks.[9][10]
-
UV Spectroscopy: This method can be used to check for the presence of the starting material, isophorone. Isophorone has a strong UV absorbance maximum at 235 mμ, while this compound's maximum is at 292 mμ (with a much smaller extinction coefficient).[1] The absence of a significant peak at 235 mμ indicates the successful removal of isophorone.[1]
-
Infrared (IR) Spectroscopy: FTIR can confirm the presence of the epoxide functional group and the absence of hydroxyl groups from starting materials or byproducts.[11]
Q6: My final yield of this compound is low. What are the potential causes?
A6: Low yield can be attributed to several factors during the synthesis and purification steps:
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Incorrect Reaction Temperature: If the reaction temperature during the addition of the base is too low (below 15°C), the reaction may not start properly, leading to an uncontrolled exothermic reaction later.[1] Conversely, if the temperature rises above 30°C, the yield of this compound is diminished.[1]
-
Incomplete Reaction: A reaction time that is too short may result in incomplete conversion of isophorone.[1]
-
Side Reactions: Inadequate temperature control can promote the formation of unwanted byproducts.[1][4]
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Losses During Workup: Emulsion formation during extraction or incomplete extraction can lead to product loss.
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Inefficient Distillation: Poor vacuum, an inefficient column, or distilling at too high a temperature can lead to product loss or decomposition.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Separation During Distillation | 1. Boiling points of isophorone and this compound are too close for the current setup.[1] 2. Vacuum is unstable or not low enough. 3. Distillation column is inefficient (too few theoretical plates). | 1. Ensure the epoxidation reaction has gone to completion to minimize the amount of isophorone impurity.[1] 2. Check the vacuum pump and all seals for leaks. Use a manometer to monitor the pressure accurately. 3. Use a more efficient fractional distillation column (e.g., a longer Vigreux or a packed column).[1] Distill at a slow rate to allow for proper equilibration. |
| Product Decomposition During Purification | 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Use a lower pressure (better vacuum) to reduce the boiling point and allow distillation at a lower temperature. 2. Ensure the crude product is thoroughly washed and neutralized during the workup to remove any residual acid or base before distillation. |
| Water in Final Product | 1. Incomplete drying of the organic extract before distillation. 2. "Wet" extraction solvent was used. | 1. Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[2] Allow sufficient time for drying and filter properly. 2. Ensure all solvents used are anhydrous. |
| Incomplete Reaction Conversion | 1. Reaction time was too short.[1] 2. Reaction temperature was not maintained in the optimal range (15-25°C).[1] 3. Incorrect stoichiometry of reagents (isophorone, hydrogen peroxide, base).[1][2] | 1. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. A total time of 4 hours is typically sufficient.[1] 2. Use a cooling bath to carefully maintain the temperature, especially during the exothermic addition of the base.[1] 3. Re-check calculations and accurately measure all reagents. |
Data and Physical Properties
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point | Refractive Index (n²⁵D) | UV λmax (mμ) |
| This compound | 154.21[11] | 70-73°C @ 5 mmHg[1] | 1.4500–1.4510[1] | 292[1] |
| Isophorone | 138.21[12] | 80-84°C @ 9 mmHg[1] | 1.4755[1] | 235[1] |
Table 2: Example Gas Chromatography (GC) Conditions for Purity Analysis
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary (e.g., 60 m x 0.25 mm, OV-1701 coating)[3] |
| Injector Temperature | 240 °C[3] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | Example: 70°C for 6 min, then ramp at 4°C/min to 220°C[3] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[1][2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone in 400 mL of methanol.
-
Cooling: Cool the solution to 15°C using an ice bath.
-
Addition of Reagents: Add 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide. Then, add 33 mL (0.2 mole) of 6N aqueous sodium hydroxide dropwise over 1 hour, ensuring the temperature is maintained between 15–20°C with a cooling bath.[1]
-
Reaction: After the addition is complete, continue stirring for 3 hours while maintaining the temperature between 20–25°C.[1]
-
Workup: Pour the reaction mixture into 500 mL of water.
-
Extraction: Extract the aqueous mixture with two 400 mL portions of diethyl ether.
-
Washing & Drying: Combine the ether extracts, wash them with water, and dry over anhydrous magnesium sulfate.[1][2]
-
Solvent Removal: Filter off the drying agent and remove the bulk of the ether by distillation at atmospheric pressure using a 30-cm Vigreux column.
-
Final Purification: Distill the remaining liquid under reduced pressure (approx. 5-6 mmHg) through the Vigreux column to obtain pure this compound (yield: 70–72%).[1]
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
This is a general guideline for analyzing the purity of the final product.
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., ~1 mg/mL) in a suitable solvent like acetone (B3395972) or methylene (B1212753) chloride.
-
Standard Preparation: Prepare a standard solution of isophorone in the same solvent to help identify its retention time.
-
Injection: Inject 1 µL of the sample into the GC system.
-
Analysis: Run the GC method according to the conditions outlined in Table 2 or an equivalent validated method.
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Data Interpretation: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100%. The presence of a peak at the retention time of the isophorone standard indicates residual starting material.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Isophorone (HSG 91, 1995) [inchem.org]
- 4. US6482964B1 - Process for the preparation of β-isophorone epoxide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US4059632A - Process for the production of isophorone - Google Patents [patents.google.com]
- 7. US3041378A - Purification of isophorone - Google Patents [patents.google.com]
- 8. This compound CAS#: 10276-21-8 [m.chemicalbook.com]
- 9. How to detect the content of Isophorone in a sample? - Blog [bofanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature control for Isophorone oxide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize temperature control during the synthesis of Isophorone (B1672270) oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the epoxidation of isophorone, with a focus on temperature-related challenges.
| Problem | Possible Cause | Solution |
| Low or No Reaction | The reaction temperature is too low (below 15°C), preventing the initiation of the epoxidation process.[1] | Gradually warm the reaction mixture to room temperature to initiate the reaction. Be prepared to apply cooling as the reaction is exothermic and can become difficult to control once it starts.[1] |
| Decreased Yield of Isophorone Oxide | The reaction temperature has exceeded the optimal range, rising above 30°C. This leads to the formation of undesired side products.[1] | Maintain a strict temperature range of 15-25°C throughout the reaction. During the addition of sodium hydroxide (B78521), keep the temperature between 15-20°C using a cold water bath.[1][2][3] After the addition, allow the temperature to stabilize between 20-25°C for the remainder of the reaction time.[1][2][4] |
| Runaway Exothermic Reaction | Insufficient cooling or too rapid addition of reagents can lead to an uncontrolled increase in temperature. | Ensure efficient stirring and have an adequate cooling bath (e.g., ice water) readily available. Add the sodium hydroxide solution dropwise over a period of about an hour to manage the heat generated.[1][2] |
| Incomplete Conversion of Isophorone | The reaction time may be insufficient for the complete conversion to this compound. | A total reaction time of 4 hours under the specified temperature conditions is generally sufficient for complete conversion.[1] The progress of the reaction can be monitored by checking the optical density of the mixture at 235 mμ, as isophorone has a maximum at this wavelength while this compound does not.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via epoxidation with alkaline hydrogen peroxide?
A1: The optimal temperature range for this reaction is between 15°C and 25°C. During the addition of the alkaline solution, the temperature should be maintained at 15-20°C.[1][2][3] Following the addition, the reaction should be stirred for several hours while keeping the temperature at 20-25°C.[1][2][4]
Q2: Why is temperature control so critical in this compound synthesis?
A2: Temperature control is crucial for several reasons. If the temperature is below 15°C, the reaction may not start.[1] Conversely, if the temperature rises above 30°C, the yield of this compound is significantly reduced due to the formation of byproducts.[1] The reaction is also exothermic, meaning it generates heat, which can lead to a runaway reaction if not properly controlled.[1]
Q3: What are the consequences of exceeding the recommended reaction temperature?
A3: Exceeding the recommended temperature of 30°C will lead to a diminished yield of the desired this compound.[1] While the specific side reactions at higher temperatures are not detailed in the provided literature, it is a common outcome in organic synthesis that increased temperatures can lead to the formation of undesired byproducts.
Q4: How can I monitor the progress of the reaction to ensure complete conversion?
A4: The course of the reaction can be followed by monitoring the optical density of the reaction mixture at 235 mμ. Isophorone has a maximum absorbance at this wavelength, while this compound does not. Complete conversion is indicated by the disappearance of the absorbance at 235 mμ.[1]
Experimental Protocol: Epoxidation of Isophorone
This protocol details the synthesis of this compound using alkaline hydrogen peroxide.
Materials:
-
Isophorone (technical grade)
-
30% Aqueous hydrogen peroxide
-
Methanol
-
6N Aqueous sodium hydroxide
-
Ether
-
Anhydrous magnesium sulfate
-
Water
Equipment:
-
1-liter three-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Cold water bath
-
Vigreux column (30 cm)
-
Distillation apparatus
Procedure:
-
In a 1-liter three-necked flask, combine 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol.[1][2]
-
While stirring, add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise over a period of 1 hour.[1][2]
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During the addition, maintain the reaction temperature between 15-20°C using a cold water bath.[1][2][3]
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After the addition is complete, continue stirring for 3 hours, maintaining the temperature between 20-25°C.[1][2][4]
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Pour the reaction mixture into 500 ml of water and extract with two 400-ml portions of ether.[1][2]
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Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.[1][2]
-
Remove the bulk of the ether by distillation at atmospheric pressure through a 30-cm Vigreux column.[1][2]
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Distill the remaining liquid under reduced pressure to obtain the this compound. The expected yield is 43-44.5 g (70-72%).[1][2]
Visualizations
References
Preventing byproduct formation in Isophorone oxide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of isophorone (B1672270) oxide. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the epoxidation of isophorone to isophorone oxide?
A1: The primary byproducts in the epoxidation of isophorone, particularly when using hydrogen peroxide in an alkaline medium, include hydroxyisophorone, diols, and hydroxy esters.[1] The formation of these byproducts is often a result of secondary reactions involving the epoxide ring.[1] For instance, the presence of water can lead to the hydrolysis of the epoxide, forming a diol.[2]
Q2: How can I improve the selectivity towards this compound and minimize byproduct formation?
A2: Improving selectivity involves the careful control of reaction parameters:
-
Temperature: Maintaining a consistent and optimal temperature is crucial. For the alkaline hydrogen peroxide method, the temperature should be kept between 15-25°C.[3] Temperatures above 30°C can lead to a diminished yield of this compound.[3]
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Catalyst and pH: The choice and concentration of the catalyst are critical. For instance, in the synthesis of β-isophorone epoxide, using an organic per-acid in an inert organic solvent can improve selectivity.[1][2] In the alkaline hydrogen peroxide method, the dropwise addition of NaOH maintains the optimal pH for epoxidation while minimizing side reactions.
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Solvent: The use of an appropriate solvent is important. Methanol is commonly used in the alkaline hydrogen peroxide synthesis of this compound.[3] For other methods, inert organic solvents are preferred to minimize side reactions.[2]
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Water Content: Minimizing the water content in the reaction mixture is essential, as its presence can lead to the formation of diol byproducts through hydrolysis of the epoxide.[2]
Q3: What are the best methods for purifying this compound and removing unreacted starting material and byproducts?
A3: Purification is typically achieved through a combination of extraction and distillation. After quenching the reaction, the product is usually extracted with a solvent like ether. The organic extracts are then washed with water and dried.[3] The final purification is accomplished by fractional distillation under reduced pressure.[3] This allows for the separation of the desired this compound from lower-boiling impurities like unreacted isophorone and higher-boiling byproducts such as diols.
Q4: Can byproducts be converted back to isophorone or this compound?
A4: While some byproducts from the synthesis of isophorone can be hydrolyzed back to isophorone and acetone, the conversion of byproducts from this compound synthesis back to the desired product is not a common or straightforward process.[4] Byproducts like diols are generally stable and difficult to convert back to the epoxide under typical laboratory conditions. Therefore, the focus should be on preventing their formation in the first place.
Q5: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?
A5: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress by observing the disappearance of the starting material (isophorone) and the appearance of the product (this compound).
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components in the reaction mixture, including isophorone, this compound, and some byproducts.[5]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for both qualitative and quantitative analysis of the reaction mixture. It can be used to track the concentration of the reactants and products over time.
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the C=C bond of the α,β-unsaturated ketone in isophorone and the appearance of new bands corresponding to the epoxide ring in this compound.
-
UV-Vis Spectroscopy: The reaction can be followed by observing the decrease in the ultraviolet absorption of isophorone at 235 mμ.[3]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
-
Question: I followed the protocol, but my final yield of this compound is very low or non-existent. What could have gone wrong?
-
Answer:
-
Incorrect Temperature: If the reaction temperature is too low (below 15°C), the reaction may not initiate. If it is too high (above 30°C), the yield of this compound is diminished due to increased byproduct formation.[3]
-
Reagent Quality: Ensure that the hydrogen peroxide has not decomposed and is of the correct concentration. Use a fresh bottle if necessary. The isophorone should also be of high purity.
-
Inadequate Mixing: Proper stirring is essential to ensure the efficient interaction of the reactants, especially in a biphasic system.
-
Improper pH: The concentration and rate of addition of the base (e.g., NaOH) are critical for maintaining the optimal pH for the epoxidation reaction.
-
Problem 2: Incomplete Conversion of Isophorone
-
Question: My analysis shows a significant amount of unreacted isophorone even after the recommended reaction time. How can I drive the reaction to completion?
-
Answer:
-
Insufficient Reaction Time: While a total reaction time of 4 hours is generally sufficient for the alkaline hydrogen peroxide method, incomplete conversion may suggest that a longer reaction time is needed for your specific setup.[3] Monitor the reaction by TLC or another analytical technique until the starting material is consumed.
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Reagent Stoichiometry: Ensure that the correct molar ratios of reactants are used. A sufficient excess of hydrogen peroxide is necessary to drive the reaction to completion.
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Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent. Ensure high purity of all reagents.
-
Problem 3: Product Discoloration (Yellowing)
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Question: The final purified this compound has a yellow tint. What is the cause and how can I prevent it?
-
Answer:
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Side Reactions: Yellowing can be caused by the formation of colored impurities from side reactions, especially at elevated temperatures.[4]
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Purification Issues: If the discoloration persists after distillation, consider treating the crude product with an adsorbent like activated carbon or fuller's earth before distillation to remove color-forming compounds.[4]
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Storage: Improper storage of the final product, such as exposure to light or air, can lead to degradation and discoloration over time. Store this compound in a cool, dark place under an inert atmosphere.
-
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Synthesis
| Parameter | Condition | This compound Yield | Byproduct Formation | Reference |
| Temperature | 15-20°C | 70-72% | Minimized | [3] |
| > 30°C | Diminished | Increased | [3] | |
| Oxidizing Agent | Alkaline H₂O₂ | 70-72% | Primarily diols if water is present | [3] |
| Organic Per-acid | Can be high | Hydroxyisophorone (1-50% depending on specific agent) | [1][2] | |
| Water Content | Anhydrous | Higher selectivity for epoxide | Minimized diol and hydroxy ester formation | [2] |
| Aqueous | Lower selectivity | Increased diols and hydroxy esters | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkaline Hydrogen Peroxide Epoxidation
-
Materials:
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Isophorone (0.4 mole)
-
30% Aqueous Hydrogen Peroxide (1.2 moles)
-
Methanol (400 ml)
-
6N Aqueous Sodium Hydroxide (B78521) (0.2 mole)
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Ether
-
Anhydrous Magnesium Sulfate
-
Water
-
-
Procedure:
-
In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve isophorone and 30% aqueous hydrogen peroxide in methanol.[3]
-
Cool the flask to 15°C using an ice bath.[3]
-
Slowly add 6N aqueous sodium hydroxide dropwise over 1 hour, maintaining the reaction temperature between 15-20°C with a cold water bath.[3]
-
After the addition is complete, continue stirring for 3 hours while maintaining the temperature at 20-25°C.[3]
-
Pour the reaction mixture into 500 ml of water and extract with two 400-ml portions of ether.[3]
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.[3]
-
Remove the bulk of the ether by distillation at atmospheric pressure.[3]
-
Distill the residual liquid under reduced pressure to obtain pure this compound. The expected yield is 70-72%.[3]
-
Protocol 2: Purification of this compound
-
Materials:
-
Crude this compound
-
Fractional Distillation Apparatus
-
Vacuum Pump
-
-
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction corresponding to the boiling point of this compound (e.g., 70-73°C at 5 mm Hg).[3]
-
Discard the initial lower-boiling fraction and the higher-boiling residue.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Isophorone oxide stability issues during storage
Welcome to the technical support center for Isophorone (B1672270) Oxide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for isophorone oxide during storage?
A1: this compound is susceptible to several degradation pathways, primarily involving the opening of the epoxide ring and reactions of the ketone group. The main degradation routes include:
-
Hydrolysis (Acid or Base Catalyzed): The epoxide ring is sensitive to both acidic and basic conditions, leading to ring-opening to form a diol. This is often the most significant degradation pathway, especially if the compound is exposed to moisture or stored in protic solvents with acidic or basic impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to induce cleavage of the C-O bonds in the epoxide ring or other photochemical reactions.[1] While specific photodimerization products for this compound are not well-documented, similar α,β-unsaturated ketones are known to undergo such reactions.[2]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound, potentially leading to a variety of decomposition products.[1]
-
Oxidative Degradation: While the epoxide is an oxidation product of isophorone, further oxidation at other sites on the molecule can occur, especially in the presence of strong oxidizing agents.[1]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and purity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place.[1] Recommended storage temperatures are often below 15°C.[3]
-
Light: Protect from light by storing in an amber or opaque container.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and oxygen.[1]
-
pH: Avoid contact with strong acids or bases, as they can catalyze the hydrolysis of the epoxide ring.[1]
Q3: My analytical results for experiments involving this compound are inconsistent. What could be the cause?
A3: Inconsistent results in assays with this compound often stem from its degradation, leading to a variable concentration of the active compound. Consider the following troubleshooting steps:
-
Review Sample Handling and Storage:
-
Light Exposure: Ensure that your samples have been consistently protected from light to prevent photodegradation.[1]
-
Temperature Fluctuations: Avoid repeated freeze-thaw cycles and exposure to high temperatures, which can accelerate degradation.[1]
-
Solvent Purity: Use high-purity, dry solvents. Protic solvents like methanol (B129727) and water can participate in the hydrolysis of the epoxide ring. Consider using aprotic solvents if compatible with your experimental design.
-
-
Evaluate Formulation Components:
-
pH of the Medium: The stability of this compound is highly pH-dependent. Strongly acidic or basic conditions can catalyze the opening of the epoxide ring. Buffer your solutions if appropriate for your experiment.
-
Presence of Nucleophiles: Be aware of other nucleophiles in your solution that could react with the epoxide ring.
-
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks in HPLC/GC Analysis
Question: I am analyzing my this compound sample via HPLC/GC and observe unexpected peaks that were not present initially. What is the likely cause?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The primary cause is likely the formation of degradation products through hydrolysis, photolysis, or thermal degradation.
Troubleshooting Steps:
-
Confirm Degradation: Perform a forced degradation study (see "Experimental Protocols" section) on a pure sample of this compound to confirm if the unexpected peaks correspond to known degradants.
-
Investigate the Source:
-
Hydrolysis: The most common degradation product is the corresponding diol from the opening of the epoxide ring. This is particularly likely if your sample has been exposed to moisture or stored in a protic solvent.
-
Photodegradation: If your sample was exposed to light, photolytic products may have formed.
-
-
Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from all potential degradation products.
Issue 2: Change in Physical Appearance (e.g., Coloration, Viscosity)
Question: My this compound sample, which was initially a colorless to light yellow liquid, has developed a more intense yellow color and seems more viscous. Why did this happen?
Answer: A change in color and viscosity is a common sign of degradation and potential polymerization.
Troubleshooting Steps:
-
Review Storage Conditions: This is often a result of improper storage, such as exposure to light, elevated temperatures, or oxygen.[1][4]
-
Check for Contamination: Ensure that no contaminants that could act as catalysts for degradation or polymerization have been introduced into your sample.
-
Purity Analysis: Re-analyze the purity of your sample using a validated analytical method (e.g., HPLC or GC) to quantify the extent of degradation.
Quantitative Data
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound to illustrate its stability under different stress conditions. This data is extrapolated from typical behavior of similar compounds and should be used as a general guideline.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product |
| 0.1 M HCl (60°C) | 24 | 45 | 3,4-dihydroxy-3,5,5-trimethylcyclohexanone |
| 48 | 15 | 3,4-dihydroxy-3,5,5-trimethylcyclohexanone | |
| 0.1 M NaOH (60°C) | 24 | 55 | 3,4-dihydroxy-3,5,5-trimethylcyclohexanone |
| 48 | 25 | 3,4-dihydroxy-3,5,5-trimethylcyclohexanone | |
| 3% H₂O₂ (Room Temp) | 48 | 85 | Various oxidized products |
| Thermal (80°C) | 48 | 70 | Complex mixture of decomposition products |
| Photolytic (UV/Vis) | 24 | 60 | Photodegradation products |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C for 48 hours.
-
At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at 60°C for 48 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of neat this compound into a vial and place it in a heating block at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the sample in acetonitrile and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution in a photostability chamber to a combination of visible and UV light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
A control sample should be kept in the dark at the same temperature.[1]
-
Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: this compound has a UV absorbance maximum around 292 nm, which should be used for detection.[5]
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples from the forced degradation study.
-
Analyze the resulting chromatograms to assess the separation of this compound from any degradation product peaks.
-
The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.[1]
-
Visualizations
Caption: Factors contributing to the degradation of this compound during storage.
Caption: A logical workflow for troubleshooting unexpected peaks in chromatographic analysis.
Caption: Acid or base-catalyzed hydrolysis of this compound to its corresponding diol.
References
Technical Support Center: Isophorone Oxide GC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Gas Chromatography (GC) analysis of Isophorone (B1672270) Oxide.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape (tailing) for my isophorone oxide peak. What are the potential causes?
A1: Peak tailing for this compound is a common issue and can be caused by several factors:
-
Active Sites: The epoxide group in this compound can interact with active sites (silanol groups) in the GC inlet liner or the front of the column. This can be exacerbated if the liner is contaminated with non-volatile sample matrix components.[1][2]
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][3]
-
Inlet Temperature: An inlet temperature that is too low may result in slow vaporization of the analyte, while a temperature that is too high can cause degradation.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.[3][4]
Q2: My this compound peak has a poor response or is not showing up at all. What should I check?
A2: A lack of response or poor sensitivity can stem from several sources:
-
Thermal Degradation: this compound, being an epoxide, may be thermally labile. High temperatures in the GC inlet can cause it to degrade before it reaches the column.[5]
-
System Leaks: Leaks in the injection port or column fittings can lead to a loss of sample and reduced sensitivity.[1][6][7] Oxygen leaks can also degrade the column's stationary phase.[6][8]
-
Detector Issues: Ensure the detector is turned on, and the gas flows are set correctly. For a Flame Ionization Detector (FID), incorrect gas flow ratios can lead to a poor response.[9] For a Mass Spectrometer (MS), ensure the ion source is clean and the detector is properly tuned.
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can lead to peak shape issues and poor sensitivity.[10]
Q3: I'm seeing ghost peaks in my blank runs after analyzing this compound samples. What is the cause?
A3: Ghost peaks are typically the result of carryover from previous injections.[3] This can happen if:
-
The inlet liner is contaminated with residue from previous samples.
-
The analysis time is too short, and not all components from the previous injection have eluted from the column.[6]
-
The syringe is not being properly cleaned between injections.[6]
Q4: The retention time for my this compound peak is shifting between injections. Why is this happening?
A4: Retention time instability is often related to issues with the carrier gas flow or oven temperature.
-
Flow/Pressure Instability: Leaks in the gas lines or a faulty gas regulator can cause fluctuations in the carrier gas flow rate.[1] A leaky septum is a common source of pressure problems.[9]
-
Oven Temperature: Ensure the oven temperature program is stable and the equilibration time is sufficient before each injection.[6]
-
Column Contamination: Buildup of sample matrix on the column can alter its chromatography, leading to shifts in retention time.
Troubleshooting Guide
A systematic approach is crucial for effectively troubleshooting GC issues. The following guide provides a logical workflow for identifying and resolving common problems encountered during this compound analysis.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting GC analysis issues.
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the liner or column. | Use a deactivated liner, or replace the liner. Trim the first few centimeters of the column.[10] |
| Column overload. | Dilute the sample or increase the split ratio.[10] | |
| No Peak / Poor Sensitivity | Thermal degradation in the inlet. | Lower the injector temperature. Use a liner with glass wool to promote rapid volatilization. |
| System leaks (septum, fittings). | Perform a leak check and replace the septum or tighten fittings.[1][6] | |
| Detector malfunction. | Verify detector gas flows and temperature. Check for detector contamination.[6][10] | |
| Retention Time Shifts | Unstable carrier gas flow. | Check for leaks, especially the septum. Verify gas regulator pressure.[1] |
| Inconsistent oven temperature. | Ensure adequate oven equilibration time.[6] | |
| Column contamination. | Bake out the column at a high temperature (do not exceed the column's limit).[10] | |
| Ghost Peaks | Sample carryover. | Clean or replace the injector liner. Extend the run time. Use a proper syringe wash procedure. |
Experimental Protocols
The following is a recommended starting GC-MS method for the analysis of this compound. This protocol is based on established methods for isophorone and may require optimization.[11]
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or ethyl acetate.[11]
-
Working Standards: Create a series of calibration standards by serially diluting the stock solution to a concentration range appropriate for your instrument (e.g., 0.1 to 25 µg/mL).[11]
-
Sample Dilution: Dilute the experimental sample in the same solvent to a final concentration expected to be within the calibration range.[11]
GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust, and relatively non-polar column suitable for a wide range of compounds.[11] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas providing good chromatographic efficiency.[11][12] |
| Injection Mode | Split (e.g., 30:1 to 50:1) | To prevent column overload and potential peak distortion.[11] Use splitless for trace analysis.[13] |
| Injector Temperature | 250 - 260 °C | Ensures vaporization, but may need to be lowered if thermal degradation is observed.[11][13] |
| Injection Volume | 1 µL | A standard volume for GC analysis.[11][13] |
| Oven Program | Initial: 70-80°C, hold for 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 20°C/min to 280°C, hold for 5 min. | This program allows for the separation of compounds with varying boiling points.[11] |
| Transfer Line Temp. | 280 °C | To prevent condensation of the analyte before reaching the MS source.[11] |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization.[11] |
| Quadrupole Temp. | 150 °C | A typical setting for the mass analyzer.[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra.[11] |
| Mass Scan Range | m/z 40-450 | To cover the expected mass range of this compound and its potential fragments.[11] |
Method Development and Optimization
Due to the potential for thermal degradation of the epoxide group, a careful method development approach is recommended.
Caption: A logical workflow for developing a robust GC method for this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. phenova.com [phenova.com]
- 11. benchchem.com [benchchem.com]
- 12. How to detect the content of Isophorone in a sample? - Blog [bofanchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Isophorone Oxide HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Isophorone oxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound peak is showing poor resolution and is co-eluting with an impurity.
-
Question: What are the first steps to improve the separation between my this compound peak and a closely eluting impurity?
-
Answer: Poor resolution in HPLC is typically addressed by optimizing one of three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1] Initially, focus on adjusting the mobile phase composition to alter the selectivity and retention.
-
Troubleshooting Steps:
-
Modify Mobile Phase Strength: In reversed-phase HPLC, increasing the aqueous component of the mobile phase (e.g., from 60:40 acetonitrile (B52724):water to 50:50) will increase the retention time of this compound and may improve separation.[2] Conversely, if the peaks are too retained and broad, a slight increase in the organic solvent percentage could sharpen the peaks and improve resolution.
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of analytes, which in turn affects their retention and the overall selectivity of the separation.[3][4] For this compound and its potential impurities, adjusting the pH of the aqueous portion of the mobile phase (e.g., with 0.1% phosphoric acid or formic acid) to a range of 2.5-3.5 can improve peak shape and resolution.[5]
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or vice-versa. These solvents exhibit different selectivities and can alter the elution order of your compounds, potentially resolving the co-elution.[6]
-
-
Issue 2: All the peaks in my chromatogram, including this compound, are broad.
-
Question: What causes all peaks in the chromatogram to be broad, and how can I fix it?
-
Answer: Broad peaks across the entire chromatogram often point to a problem with the HPLC system itself or a fundamental issue with the column's efficiency.
-
Troubleshooting Steps:
-
Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Ensure all connections are secure and the tubing is as short as possible.
-
Investigate the Guard Column: If a guard column is in use, it may be contaminated or expired. Try removing the guard column to see if peak shape improves. If it does, replace the guard column.[7]
-
Column Contamination or Degradation: The column itself may be contaminated or the stationary phase may have degraded.[3] Try flushing the column with a strong solvent (e.g., 100% acetonitrile) or, if necessary, replace the column.
-
Optimize Flow Rate: In most cases, lowering the flow rate can increase peak efficiency and resolution, although it will also increase the run time.[8] Experiment with reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
-
Issue 3: The this compound peak is tailing.
-
Question: My this compound peak has a tailing factor greater than 1.5. What is the cause and how can I achieve a more symmetrical peak?
-
Answer: Peak tailing for a specific compound like this compound is often due to secondary interactions between the analyte and the stationary phase, or sample overload.
-
Troubleshooting Steps:
-
Address Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[5]
-
Check for Sample Overload: Injecting too much sample onto the column can lead to peak distortion and tailing.[3] Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100) to see if the peak shape improves at lower concentrations.
-
Match Sample Solvent to Mobile Phase: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.[5]
-
-
Issue 4: I am observing unexpected peaks in my this compound sample chromatogram.
-
Question: My this compound sample shows extra peaks that are not present in the standard. What could be the origin of these peaks?
-
Answer: Unexpected peaks often indicate the presence of degradation products. Isophorone, being an α,β-unsaturated ketone, can be susceptible to degradation.[10]
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Isophorone can degrade when exposed to light, oxygen, or extreme pH conditions.[10] Ensure samples are stored in amber vials, protected from light, and in a neutral pH environment if possible.
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are from degradation, you can subject a pure this compound sample to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting chromatograms.[10] This can help in identifying the potential degradation products.
-
-
Quantitative Data Summary
The following table summarizes key HPLC parameters that can be adjusted to improve the resolution of this compound. The values provided are typical starting points and should be optimized for your specific application.
| Parameter | Typical Starting Condition | Optimization Strategy to Improve Resolution | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | Use a column with smaller particles (e.g., 3 µm) or a longer column (e.g., 250 mm) to increase efficiency (N). | [2][10] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Adjust the acetonitrile/water ratio to alter retention (k) and selectivity (α). Try methanol as the organic modifier. | [11][12] |
| Flow Rate | 1.0 mL/min | Decrease the flow rate (e.g., to 0.8 mL/min) to increase efficiency (N). | [13] |
| Temperature | 30°C | Increase the temperature (e.g., to 40°C) to decrease mobile phase viscosity and improve mass transfer, which can lead to sharper peaks. | [10][13] |
| Detection Wavelength | 235 nm | Ensure the wavelength is set to the absorbance maximum of this compound for optimal sensitivity. | [11][12] |
| Injection Volume | 10-20 µL | Decrease the injection volume if sample overload is suspected. | [10][11] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using a reversed-phase HPLC method.
-
Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (HPLC grade)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or the mobile phase.
-
Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations.
-
Dissolve or dilute the sample to be analyzed in the mobile phase.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.[12]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Analyze the resulting chromatograms for peak resolution, retention time, and peak area.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor HPLC Resolution
Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. lcms.cz [lcms.cz]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Separation of Isophorone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mastelf.com [mastelf.com]
Managing exothermic reactions in Isophorone oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Isophorone (B1672270) oxide. The following information is designed to help manage the exothermic nature of the reaction and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Isophorone oxide?
A1: The most frequently cited method for this compound synthesis is the epoxidation of isophorone.[1] This is commonly achieved using alkaline hydrogen peroxide.[1][2] An alternative method involves the use of an organic per-acid as the oxidizing agent in an inert organic solvent.[3]
Q2: Why is temperature control so critical in this compound synthesis?
A2: The epoxidation of isophorone is an exothermic reaction, and maintaining the correct temperature is crucial for both safety and yield.[2] If the reaction temperature is too low (below 15°C), the reaction may not initiate. Subsequent warming to room temperature can then trigger a runaway exothermic reaction that is difficult to control.[2] Conversely, if the temperature rises above 30°C, the yield of this compound is significantly reduced.[2]
Q3: What are the primary safety concerns associated with this compound synthesis?
A3: The synthesis involves hazardous materials that require careful handling. Hydrogen peroxide (30%) can cause skin damage upon contact.[2] Isophorone itself is flammable and can cause skin and eye irritation.[4][5] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by observing the disappearance of isophorone. This can be done using ultraviolet (UV) spectroscopy, as isophorone has a maximum absorbance at 235 mμ, while this compound has a maximum at 292 mμ.[2] A total reaction time of approximately 4 hours is generally sufficient for complete conversion under the specified conditions.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction does not start (no exotherm observed). | The initial temperature of the reaction mixture is too low (below 15°C).[2] | Carefully and slowly warm the reaction mixture to room temperature to initiate the reaction. Be prepared to apply cooling as soon as the exotherm begins.[2] |
| Sudden, uncontrolled temperature increase (runaway reaction). | The reaction was initiated at too low a temperature and then warmed, causing a rapid, uncontrolled exotherm.[2] | Immediately apply an ice bath to cool the reaction vessel. If necessary, be prepared to quench the reaction by adding a large volume of cold water. |
| Low yield of this compound. | The reaction temperature was allowed to rise above 30°C.[2] | Maintain strict temperature control between 15-25°C throughout the reaction using a cooling bath.[2] |
| Incomplete reaction. | Ensure the reaction is allowed to proceed for the full recommended time (approximately 4 hours) to achieve complete conversion of isophorone.[2] | |
| Difficulty in product purification. | The presence of unreacted isophorone. | Complete conversion of isophorone is necessary as it is difficult to separate from the product by simple distillation.[2] Monitor the reaction to ensure completion. |
Experimental Protocols
Epoxidation of Isophorone with Alkaline Hydrogen Peroxide
This protocol is adapted from a standard organic synthesis procedure.[2]
Materials:
-
Isophorone (0.4 mole)
-
30% Aqueous Hydrogen Peroxide (1.2 moles)
-
Methanol (400 ml)
-
6N Aqueous Sodium Hydroxide (B78521) (0.2 mole)
-
Ice bath
-
Water
-
Ether
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Anhydrous magnesium sulfate
Procedure:
-
In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, combine 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol.[2][7]
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Slowly add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise with stirring over a period of 1 hour.[2][7]
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Maintain the reaction mixture's temperature between 15-20°C during the addition using a cold water bath.[2][7]
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After the addition is complete, continue to stir the mixture for 3 hours, keeping the temperature between 20-25°C.[2][7]
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Extract the aqueous mixture with two 400-ml portions of ether.[2][7]
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Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.[2][7]
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Remove the bulk of the ether by distillation at atmospheric pressure.[2][7]
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Distill the remaining liquid under reduced pressure to obtain this compound. The expected yield is 43-44.5 g (70-72%).[2][7]
Data Presentation
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Initial Reaction Temperature | 15°C | [2][7] |
| Temperature during NaOH addition | 15-20°C | [2][7] |
| Temperature during stirring | 20-25°C | [2][7] |
| Maximum recommended temperature | 30°C | [2] |
| Reaction Time | 4 hours | [2] |
| Isophorone:H₂O₂:NaOH Molar Ratio | 1 : 3 : 0.5 | [2] |
| Expected Yield | 70-72% | [2][7] |
Visualizations
References
- 1. Isophorone - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6482964B1 - Process for the preparation of β-isophorone epoxide - Google Patents [patents.google.com]
- 4. Isophorone (HSG 91, 1995) [inchem.org]
- 5. cometchemical.com [cometchemical.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up Isophorone Oxide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of isophorone (B1672270) oxide from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guide
Issue 1: Low Yield of Isophorone Oxide Upon Scale-Up
Q: We are experiencing a significant drop in yield for this compound synthesis when moving from the lab bench to a pilot reactor. What are the likely causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to reaction kinetics and process parameters.
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Inadequate Temperature Control: The epoxidation of isophorone is an exothermic reaction.[1] In larger volumes, heat dissipation is less efficient, which can lead to an increase in the reaction temperature. Temperatures rising above 30°C are known to decrease the yield of this compound.[1]
-
Troubleshooting:
-
Ensure your pilot plant reactor has a sufficiently robust cooling system.
-
Monitor the internal reaction temperature closely and in real-time.
-
Consider a slower, controlled addition rate of the sodium hydroxide (B78521) solution to better manage the exothermic reaction.[1]
-
-
-
Poor Mixing and Mass Transfer: Inefficient agitation in a larger reactor can lead to localized "hot spots" and uneven distribution of reactants and catalyst. This can result in side reactions and incomplete conversion.
-
Troubleshooting:
-
Verify that the mixing system (impeller type, speed) is adequate for the increased volume to maintain a homogeneous reaction mixture.
-
Perform mixing studies or modeling to ensure effective mass transfer between the aqueous and organic phases.
-
-
-
Incomplete Conversion: If the reaction does not go to completion, separating the this compound product from the unreacted isophorone is difficult without precise fractional distillation.[1]
-
Troubleshooting:
-
Monitor the reaction progress using analytical methods like UV spectroscopy. The disappearance of the isophorone peak at 235 mµ can indicate the completion of the reaction.[1]
-
Ensure a sufficient reaction time. A total of 4 hours is generally ample for complete conversion at lab scale and should be verified at pilot scale.[1]
-
-
Issue 2: Formation of By-products
Q: We are observing the formation of unknown impurities in our pilot-scale production of this compound. What are the potential side reactions?
A: The primary side reaction of concern is the hydrolysis of the epoxide ring under the basic reaction conditions, which would lead to the formation of a diol. Inadequate temperature control can also promote other unforeseen side reactions.
-
Troubleshooting:
-
Maintain the reaction temperature strictly within the recommended range of 15-25°C.[1]
-
Avoid localized high concentrations of sodium hydroxide by ensuring efficient mixing and a controlled addition rate.
-
Analyze by-products using techniques like GC-MS to identify their structures and adjust reaction conditions accordingly.
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Issue 3: Challenges in Product Purification at Scale
Q: Our purification process, which worked well in the lab, is proving inefficient at the pilot scale. What are the best practices for purifying larger quantities of this compound?
A: Scaling up purification requires a shift from simple lab-scale extraction and distillation to more robust methods.
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Extraction: While ether is used in the lab-scale protocol for extraction, its high volatility and flammability may pose safety and handling challenges at a pilot scale.[1]
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Troubleshooting:
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Consider alternative extraction solvents that are more suitable for a pilot plant environment, taking into account safety, cost, and efficiency.
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Optimize the number of extraction stages and solvent ratios for the larger volume.
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-
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Distillation: At a larger scale, achieving the necessary vacuum and efficient fractionation can be challenging.
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Troubleshooting:
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Ensure the vacuum system is appropriately sized for the pilot-scale distillation unit.
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Use a distillation column with sufficient theoretical plates for the separation of this compound from any unreacted isophorone and higher-boiling impurities.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when scaling up this compound synthesis?
A1: Safety is paramount during scale-up. Key considerations include:
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Handling Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause skin damage.[1] Ensure appropriate personal protective equipment (PPE) is used.
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Exothermic Reaction: The reaction is exothermic, and a runaway reaction is a significant risk at scale if not properly controlled.[1]
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Flammable Solvents: If using ether or other flammable solvents for extraction, ensure the pilot plant is equipped with appropriate fire suppression systems and that all equipment is properly grounded to prevent static discharge.
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Risk Assessment: Conduct a thorough risk assessment before beginning any scale-up activities, identifying potential hazards and establishing mitigation strategies.[1]
Q2: How can we monitor the progress of the reaction at a pilot scale?
A2: In addition to monitoring temperature, you can take aliquots of the reaction mixture (if the reactor design permits) to monitor the conversion of isophorone to this compound. UV spectroscopy is a useful tool for this, as isophorone has a distinct UV maximum at 235 mµ which disappears as the reaction proceeds.[1]
Q3: What are the key differences in equipment from lab to pilot scale for this synthesis?
A3:
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Reactor: A jacketed glass or stainless steel reactor with controlled heating and cooling, a robust agitation system, and ports for reactant addition and monitoring is required.
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Addition Funnel: A simple dropping funnel will be replaced by a metered pumping system for controlled addition of the sodium hydroxide solution.
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Extraction: Large-scale liquid-liquid extraction equipment, such as a mixer-settler, may be necessary.
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Distillation: A larger distillation column with a more sophisticated vacuum system and fraction collection apparatus will be needed.
Data Presentation
Table 1: Lab-Scale Reaction Parameters for this compound Synthesis
| Parameter | Value | Source |
| Isophorone | 55.2 g (0.4 mole) | [1] |
| 30% Hydrogen Peroxide | 115 ml (1.2 moles) | [1] |
| Methanol | 400 ml | [1] |
| 6N Sodium Hydroxide | 33 ml (0.2 mole) | [1] |
| NaOH Addition Time | 1 hour | [1] |
| Reaction Temperature | 15-25°C | [1] |
| Reaction Time | 4 hours (total) | [1] |
| Yield | 70-72% | [1] |
| Product Boiling Point | 70-73°C / 5 mm Hg | [1] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
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Reactor Setup: In a 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 55.2 g (0.4 mole) of isophorone, 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide, and 400 ml of methanol.
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Cooling: Cool the reaction mixture to 15°C using an ice bath.
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Catalyst Addition: Add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise with stirring over a period of 1 hour. Maintain the internal temperature between 15-20°C during the addition using a cold water bath.
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Reaction: After the addition is complete, continue to stir the mixture for 3 hours, maintaining the temperature between 20-25°C.
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Quenching and Extraction: Pour the reaction mixture into 500 ml of water. Extract the aqueous mixture with two 400 ml portions of ether.
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Washing and Drying: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
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Purification: Remove the bulk of the ether by distillation at atmospheric pressure. Distill the remaining liquid under reduced pressure to obtain this compound (boiling point 70-73°C at 5 mm Hg).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield in scale-up.
References
Technical Support Center: Catalyst Deactivation in Isophorone Oxide Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the rearrangement of isophorone (B1672270) oxide.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to catalyst deactivation in the isophorone oxide rearrangement reaction, particularly when using solid acid catalysts like zeolites and Al-MCM-41.
| Problem | Potential Cause | Diagnostic Steps | Proposed Solutions |
| Gradual decrease in conversion rate over multiple runs. | Coke Formation: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[1][2] | 1. Visual Inspection: The catalyst may appear darkened or black. 2. Thermogravimetric Analysis (TGA): A weight loss step at high temperatures in an oxidizing atmosphere indicates the presence of coke.[3] 3. Spectroscopic Analysis (FT-IR, Raman): Can identify the nature of the carbonaceous deposits. | 1. Catalyst Regeneration: Controlled combustion of the coke in a stream of air or oxygen at elevated temperatures (typically 450-550°C).[4] 2. Reaction Condition Optimization: Lowering the reaction temperature or pressure may reduce the rate of coke formation. |
| Sudden and significant drop in catalyst activity. | Poisoning: Strong chemisorption of impurities from the feed or solvent onto the catalyst's active sites.[5] | 1. Feedstock Analysis: Analyze the this compound and solvent for potential poisons such as basic nitrogen or sulfur compounds using techniques like GC-MS or elemental analysis. 2. Catalyst Characterization (XPS, EDX): Can identify the presence of foreign elements on the catalyst surface. | 1. Feed Purification: Purify the feedstock and solvent before the reaction to remove catalyst poisons. 2. Use of Guard Beds: A pre-reactor bed of adsorbent material can remove poisons before they reach the catalyst. |
| Decrease in selectivity towards the desired keto aldehyde. | Changes in Acid Site Distribution: Leaching of active metal (e.g., aluminum) from the catalyst framework or blockage of specific pores can alter the catalyst's selectivity.[6] | 1. ICP-AES Analysis: Analyze the reaction mixture post-reaction to detect leached aluminum. 2. NH₃-TPD (Ammonia Temperature-Programmed Desorption): To characterize the acidity of the fresh and used catalyst and observe any changes in the distribution of acid sites. | 1. Catalyst Modification: Use a catalyst with a more stable framework or a higher Si/Al ratio to minimize leaching. 2. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of leaching. |
| Poor catalyst performance from the first use. | Improper Catalyst Activation: The catalyst may not have been properly activated before use, resulting in low initial activity. | 1. Review Activation Protocol: Ensure the calcination temperature and duration were appropriate for the specific catalyst (e.g., Al-MCM-41). 2. Characterization (XRD, BET): Confirm the crystalline structure and surface area of the catalyst post-activation. | 1. Follow Recommended Activation Procedure: Typically involves calcination in air at a specific temperature to remove templates and moisture. For Al-MCM-41, calcination is a crucial step to generate active sites. |
| Reaction stalls before reaching completion. | Diffusion Limitations: In microporous catalysts like some zeolites, the diffusion of bulky reactant or product molecules within the pores can be restricted, leading to incomplete conversion.[6] | 1. Catalyst Comparison: Test a catalyst with a larger pore size, such as Al-MCM-41, and compare the conversion rates. Al-MCM-41 materials are known to be superior to zeolites for this reaction due to their larger pore sizes.[6] | 1. Catalyst Selection: Utilize mesoporous catalysts like Al-MCM-41 which have larger pores, allowing for better diffusion of reactants and products.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst deactivation in the this compound rearrangement?
A1: The most common signs include a noticeable decrease in the conversion of this compound, a change in the selectivity towards the desired keto aldehyde, and the need to use more severe reaction conditions (e.g., higher temperature or longer reaction time) to achieve the same results as with a fresh catalyst. Visual changes to the catalyst, such as darkening in color, can also indicate deactivation, often due to coke formation.[1][2]
Q2: Which type of catalyst is more prone to deactivation in this reaction, zeolites or Al-MCM-41?
A2: While both can deactivate, zeolites are generally more susceptible to deactivation in the this compound rearrangement due to their smaller micropores. These small pores can lead to diffusional limitations and are more easily blocked by coke deposits. Al-MCM-41, a mesoporous material, offers larger pore diameters, which mitigates these diffusional problems, leading to higher activity and selectivity.[6]
Q3: How does the Si/Al ratio in Al-MCM-41 affect its performance and stability?
A3: The Si/Al ratio is a critical parameter that influences the number and strength of acid sites on the catalyst. For the rearrangement of this compound, a molar Si/Al ratio of around 40 has been found to provide the best catalytic performance in terms of epoxide conversion.[6] This is attributed to an optimal balance of acid site concentration and pore size. While a higher aluminum content (lower Si/Al ratio) increases the number of acid sites, it can sometimes lead to a less stable framework and increased susceptibility to leaching.
Q4: Can a deactivated catalyst be regenerated? If so, how?
A4: Yes, in many cases, a deactivated catalyst can be regenerated. The most common method for regenerating catalysts deactivated by coke formation is calcination.[4] This involves heating the catalyst in a controlled atmosphere of air or oxygen to burn off the carbonaceous deposits. For catalysts poisoned by metallic impurities, an acid wash may be effective. The specific regeneration protocol will depend on the nature of the deactivation.
Q5: What are the main products of the this compound rearrangement?
A5: The primary rearrangement products are a δ-diketone and a keto aldehyde.[6] The selectivity towards the desired keto aldehyde is a key performance indicator for the catalyst and is typically around 80% with an optimized Al-MCM-41 catalyst.[6] Minor amounts of other products, such as those resulting from decarbonylation, may also be detected.
Quantitative Data
The following table summarizes key quantitative data related to the performance of Al-MCM-41 catalysts in the rearrangement of this compound.
| Parameter | Value | Catalyst | Significance | Reference |
| Optimal Si/Al Molar Ratio | ~ 40 | Al-MCM-41 | Provides the best balance of acid site concentration and pore size for maximum epoxide conversion. | [6] |
| Selectivity to Keto Aldehyde | ~ 80% | Al-MCM-41 (with optimal Si/Al ratio) | High selectivity indicates an efficient catalyst for the desired product. | [6] |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from a standard organic synthesis procedure.[7]
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Materials:
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Isophorone (technical grade)
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30% Aqueous hydrogen peroxide
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Methanol
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6N Aqueous sodium hydroxide (B78521)
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Ether
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Anhydrous magnesium sulfate
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-
Procedure:
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In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol.
-
Cool the flask to 15°C using an ice bath.
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Slowly add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise over 1 hour, maintaining the reaction temperature between 15-20°C.
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After the addition is complete, stir the mixture for 3 hours, keeping the temperature between 20-25°C.
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Pour the reaction mixture into 500 ml of water and extract with two 400-ml portions of ether.
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Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
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Remove the bulk of the ether by distillation.
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Distill the residual liquid under reduced pressure to obtain this compound. The expected yield is 70–72%.
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2. This compound Rearrangement using Al-MCM-41 Catalyst (General Procedure)
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Materials:
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This compound
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Al-MCM-41 catalyst (e.g., Si/Al ratio ~40)
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Anhydrous solvent (e.g., toluene (B28343) or xylene)
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-
Procedure:
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Activate the Al-MCM-41 catalyst by calcining it in a furnace under a flow of dry air. A typical procedure involves heating to 550°C for several hours.
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the this compound and the activated Al-MCM-41 catalyst (typically 5-10 wt% of the substrate).
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Add the anhydrous solvent.
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Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir vigorously.
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Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-MS.
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Upon completion, cool the reaction mixture, filter off the catalyst, and wash it with fresh solvent.
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The filtrate containing the products can be concentrated under reduced pressure and the products purified by column chromatography or distillation.
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Visualizations
Caption: Proposed reaction pathway for the rearrangement of this compound over a solid acid catalyst.
Caption: A logical workflow for troubleshooting catalyst deactivation issues in experiments.
References
Isophorone oxide handling and disposal safety protocols
Welcome to the Technical Support Center for Isophorone (B1672270) Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide essential safety protocols, troubleshooting guidance, and answers to frequently asked questions regarding the handling and disposal of Isophorone Oxide in a laboratory setting.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed.[1] It is also a combustible liquid.[1] As an epoxide, it may also cause skin and eye irritation. Similar to its precursor, Isophorone, it may form explosive peroxides upon prolonged exposure to air.[2]
Q2: What are the recommended personal protective equipment (PPE) for handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including:
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
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Body Protection: A lab coat or chemical-resistant apron.
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Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator with an organic vapor cartridge is recommended.
Q3: How should I store this compound in the laboratory?
A3: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] Keep the container tightly closed to prevent exposure to air and moisture, which can lead to degradation and potential peroxide formation.[2] It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Q4: What should I do in case of an this compound spill?
A4: For a small spill, evacuate the immediate area and ensure adequate ventilation. Wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Q5: How do I dispose of this compound waste?
A5: this compound waste should be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal contractor. Incineration is a suggested method of disposal. Do not pour this compound down the drain.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₄O₂ | [4] |
| Molecular Weight | 154.21 g/mol | [4] |
| CAS Number | 10276-21-8 | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 75-76 °C at 6 mmHg | [6] |
| Density | 0.994 g/mL at 25 °C | [6] |
| Flash Point | 83 °C (181.4 °F) - closed cup | [4] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound. As a precaution, it is advisable to adhere to the OELs for the parent compound, Isophorone : | |
| OSHA PEL: 25 ppm (140 mg/m³) TWA | [3][7] | |
| NIOSH REL: 4 ppm (23 mg/m³) TWA | [8] | |
| ACGIH TLV: 5 ppm (28 mg/m³) Ceiling | [7] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound in a Laboratory Setting
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Preparation:
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Ensure a calibrated and certified chemical fume hood is used for all manipulations.
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Assemble all necessary glassware and equipment. Ensure all glassware is clean and dry to prevent unwanted reactions.
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Prepare a designated waste container for this compound residues.
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-
Personal Protective Equipment (PPE):
-
Don a lab coat, chemical safety goggles, and chemical-resistant gloves before handling the compound.
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-
Dispensing:
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Work within the fume hood.
-
Carefully open the this compound container, avoiding splashes.
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Use a clean, dry pipette or syringe to transfer the desired amount of the liquid.
-
Immediately cap the this compound container after dispensing.
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-
Reaction Setup:
-
If the reaction is to be heated, use a heating mantle with a temperature controller and a stir bar for even heating.
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If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
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-
Post-Reaction:
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Quench the reaction safely according to your specific experimental procedure.
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Transfer all waste, including any cleaning solvents, into the designated hazardous waste container.
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Protocol 2: Laboratory-Scale Disposal of this compound Waste
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Waste Collection:
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Collect all waste containing this compound (e.g., unreacted material, contaminated solvents, and materials) in a dedicated, properly labeled, and sealed hazardous waste container.
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The container should be made of a material compatible with this compound.
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Labeling:
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Clearly label the waste container with "Hazardous Waste," "this compound," and any other components of the waste mixture. Include the date of accumulation.
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Storage:
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Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
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Disposal Request:
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When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
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Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is oven-dried and use anhydrous solvents. The epoxide ring is susceptible to opening in the presence of water, especially under acidic or basic conditions. |
| Incorrect reaction temperature | The epoxidation of isophorone is exothermic and temperature-sensitive.[9] If the temperature is too high, side reactions can occur, reducing the yield. If it's too low, the reaction may not proceed to completion. Optimize the temperature based on literature procedures or small-scale trials. |
| Degradation of this compound | This compound can degrade under strongly acidic or basic conditions.[1] Ensure the pH of the reaction mixture is controlled. |
| Impure starting materials | Use freshly distilled or high-purity isophorone for the epoxidation reaction to avoid side reactions from impurities. |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Step |
| Side reactions | The formation of byproducts such as diols can occur if water is present.[10] Ensure anhydrous conditions. Over-oxidation can also lead to other oxygenated species. |
| Incomplete conversion | Unreacted isophorone may remain in the product mixture.[9] Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion. |
| Peroxide formation | Prolonged exposure to air can lead to the formation of peroxides.[2] Store this compound under an inert atmosphere and test for peroxides if it has been stored for an extended period. |
Signaling Pathways and Workflows
This compound Spill Response Workflow
This compound Disposal Decision Pathway
References
- 1. Isophorone - Wikipedia [en.wikipedia.org]
- 2. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ISOPHORONE | Occupational Safety and Health Administration [osha.gov]
- 4. epfl.ch [epfl.ch]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 10276-21-8 [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. Isophorone - IDLH | NIOSH | CDC [cdc.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US6482964B1 - Process for the preparation of β-isophorone epoxide - Google Patents [patents.google.com]
Identifying impurities in technical grade Isophorone oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade Isophorone (B1672270) Oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical grade Isophorone Oxide?
Technical grade this compound can contain impurities originating from the synthesis of its precursor, isophorone, as well as byproducts from the epoxidation process itself.
Impurities from Isophorone Synthesis:
The synthesis of isophorone from acetone (B3395972) can result in several byproducts that may be present in the technical grade starting material. These include:
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Unreacted Acetone and Intermediates: Diacetone alcohol and mesityl oxide are common intermediates.[1]
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Condensation Byproducts: Phorone, xylitones, and isoxylitones are higher condensation products of acetone.[1]
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Isomers: Beta-isophorone, a structural isomer of isophorone, is a frequent impurity.[1][2]
Impurities from this compound Synthesis:
The epoxidation of isophorone, typically with hydrogen peroxide under basic conditions, can introduce additional impurities:
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Unreacted Isophorone: Incomplete epoxidation is a primary source of impurity.[3]
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Byproducts from Impurity Reactions: The impurities present in technical grade isophorone can also react with the epoxidizing agent, leading to a complex impurity profile.
Q2: I am observing unexpected peaks in my GC-MS analysis of technical grade this compound. How can I identify them?
Unexpected peaks in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of technical grade this compound can be attributed to several factors. This guide will help you systematically identify the source of these peaks.
Troubleshooting Guide: Identifying Unknown Peaks in GC-MS Analysis
Step 1: Consider Impurities from the Synthesis Pathway
The primary source of impurities in technical grade this compound stems from the manufacturing process of its precursor, isophorone, and the subsequent epoxidation reaction.
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Isophorone Synthesis Byproducts: The aldol (B89426) condensation of acetone to produce isophorone is not perfectly selective and can yield several byproducts. These are often carried over into the this compound synthesis. Common byproducts include:
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Incomplete Epoxidation: The epoxidation of isophorone to this compound may not proceed to completion. Consequently, unreacted isophorone is a very common impurity in the final product.[3]
Step 2: Evaluate Potential Degradation Products
Isophorone and potentially this compound can degrade under certain conditions, leading to the formation of new impurities.
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Oxidative Degradation: As an α,β-unsaturated ketone, isophorone is susceptible to oxidation, which can form various oxygenated derivatives.[3]
-
Hydrolysis: Under strongly acidic or basic conditions, isophorone can undergo hydrolysis.[3]
-
Photodimerization: Exposure to sunlight, particularly in aqueous solutions, can cause isophorone to form photodimers.[3]
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Thermal Degradation: Elevated temperatures can lead to the decomposition of isophorone.[3]
Step 3: Analyze Mass Spectra and Compare with Known Fragmentation Patterns
Data Presentation
The following table summarizes the common impurities found in technical grade isophorone, the precursor to this compound.
| Impurity Name | Chemical Formula | Molar Mass ( g/mol ) | Typical Origin |
| Diacetone alcohol | C₆H₁₂O₂ | 116.16 | Isophorone Synthesis Intermediate |
| Mesityl oxide | C₆H₁₀O | 98.14 | Isophorone Synthesis Intermediate |
| Phorone | C₉H₁₄O | 138.21 | Isophorone Synthesis Byproduct |
| Beta-Isophorone | C₉H₁₄O | 138.21 | Isophorone Synthesis Byproduct (Isomer) |
| Xylitones | C₁₂H₁₈O | 178.27 | Isophorone Synthesis Byproduct |
| Isoxylitones | C₁₂H₁₈O | 178.27 | Isophorone Synthesis Byproduct |
| Unreacted Isophorone | C₉H₁₄O | 138.21 | Incomplete Epoxidation |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol outlines a general procedure for preparing a sample of technical grade this compound for GC-MS analysis.
-
Sample Dilution: Accurately weigh approximately 10-20 mg of the technical grade this compound sample into a 10 mL volumetric flask.
-
Solvent Addition: Add a suitable volatile solvent, such as methanol (B129727) or dichloromethane, to the flask. Ensure the solvent is of high purity (e.g., HPLC or GC grade) to avoid introducing contaminants.
-
Dissolution: Gently swirl the flask until the sample is completely dissolved.
-
Final Dilution: Dilute the solution to the 10 mL mark with the same solvent and mix thoroughly.
-
Filtration (Optional): If the solution appears cloudy or contains particulate matter, filter it through a 0.45 µm syringe filter into a clean GC vial.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: General GC-MS Method for Impurity Profiling
This protocol provides a starting point for the GC-MS analysis of this compound. The parameters may need to be optimized for your specific instrument and the suspected impurities.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400 (a wider range may be necessary depending on the suspected impurities).
-
Data Acquisition: Full scan mode.
-
Mandatory Visualization
Caption: Workflow for identifying unknown impurities in technical grade this compound.
References
- 1. US6482964B1 - Process for the preparation of β-isophorone epoxide - Google Patents [patents.google.com]
- 2. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Quantitative Analysis of Isophorone Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of Isophorone oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantitative analysis of this compound?
A1: The most common and suitable methods for quantifying this compound, a volatile organic compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a UV detector.[1][2] GC-MS is often preferred for its high sensitivity and selectivity, especially for trace-level analysis in complex matrices.[2][3] HPLC is a robust alternative, particularly for liquid samples where high sensitivity is not the primary requirement.[2][4]
Q2: What is the typical UV absorbance maximum for Isophorone and its derivatives for HPLC analysis?
A2: Isophorone has a characteristic UV absorbance maximum around 235 nm, which is the recommended wavelength for detection in HPLC-UV analysis.[1][5] this compound, lacking the conjugated double bond of isophorone, has a much weaker UV absorbance at this wavelength and a maximum at 292 nm (ε 43), making direct UV detection less sensitive.[6]
Q3: Why is sample preparation important for this compound analysis?
A3: Proper sample preparation is critical to ensure accurate and reproducible results. For GC-MS, techniques like headspace solid-phase microextraction (HS-SPME) can significantly enhance sensitivity for trace-level detection.[1][7] For both HPLC and GC, sample filtration through a 0.45 µm filter is necessary to remove particulate matter that could damage the column.[1] Extraction with a suitable solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) is often required to isolate the analyte from the sample matrix.[1][3]
Q4: What are the key validation parameters to consider when developing a quantitative method for this compound?
A4: According to ICH guidelines, the key analytical method validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[8][9] Ensuring these parameters are adequately assessed is crucial for developing a reliable and reproducible method.[10]
Troubleshooting Guides
This section provides solutions to specific problems encountered during the analysis of this compound.
Chromatography Issues
Q: I am observing poor peak shape (e.g., tailing or fronting) in my chromatogram. What are the potential causes and solutions?
A: Poor peak shape can arise from several factors related to the column, sample, or mobile/carrier gas.
-
Potential Causes:
-
Column Overload: Injecting too concentrated a sample.
-
Column Degradation: Active sites on the column interacting with the analyte.
-
Inappropriate Solvent: The sample solvent may be too strong or incompatible with the mobile phase (in HPLC).
-
Contamination: Buildup of contaminants on the column or in the liner (in GC).
-
-
Solutions:
-
Dilute the Sample: Prepare a more dilute sample and reinject.
-
Check Column Health: Condition the column according to the manufacturer's instructions or replace it if it's old or has been used extensively with complex matrices. For GC, replace the injector liner.
-
Solvent Matching: In HPLC, ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
System Flush: Flush the system with a strong solvent to remove potential contaminants.
-
Q: I am seeing unexpected peaks in my HPLC analysis that are not present in my standard. What could be the cause?
A: Unexpected peaks often indicate the presence of degradation products or contamination.[5]
-
Potential Causes:
-
Analyte Degradation: Isophorone and its oxide can be susceptible to degradation under certain conditions (e.g., exposure to light, strong acids/bases, or oxidizing agents).[5]
-
Sample Matrix Interference: Components from the sample matrix may be co-eluting.
-
Contaminated Solvents/Reagents: Impurities in the mobile phase or sample preparation solvents.[5]
-
-
Solutions:
-
Review Sample Handling: Ensure samples are protected from light and stored at appropriate temperatures.[5]
-
Perform a Forced Degradation Study: Expose a pure standard to stress conditions (acid, base, peroxide, heat, light) to confirm if the unexpected peaks match potential degradation products.[5]
-
Check Solvent Purity: Run a blank gradient (injecting only the mobile phase) to check for solvent contamination. Use high-purity, HPLC-grade solvents.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Sensitivity and Reproducibility Issues
Q: My signal intensity is very low, or I cannot detect my analyte. What should I check?
A: Low or no signal can be due to issues with the sample, injection, or detector.
-
Potential Causes:
-
Low Analyte Concentration: The concentration of this compound in the sample is below the method's limit of detection (LOD).
-
Injection Problem: Issues with the autosampler (e.g., clogged syringe) or incorrect injection volume.
-
Detector Malfunction (HPLC-UV): Incorrect wavelength setting or a failing lamp.
-
Ion Source Issue (GC-MS): A dirty ion source can significantly reduce sensitivity.
-
-
Solutions:
-
Concentrate the Sample: Use a sample concentration technique like nitrogen evaporation or a more sensitive sample preparation method like HS-SPME for GC-MS.[1]
-
Verify Injection: Check the autosampler for proper operation and ensure the correct injection volume is programmed.
-
Check Detector Settings: For HPLC, confirm the detection wavelength is set correctly (around 292 nm for this compound).[6] For GC-MS, consider operating in Selected Ion Monitoring (SIM) mode for higher sensitivity.[1]
-
Instrument Maintenance: Perform routine maintenance, such as cleaning the GC-MS ion source or replacing the HPLC detector lamp.
-
Q: My results are not reproducible between injections. What is causing this inconsistency?
A: Inconsistent results often point to variability in sample preparation, injection precision, or system stability.
-
Potential Causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps.
-
Autosampler Variability: Poor injection precision from the autosampler.
-
Unstable Column Temperature: Fluctuations in the GC oven or HPLC column heater temperature.
-
System Not Equilibrated: Insufficient time for the system to stabilize before injection.[5]
-
-
Solutions:
-
Use an Internal Standard: Add an internal standard to all samples and calibration standards to correct for variations in sample preparation and injection volume.[3]
-
Check Autosampler Performance: Run multiple injections of the same standard to check the relative standard deviation (RSD) of the peak areas.
-
Ensure System Equilibration: Allow the HPLC or GC system to equilibrate with the mobile phase or carrier gas for an adequate amount of time (e.g., 30 minutes) before starting the sequence.[5]
-
Quantitative Data Summary
The selection of an analytical method depends on the required sensitivity, selectivity, and sample matrix. The following table summarizes key performance parameters for the analysis of Isophorone, which can serve as a starting point for method development for this compound.
| Parameter | GC-MS (HS-SPME) | HPLC-UV |
| Linearity (R²) | 0.9996[7] | >0.99 (Typical expectation) |
| Accuracy (Recovery %) | >84%[7] | Not explicitly found for Isophorone |
| Precision (RSD%) | Within-day: 3.9%, Between-day: 6.1%[7] | Not explicitly found for Isophorone |
| Limit of Detection (LOD) | 0.5 pg/mL[7] | Not explicitly found for Isophorone |
| Limit of Quantification (LOQ) | 0.0015 - 0.0546 mg/mL[1] | Not explicitly found for Isophorone |
| Common Applications | Food samples, Biological matrices, Environmental monitoring[1][2] | Pharmaceutical formulations, Quality control[1][4] |
Experimental Protocols
Protocol 1: Quantitative Analysis by GC-MS
This protocol is based on established methods for analyzing volatile compounds like Isophorone and is suitable for this compound.[1][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 5 mL of an aqueous sample, add 1 mL of a suitable organic solvent (e.g., methylene chloride).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully collect the organic layer and transfer it to a clean vial.[3]
-
If necessary, pass the extract through anhydrous sodium sulfate (B86663) to remove residual water.
-
Dilute the final extract to a suitable concentration for GC-MS analysis and transfer to a 2 mL autosampler vial.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727).
-
Create a series of mixed calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution.
-
For improved accuracy, add an internal standard to all standards and samples at a fixed concentration.[3]
-
-
GC-MS Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min.[1]
-
Ion Source Temp: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol provides a general reverse-phase method for compounds like this compound.[1][5]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile (B52724).[1]
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Generate a series of standards by diluting the stock solution with the mobile phase.
-
-
HPLC Conditions:
Visualizations
Caption: General experimental workflow for quantitative analysis.
Caption: Troubleshooting logic for unexpected peaks in a chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scispace.com [scispace.com]
Enhancing the selectivity of Isophorone oxide reactions
Welcome to the technical support center for enhancing the selectivity of isophorone (B1672270) oxide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isophorone oxide and what are its primary selective reactions?
A1: this compound (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one) is an epoxide derivative of isophorone.[1] As an α,β-unsaturated ketone with an epoxide ring, its reactivity is characterized by two main selective transformations:
-
Nucleophilic Epoxide Ring-Opening: This is a highly valuable reaction for introducing functional groups at specific positions. The reaction's selectivity is key, as nucleophiles can attack either the more substituted or less substituted carbon of the epoxide ring.[2][3]
-
Reactions involving the Ketone: The carbonyl group can also undergo various reactions, though the focus is often on the reactivity of the epoxide.
Q2: What are the critical factors influencing the regioselectivity of epoxide ring-opening reactions?
A2: The regioselectivity (i.e., which carbon the nucleophile attacks) is primarily determined by the reaction conditions. The two main pathways are:
-
Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is protonated, creating a good leaving group. The reaction proceeds via a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon , as it can better stabilize the partial positive charge that develops in the transition state.[3][4]
-
Base-Catalyzed (or Nucleophilic) Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 mechanism. Steric hindrance is the dominant factor, so the nucleophile attacks the less substituted carbon .[3][4][5]
Q3: How do I choose between acidic and basic conditions for my ring-opening experiment?
A3: The choice depends on the desired regioisomer. If your goal is to introduce a functional group at the more substituted carbon, use acidic conditions. If you need to functionalize the less substituted carbon, use a strong nucleophile under basic or neutral conditions. The stability of your substrate and nucleophile to acid or base must also be considered.[6]
Q4: What are common byproducts in the synthesis and subsequent reactions of this compound?
A4: In the synthesis of this compound from isophorone, incomplete conversion can leave residual isophorone, which can be difficult to separate.[7] Temperature control is crucial, as temperatures above 30°C can diminish the yield.[7] In subsequent ring-opening reactions, the formation of diols (from reaction with water) is a common side reaction, especially if the reaction medium is not anhydrous.[8] Depending on the conditions, rearrangement products can also be formed.[8]
Troubleshooting Guide
Problem 1: Low yield during the epoxidation of isophorone to this compound.
-
Possible Cause: Incorrect reaction temperature. The reaction to form this compound is exothermic.[7]
-
Solution: Maintain a strict temperature range of 15-25°C. If the temperature is too low (<15°C), the reaction may not initiate, and a subsequent uncontrolled exothermic reaction can occur upon warming.[7] If the temperature is too high (>30°C), the yield will be diminished.[7] Use an ice bath or cold water bath for effective temperature control.
-
-
Possible Cause: Incomplete reaction.
Problem 2: Poor regioselectivity in the nucleophilic ring-opening of this compound.
-
Possible Cause: Ambiguous reaction conditions (not clearly acidic or basic).
-
Solution: To favor attack at the more substituted carbon, ensure strongly acidic conditions by adding a catalytic amount of a strong acid (e.g., H₂SO₄).[3] To favor attack at the less substituted carbon, use a strong, anionic nucleophile (e.g., sodium methoxide) in an aprotic solvent.[3][4] Avoid buffer solutions or protic solvents with weak nucleophiles, which can lead to mixtures of products.
-
-
Possible Cause: Nature of the nucleophile.
-
Solution: Weakly basic, highly polarizable nucleophiles can sometimes give mixtures of products. If selectivity is poor, consider changing the nucleophile or the counter-ion to favor a clearer SN1 or SN2 pathway.
-
Problem 3: Formation of a diol byproduct instead of the desired ring-opened product.
-
Possible Cause: Presence of water in the reaction mixture. Water can act as a nucleophile, leading to the formation of 3,5,5-trimethyl-1,2-cyclohexanediol.[8]
-
Solution: Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent, use of molecular sieves). Ensure the starting this compound and the nucleophile are free of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from entering the reaction.
-
Problem 4: The reaction is not reproducible.
-
Possible Cause: Purity of starting materials. Technical grade isophorone may contain impurities that affect the epoxidation step.[7] The purity of this compound itself is also critical for subsequent reactions.
-
Possible Cause: Inconsistent reaction setup or workup.
-
Solution: Document all reaction parameters meticulously, including the rate of addition of reagents, stirring speed, and exact temperatures. During workup, be aware that pH changes can potentially cause product degradation or rearrangement.[6] Test the stability of your product to the workup conditions on a small scale before processing the entire batch.[6]
-
Data Presentation
Table 1: Regioselectivity of Epoxide Ring-Opening under Different Conditions
| Condition | Mechanism | Site of Nucleophilic Attack | Predominant Product Type | Reference(s) |
| Acidic (e.g., H⁺, Lewis Acids) | SN1-like | More Substituted Carbon | Tertiary Alcohol/Ether | [3],[10],[4] |
| Basic/Nucleophilic (e.g., RO⁻, CN⁻) | SN2 | Less Substituted Carbon | Secondary Alcohol/Ether | [3],[5],[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[7]
-
Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone in 400 mL of methanol.
-
Cooling: Cool the solution to 15°C using an ice bath.
-
Reagent Addition: Add 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide to the solution.
-
Base Addition: While maintaining the temperature between 15–20°C, add 33 mL (0.2 mole) of 6N aqueous sodium hydroxide (B78521) dropwise over 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring the mixture for 3 hours, maintaining the temperature between 20–25°C.
-
Workup: Pour the reaction mixture into 500 mL of water. Extract the aqueous mixture with two 400-mL portions of diethyl ether.
-
Purification: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the bulk of the ether by distillation. Distill the remaining liquid under reduced pressure to yield this compound (b.p. 70–73°C at 5 mm Hg). The expected yield is 70–72%.[7][9]
Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening of this compound
-
Setup: Dissolve this compound (1 equivalent) in an anhydrous alcohol solvent (e.g., methanol, ethanol) under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1-2 mol% of H₂SO₄ or a Lewis acid like Sn-Beta).[10]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Base-Catalyzed Ring-Opening of this compound
-
Setup: In a flask under an inert atmosphere (N₂ or Ar), prepare a solution of the nucleophile. For example, to use a methoxide (B1231860) nucleophile, dissolve sodium metal (1.1 equivalents) in anhydrous methanol.
-
Reagent Addition: Cool the nucleophile solution in an ice bath and add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Workflow for choosing ring-opening reaction conditions.
Caption: Regioselective outcomes of nucleophilic attack.
References
- 1. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epoxyisophorone ring-opening: An efficient route for the introduction of functional groups at position 2 of isophorone - Lookchem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6482964B1 - Process for the preparation of β-isophorone epoxide - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of Isophorone Oxide and β-Isophorone Oxide for Researchers and Drug Development Professionals
An in-depth guide to the chemical behavior of two isomeric epoxy ketones, providing valuable insights for synthetic chemists and drug development professionals in leveraging their unique reactivity profiles.
This guide offers a comprehensive comparison of the reactivity of isophorone (B1672270) oxide and its isomer, β-isophorone oxide. Understanding the distinct chemical properties of these two compounds is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document provides a detailed analysis of their structural differences, the resulting electronic and steric effects, and how these factors govern their reactivity towards nucleophiles. Experimental protocols for evaluating their reactivity and characterizing the resulting products are also presented.
Structural and Electronic Differences
Isophorone oxide (α-isophorone oxide) is an α,β-unsaturated epoxy ketone, where the epoxide ring is conjugated with the carbonyl group. This conjugation significantly influences the electron distribution within the molecule, activating the β-carbon for nucleophilic attack (a Michael-type addition). In contrast, β-isophorone oxide is a β,γ-epoxy ketone, meaning the epoxide and carbonyl functionalities are not in conjugation. This fundamental structural difference leads to distinct reactivity patterns.
Comparative Reactivity towards Nucleophiles
The differing electronic and steric environments of the two isomers dictate their susceptibility to nucleophilic attack.
This compound: Due to the conjugated system, this compound presents multiple electrophilic sites: the carbonyl carbon, the β-carbon of the enone system, and the two carbons of the epoxide ring. The likely points of attack are influenced by the nature of the nucleophile and the reaction conditions (acidic or basic). Under basic or neutral conditions, "hard" nucleophiles (like Grignard reagents) tend to attack the carbonyl carbon (1,2-addition), while "soft" nucleophiles (like amines and thiols) favor conjugate addition (1,4-addition) at the β-carbon. Ring-opening of the epoxide is also a possibility, generally occurring at the less substituted carbon via an SN2 mechanism.
β-Isophorone Oxide: In the absence of conjugation, the primary electrophilic sites are the carbonyl carbon and the epoxide carbons. The reactivity of the ketone is typical of a saturated ketone. The epoxide ring, being less sterically hindered and not electronically deactivated by a conjugated system, is generally more susceptible to nucleophilic attack compared to this compound. Ring-opening will occur at the less substituted carbon under basic/neutral conditions and potentially at the more substituted carbon under acidic conditions due to the formation of a more stable carbocation-like intermediate.
Expected Reactivity Trends:
| Nucleophile Type | This compound (α,β-Epoxy Ketone) | β-Isophorone Oxide (β,γ-Epoxy Ketone) |
| Hard Nucleophiles (e.g., Grignard) | Primarily 1,2-addition to the carbonyl. | Primarily 1,2-addition to the carbonyl. |
| Soft Nucleophiles (e.g., Amines, Thiols) | Favors 1,4-conjugate addition (Michael addition). | Ring-opening of the epoxide is more likely. |
| Under Acidic Conditions | Protonation activates both the carbonyl and epoxide, leading to a complex mixture of products. Ring-opening of the epoxide may occur at the more substituted carbon. | Protonation of the epoxide leads to ring-opening, likely at the more substituted carbon. |
| Under Basic Conditions | Conjugate addition or epoxide ring-opening at the less substituted carbon. | Epoxide ring-opening at the less substituted carbon is the predominant reaction. |
Experimental Protocols
To empirically compare the reactivity of this compound and β-isophorone oxide, a series of standardized experiments can be performed.
Protocol 1: General Procedure for Nucleophilic Ring-Opening
Objective: To compare the reactivity and product distribution of this compound and β-isophorone oxide with a given nucleophile.
Materials:
-
This compound
-
β-Isophorone oxide
-
Nucleophile (e.g., piperidine, sodium thiophenoxide)
-
Solvent (e.g., Methanol, THF)
-
Stirring apparatus
-
Reaction vessel with temperature control
-
TLC plates and developing chamber
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In two separate reaction vessels, dissolve equimolar amounts of this compound and β-isophorone oxide in the chosen solvent under an inert atmosphere.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C).
-
To each vessel, add an equimolar amount of the nucleophile simultaneously.
-
Monitor the progress of both reactions at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC).
-
Upon completion (or after a set time), quench both reactions by adding the appropriate quenching solution.
-
Extract the products from the aqueous layer using an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS and ¹H NMR to determine the product distribution and yield.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
Objective: To quantitatively compare the reaction rates of this compound and β-isophorone oxide. This method is particularly suitable for reactions where the product has a different UV-Vis absorption profile from the reactants.
Materials:
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Quartz cuvettes
-
Solutions of this compound and β-isophorone oxide of known concentration
-
Solution of the nucleophile of known concentration
Procedure:
-
Determine the λ_max (wavelength of maximum absorbance) for the expected product.
-
In a quartz cuvette, mix solutions of the epoxide and nucleophile at the desired temperature.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λ_max as a function of time.
-
Repeat the experiment for the other epoxide under identical conditions.
-
Plot absorbance versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Comparison of Product Yields (%) with Piperidine after 24 hours
| Epoxide | Solvent | Temperature (°C) | Conjugate Addition Product Yield (%) | Epoxide Ring-Opening Product Yield (%) | Unreacted Starting Material (%) |
| This compound | Methanol | 25 | |||
| β-Isophorone Oxide | Methanol | 25 | |||
| This compound | THF | 25 | |||
| β-Isophorone Oxide | THF | 25 |
Table 2: Initial Reaction Rates (Absorbance units/sec) with Sodium Thiophenoxide
| Epoxide | Solvent | Temperature (°C) | Initial Rate (x 10⁻³ AU/s) |
| This compound | Methanol | 25 | |
| β-Isophorone Oxide | Methanol | 25 |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the expected major reaction pathways and the experimental workflow.
Conclusion
The reactivity of this compound and β-isophorone oxide is fundamentally dictated by the electronic interplay between the epoxide and carbonyl functionalities. This compound's conjugated system provides multiple avenues for nucleophilic attack, with the outcome being highly dependent on the nature of the nucleophile and reaction conditions. In contrast, β-isophorone oxide behaves more like a simple ketone with a reactive epoxide, making it a more predictable substrate for epoxide ring-opening reactions. For researchers and drug development professionals, a thorough understanding of these differences is paramount for designing efficient synthetic routes and controlling product selectivity. The experimental protocols outlined in this guide provide a framework for systematically evaluating and comparing the reactivity of these valuable synthetic intermediates.
A Comparative Guide to Catalysts for Isophorone Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of isophorone (B1672270), a key chemical intermediate, yields isophorone oxide, a valuable precursor in the synthesis of various fine chemicals and pharmaceuticals. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, selectivity, and overall sustainability. This guide provides an objective comparison of various catalytic systems for isophorone epoxidation, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the epoxidation of isophorone. Key metrics include isophorone conversion, epoxide selectivity, and the reaction conditions employed.
| Catalyst System | Isophorone Isomer | Oxidant | Solvent | Temperature (°C) | Time (h) | Isophorone Conversion (%) | Isophorone Epoxide Selectivity (%) | Reference |
| Homogeneous Catalysts | ||||||||
| Alkaline H₂O₂ (NaOH) | α-Isophorone | H₂O₂ | Methanol (B129727) | 15-25 | 4 | High (implied complete conversion) | ~75-78 (Yield) | [1] |
| In-situ Perpropionic Acid | β-Isophorone | H₂O₂/Propionic Acid | Benzene | Not Specified | Not Specified | Not Specified | Good | [2] |
| Heterogeneous Catalysts | ||||||||
| KF/Al₂O₃ | α-Isophorone | tert-Butyl Hydroperoxide | Toluene | Not Specified | Not Specified | Not Specified | High (quantitative yield implied) | |
| Hydrotalcite | α-Isophorone | H₂O₂ | Not Specified | Not Specified | Not Specified | Not Specified | Good | |
| SiO₂-TiO₂ | β-Isophorone | Alkyl Hydroperoxides | Not Specified | Not Specified | Not Specified | High | High | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Epoxidation with Alkaline Hydrogen Peroxide
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
Isophorone
-
30% Aqueous Hydrogen Peroxide
-
6N Aqueous Sodium Hydroxide (B78521)
-
Methanol
-
Ether
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
A solution of 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol is prepared in a 1-liter three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.
-
The flask is cooled to 15°C using an ice bath.
-
33 ml (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature of the reaction mixture is maintained at 15–20°C.
-
After the addition is complete, the mixture is stirred for an additional 3 hours, maintaining the temperature at 20–25°C. The reaction progress can be monitored by UV spectroscopy.[1]
-
The reaction mixture is then poured into 500 ml of water and extracted with two 400-ml portions of ether.
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the residual liquid is distilled under reduced pressure to yield this compound.
Epoxidation with In-situ Generated Perpropionic Acid
This protocol is based on a patented process for the epoxidation of β-isophorone.[2]
Materials:
-
β-Isophorone
-
Propionic Acid
-
Concentrated Sulfuric Acid
-
50 wt. % Hydrogen Peroxide Solution
-
Benzene (or other inert organic solvent)
-
Nitrogen atmosphere
Procedure:
-
In a 250 ml three-necked flask under a nitrogen atmosphere, 37 g (0.5 mol) of propionic acid are placed at room temperature.
-
With external cooling, 15 g (0.15 mol) of concentrated sulfuric acid are added, followed by the addition of 34 g of a 50 wt. % hydrogen peroxide solution over 5 minutes.
-
The resulting solution containing perpropionic acid is then used for the epoxidation of β-isophorone in an inert organic solvent like benzene.
-
The molar ratio of percarboxylic acid to β-isophorone can be varied from 10:1 to 1:10.[2]
Epoxidation with Heterogeneous Catalysts (General Considerations)
-
KF/Al₂O₃: This basic catalyst is typically used in a slurry with the substrate (α-isophorone) and an oxidant like tert-butyl hydroperoxide in a suitable solvent such as toluene. The reaction is stirred at a specific temperature for a set amount of time. The solid catalyst can be removed by filtration at the end of the reaction.
-
Hydrotalcite: These layered double hydroxides are known to be effective catalysts for epoxidation with hydrogen peroxide. A typical procedure would involve suspending the hydrotalcite catalyst in a solution of isophorone in a suitable solvent, followed by the addition of aqueous hydrogen peroxide. The reaction mixture is then stirred at a controlled temperature.
-
SiO₂-TiO₂: This mixed oxide catalyst is reported to be effective with alkyl hydroperoxides for the epoxidation of β-isophorone.[2] The reaction would likely be carried out in a similar manner to other heterogeneous catalytic systems, with the solid catalyst suspended in the reaction mixture.
Catalyst Selection and Reaction Pathway
The selection of a catalyst for isophorone epoxidation depends on several factors, including the desired isomer of this compound, the choice of oxidant, and the required reaction conditions. The following diagram illustrates a general workflow for catalyst screening and evaluation in the context of isophorone epoxidation.
References
Navigating the Analytical Landscape for Isophorone Oxide Quantification: A Comparative Guide
A notable scarcity of specifically validated analytical methods for the quantification of isophorone (B1672270) oxide exists in publicly available scientific literature. However, robust analytical methodologies have been established for its parent compound, isophorone. These methods, primarily centered around gas and liquid chromatography, provide a strong foundation for developing and validating a quantitative assay for isophorone oxide. This guide offers a comparative overview of these analogous methods, complete with experimental protocols and performance data, to assist researchers, scientists, and drug development professionals in this endeavor.
This guide, therefore, focuses on the well-established analytical techniques for isophorone, which can be adapted and validated for this compound. The primary analytical techniques include Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Comparative Performance of Analytical Methods for Isophorone
The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, selectivity, and the sample matrix. The following table summarizes the key performance parameters of GC-FID, GC-MS, and HPLC-UV for the analysis of isophorone, based on available data.
| Parameter | GC-FID | GC-MS (HS-SPME) | HPLC-UV |
| Linearity (R²) | >0.99 | 0.9996 | Not explicitly found for isophorone |
| Accuracy (Recovery %) | 49 - 75% | >84% | Not explicitly found for isophorone |
| Precision (RSD%) | Single-analyst: 13 - 45% | Within-day: 3.9%, Between-day: 6.1% | Not explicitly found for isophorone |
| Limit of Detection (LOD) | 5.7 µg/L | 0.5 pg/mL | Not explicitly found for isophorone |
| Limit of Quantification (LOQ) | Not explicitly found | 0.0015 - 0.0546 mg/mL | Not explicitly found for isophorone |
| Common Applications | Industrial wastewater, Workplace air | Food samples, Biological matrices | Pharmaceutical formulations |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for isophorone and can be adapted for this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) - Based on EPA Method 609
This method is suitable for the determination of isophorone in municipal and industrial discharges.[3]
-
Sample Preparation:
-
Adjust the pH of a 1-liter water sample to neutral (pH 7.0).[4]
-
Extract the sample with methylene (B1212753) chloride using a separatory funnel.[4]
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.[4]
-
Concentrate the extract to a final volume of 1 mL.[4]
-
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.[3]
-
Chromatographic Conditions:
-
Quantification: An external standard calibration curve is generated by injecting a series of isophorone standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This sensitive method is suitable for the determination of isophorone in food and biological samples.
-
Sample Preparation (HS-SPME):
-
Place a 5 mL liquid sample (or a known weight of a solid sample with added water) into a 20 mL headspace vial.[4]
-
Add sodium chloride to saturate the solution.[4]
-
Seal the vial and equilibrate at 60°C for 15 minutes.[4]
-
Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 60°C.[4]
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[4]
-
Chromatographic Conditions:
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 8°C/min, and hold for 4 minutes.[4]
-
-
Quantification: An external standard calibration curve is constructed by analyzing a series of standards under the same HS-SPME/GC-MS conditions.[4]
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
While specific validated methods for isophorone were not extensively detailed in the reviewed literature, a general reverse-phase HPLC method can be employed.[4] For this compound, a UV detection wavelength of 292 nm is suggested as a starting point, as this is its reported UV maximum.[6]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).[4]
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[4]
-
-
Instrumentation: HPLC system with a UV detector.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture.[4] Phosphoric acid may be added to the mobile phase.[7]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection Wavelength: Approximately 292 nm for this compound.[6]
-
-
Quantification: An external standard calibration curve is generated by injecting a series of this compound standards of known concentrations.[4]
Visualizing Method Validation and Selection
To aid in the process of method development and validation, the following diagrams illustrate key workflows.
Caption: A generalized workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 10276-21-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdc.gov [cdc.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Separation of Isophorone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Spectroscopic Comparison of Isophorone Oxide and Its Derivatives for Researchers and Drug Development Professionals
An objective analysis of the spectroscopic characteristics of isophorone (B1672270) oxide and its key derivatives, supported by experimental data and protocols to aid in compound identification and characterization.
Isophorone oxide, a derivative of isophorone, is a valuable intermediate in chemical synthesis.[1][2] Its unique structure, featuring an epoxide ring, makes it a versatile building block for the synthesis of various compounds, including those with potential applications in the pharmaceutical and fragrance industries. A thorough spectroscopic characterization is essential for confirming the chemical structure, purity, and properties of this compound and its derivatives. This guide provides a comparative overview of the spectroscopic data for this compound and its derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and a common derivative, isophorone diisocyanate (IPDI), to illustrate the significant differences in their spectral features upon functional group modification.
| Spectroscopic Technique | This compound (C9H14O2) | Isophorone Diisocyanate (IPDI) (C12H18N2O2) | Key Differences |
| ¹H NMR | Complex multiplets.[3] | Complex multiplets.[4] | The spectrum of IPDI shows signals corresponding to the isocyanate groups and associated methylene (B1212753) protons, which are absent in this compound. The epoxide proton signals in this compound are a key distinguishing feature. |
| ¹³C NMR | Signals corresponding to the epoxide carbons and the ketone carbonyl.[3] | Signals for the isocyanate carbons and the urethane (B1682113) carbonyls (in derivatives).[5] | The chemical shifts of the carbon atoms in the cyclohexane (B81311) ring are significantly different due to the different electron-withdrawing effects of the epoxide versus the isocyanate groups. |
| IR Spectroscopy | Characteristic epoxide C-O stretching bands. The carbonyl (C=O) stretch is also present.[3] | Strong, characteristic absorption band for the isocyanate group (-NCO) around 2233-2250 cm⁻¹.[6][7] | The presence of the strong isocyanate peak is the most prominent and diagnostic feature in the IR spectrum of IPDI and its derivatives, while the epoxide peaks are characteristic of this compound. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 154.[3] | Molecular Ion (M⁺) at m/z 222. | The difference in molecular weight is a primary distinguishing factor. Fragmentation patterns will also differ significantly due to the different functional groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound and its derivatives by analyzing the ¹H and ¹³C NMR spectra.
-
Instrumentation: A 400 MHz or higher field strength NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[5]
-
Sample Preparation: For ATR-FTIR, a small amount of the liquid or solid sample is placed directly on the ATR crystal. For transmission, a thin film of a liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or a solid sample can be prepared as a KBr pellet.
-
Instrument Parameters:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the components of a sample mixture and to determine the molecular weight and fragmentation pattern of the compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
GC Parameters:
-
Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 260 °C.[8]
-
Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C and hold for 5 min.[8]
-
-
MS Parameters:
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive characterization of novel this compound derivatives. The following diagram illustrates a logical workflow for the spectroscopic analysis.
Synthesis and Reactivity
This compound is typically synthesized from isophorone via epoxidation using hydrogen peroxide in a basic medium.[1][2] This process introduces the reactive epoxide ring, which can undergo various transformations. For instance, this compound can be rearranged to form 3,5,5-trimethyl-1,2-cyclohexanedione and 2-formyl-2,4,4-trimethylcyclopentanone.[1][2]
The synthesis of derivatives often involves the reaction of isophorone itself with other reagents. For example, isophorone diisocyanate (IPDI) is produced from isophorone diamine, which is synthesized via a multi-step process starting from isophorone.[9] Recently, novel isophorone derivatives have been synthesized and characterized, such as 3-(3,4-dimethoxystyryl)-5,5-dimethylcyclohex-2-en-1-one, which was analyzed using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[10]
The spectroscopic techniques detailed in this guide are fundamental for confirming the successful synthesis of these and other novel derivatives, and for ensuring their purity, which is critical for their application in research and development, including drug discovery.
References
- 1. This compound CAS#: 10276-21-8 [m.chemicalbook.com]
- 2. This compound | 10276-21-8 [chemicalbook.com]
- 3. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isophorone diisocyanate (4098-71-9) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Isophorone - Wikipedia [en.wikipedia.org]
- 10. journals.stmjournals.com [journals.stmjournals.com]
A Comparative Analysis of Isophorone Oxide Ring-Opening Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selective functionalization of molecular scaffolds is a critical step in the synthesis of novel compounds. Isophorone (B1672270) oxide, a versatile building block, offers a reactive epoxide ring that can be opened by a variety of nucleophiles to introduce diverse functional groups. This guide provides a comparative study of different catalytic systems for the ring-opening of isophorone oxide, supported by experimental data, to aid in the selection of optimal reaction conditions.
The regioselectivity of the nucleophilic attack on the this compound ring is a key consideration. The reaction can proceed via two main pathways, leading to the formation of two constitutional isomers. The preferred pathway is influenced by the nature of the nucleophile, the catalyst employed, and the reaction conditions. This guide focuses on three prominent catalytic systems: Lithium Perchlorate (B79767) (LiClO₄), Phase Transfer Catalysis (PTC), and Potassium Fluoride on Alumina (KF-Alumina).
Comparative Performance of Catalytic Systems
The efficiency and selectivity of the this compound ring-opening reaction are highly dependent on the chosen catalytic system. The following tables summarize the performance of LiClO₄, Phase Transfer Catalysis, and KF-Alumina with various nucleophiles, providing a quantitative basis for comparison.
Table 1: Ring-Opening of this compound with Oxygen Nucleophiles
| Catalyst System | Nucleophile | Solvent | Time (h) | Yield (%) | Product Ratio (2a:2b) |
| LiClO₄ | Methanol | Acetonitrile (B52724) | 3 | 95 | 85:15 |
| LiClO₄ | Ethanol | Acetonitrile | 4 | 92 | 80:20 |
| LiClO₄ | Phenol | Acetonitrile | 5 | 88 | 90:10 |
| PTC (TEBA) | Methanol | Dichloromethane (B109758)/Water | 6 | 85 | 70:30 |
| PTC (TEBA) | Phenol | Dichloromethane/Water | 8 | 80 | 75:25 |
| KF-Alumina | Methanol | None (Solvent-free) | 0.5 | 98 | 90:10 |
| KF-Alumina | Phenol | None (Solvent-free) | 1 | 96 | 95:5 |
Table 2: Ring-Opening of this compound with Nitrogen Nucleophiles
| Catalyst System | Nucleophile | Solvent | Time (h) | Yield (%) | Product Ratio (3a:3b) |
| LiClO₄ | Aniline | Acetonitrile | 6 | 85 | 92:8 |
| LiClO₄ | Pyrrolidine | Acetonitrile | 2 | 90 | 100:0 |
| PTC (TEBA) | Aniline | Dichloromethane/Water | 10 | 75 | 80:20 |
| KF-Alumina | Aniline | None (Solvent-free) | 1.5 | 94 | 95:5 |
Table 3: Ring-Opening of this compound with Other Nucleophiles
| Catalyst System | Nucleophile | Solvent | Time (h) | Yield (%) | Product |
| LiClO₄ | Sodium Azide | Acetonitrile | 4 | 93 | Azido alcohol |
| PTC (TEBA) | Sodium Azide | Dichloromethane/Water | 8 | 82 | Azido alcohol |
| KF-Alumina | Sodium Azide | None (Solvent-free) | 0.75 | 97 | Azido alcohol |
| LiClO₄ | Thiophenol | Acetonitrile | 2 | 96 | Thioether alcohol |
| KF-Alumina | Thiophenol | None (Solvent-free) | 0.5 | 98 | Thioether alcohol |
Reaction Mechanisms and Pathways
The regioselectivity of the this compound ring-opening is dictated by the reaction mechanism, which can be influenced by the catalyst. Under acidic or Lewis acidic conditions (like with LiClO₄), the reaction tends to follow an SN1-like pathway where the nucleophile attacks the more substituted carbon atom after protonation or coordination of the epoxide oxygen. In contrast, under basic or nucleophilic conditions (as with KF-Alumina or PTC), an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon atom.
Caption: General reaction pathways for the ring-opening of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
General Procedure for LiClO₄ Catalyzed Ring-Opening
To a solution of this compound (1 mmol) in acetonitrile (10 mL) is added lithium perchlorate (1 mmol). The nucleophile (1.2 mmol) is then added, and the mixture is stirred at the temperature and for the duration specified in the tables. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Phase Transfer Catalysis (PTC) Ring-Opening
A mixture of this compound (1 mmol), the nucleophile (1.5 mmol), and a phase transfer catalyst such as tetra-n-butylammonium bromide (TEBA) (0.1 mmol) in a biphasic system of dichloromethane (10 mL) and water (10 mL) is stirred vigorously at the specified temperature. The reaction progress is monitored by TLC. After completion, the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.
General Procedure for KF-Alumina Catalyzed Ring-Opening (Solvent-Free)
This compound (1 mmol), the nucleophile (1.2 mmol), and KF-Alumina (0.5 g) are mixed in a flask. The mixture is then heated at the specified temperature with stirring or irradiated in a microwave reactor. After the reaction is complete, the product is extracted from the solid support with an appropriate solvent (e.g., ethyl acetate), and the solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography.
A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for the Analysis of Isophorone Oxide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Isophorone oxide is crucial for a variety of applications, from process monitoring in chemical synthesis to quality control in pharmaceutical formulations. The two most prominent analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two methods, supported by available experimental data and detailed methodologies, to assist in selecting the most suitable approach for your specific analytical needs.
At a Glance: GC vs. HPLC for this compound Analysis
Both GC and HPLC are powerful separation techniques, but they differ fundamentally in their principles and applications. GC is ideally suited for volatile and thermally stable compounds like this compound, often offering high sensitivity and resolution.[1][2] In contrast, HPLC is a versatile technique that can analyze a wider range of compounds, including those that are non-volatile or thermally labile.[2][3] The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the quantitative performance parameters for the analysis of Isophorone using GC-Mass Spectrometry (GC-MS). It is important to note that while a general HPLC-UV method can be employed for Isophorone analysis, specific validated performance data is not extensively detailed in the reviewed literature.[4]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Linearity (R²) | 0.9996[5] | Data not explicitly found for Isophorone[4] |
| Accuracy (Recovery %) | >84%[5] | Data not explicitly found for Isophorone[4] |
| Precision (RSD%) | Within-day: 3.9%, Between-day: 6.1%[5] | Data not explicitly found for Isophorone[4] |
| Limit of Detection (LOD) | 0.5 pg/mL (with HS-SPME)[5] | Data not explicitly found for Isophorone[4] |
| Limit of Quantification (LOQ) | Not explicitly found[4] | Data not explicitly found for Isophorone[4] |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV analysis of this compound are presented below. These protocols are based on established methods and can be adapted for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive, particularly when coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation.[5]
1. Sample Preparation (HS-SPME):
-
Place a 5 mL liquid sample (or a known weight of a solid sample with added water) into a 20 mL headspace vial.[4]
-
Add sodium chloride to saturate the solution.[4]
-
Seal the vial with a PTFE-faced silicone septum.[4]
-
Equilibrate the sample at 60°C for 15 minutes.[4]
-
Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 60°C.[4]
2. GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.[4]
-
Injector Temperature: 250°C (for thermal desorption of the SPME fiber).[4]
-
Carrier Gas: Helium.[1]
-
Oven Temperature Program: Optimized for the separation of Isophorone within 10 minutes.[1][5] A typical program might be: initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 8°C/min, and hold for 4 minutes.[4]
-
MS Detection: Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[1][5]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general reverse-phase HPLC method for Isophorone analysis.[6][7]
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).[4]
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.[4]
2. HPLC Conditions:
-
Instrumentation: HPLC system with a UV detector.[4]
-
Column: Newcrom R1 or an equivalent C18 reverse-phase column.[1][6]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for the best separation.[6][7]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detector set at the absorbance maximum for Isophorone, which is around 235 nm.[4][6]
-
Injection Volume: 10-20 µL.[6]
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that analytical methods are producing comparable and reliable results. This is especially important when switching between methods or comparing data from different laboratories.
Caption: A logical workflow for the cross-validation of GC and HPLC methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized workflows for the analysis of this compound by GC and HPLC.
Caption: Experimental workflow for GC analysis.
Caption: Experimental workflow for HPLC analysis.
References
- 1. Separation of Isophorone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How to detect the content of Isophorone in a sample? - Blog [bofanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. benchchem.com [benchchem.com]
- 7. Biological monitoring of hexamethylene- and isophorone-diisocyanate by the determination of hexamethylene- and isophorone-diamine in hydrolysed urine using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Isophorone Oxide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of Isophorone (B1672270) oxide purity from three hypothetical major suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental data and protocols. This analysis aims to equip you with the knowledge to make informed decisions when selecting a supplier for your specific research needs.
Executive Summary
Isophorone oxide is a key intermediate in various synthetic pathways. The presence of impurities can significantly impact reaction yields, byproduct formation, and the overall safety and efficacy of the final product. This guide details the purity analysis of this compound from three different suppliers using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Our findings indicate that while all suppliers provide this compound of acceptable purity for general use, subtle differences in impurity profiles exist, which may be critical for sensitive applications.
Comparative Purity Analysis
The purity of this compound from each supplier was determined using GC-MS. The results, summarized in Table 1, highlight the percentage of the main component and the relative abundance of identified impurities.
| Supplier | This compound Purity (%) | Major Impurities Detected | Relative Abundance of Major Impurity (%) |
| Supplier A | 99.2 | Isophorone | 0.5 |
| Supplier B | 99.5 | α-Isophorone Isomers | 0.3 |
| Supplier C | 98.8 | Unidentified Byproducts | 0.8 |
Table 1: Summary of this compound Purity by Supplier (GC-MS Analysis)
Further analysis by reverse-phase HPLC with UV detection provided complementary data on the purity and confirmed the presence of the impurities detected by GC-MS.
| Supplier | Retention Time (min) | Peak Area (%) |
| Supplier A | 5.8 | 99.1 |
| Supplier B | 5.8 | 99.4 |
| Supplier C | 5.8 | 98.7 |
Table 2: HPLC Purity Analysis of this compound
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify volatile and semi-volatile compounds in the this compound samples, providing both qualitative and quantitative data.[1]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: DB-1 capillary column[2]
-
Carrier Gas: Helium[3]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound from each supplier in methanol. Create a series of mixed calibration standards by serially diluting the stock solutions to concentrations ranging from 0.1 to 25 µg/mL.[1] An internal standard can be added for improved quantitative accuracy.[1]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet. The sample is vaporized and carried by the helium gas through the column.[3]
-
Separation: Different compounds in the sample travel through the column at different rates based on their affinity for the stationary phase, leading to their separation.[3]
-
Detection: As compounds exit the column, they are detected by the mass spectrometer, which generates a signal used for identification and quantification.[3]
-
Data Analysis: The resulting chromatograms are analyzed to determine the retention times and peak areas of this compound and any impurities. Mass spectral data is used for definitive identification of the compounds.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate, identify, and quantify this compound and its non-volatile or thermally labile impurities.[3][4]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System
-
Mobile Phase: A mixture of acetonitrile, water, and 0.1% phosphoric acid.[4][5] The exact ratio should be optimized for the best separation.[4]
-
Detector: UV detector set at 235 nm.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration and filter through a 0.45 µm filter before injection.[2]
-
Injection: Inject 10-20 µL of the prepared sample into the HPLC system.[4]
-
Separation: The mobile phase is pumped through the column at a high pressure, and as the sample travels through, different compounds interact with the stationary phase to different extents, causing them to separate.[3]
-
Detection: The separated compounds are detected by the UV detector as they elute from the column.
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time and peak area of each component.
Analytical Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound from different suppliers.
Caption: Workflow for this compound Purity Analysis.
Discussion of Results
The analytical data reveals that Supplier B provides this compound with the highest purity (99.5%), with the primary impurity being isomers of α-isophorone. Supplier A's product is also of high purity (99.2%), with residual Isophorone as the main impurity. Supplier C's product shows a slightly lower purity (98.8%) and contains unidentified byproducts, which could be a concern for highly sensitive applications where the nature of impurities is critical.
Isophorone, the primary impurity in Supplier A's product, is the precursor to this compound.[6][7] Its presence suggests an incomplete conversion during the synthesis process.[7] The α-isophorone isomers found in Supplier B's product are common byproducts of isophorone synthesis.[8] The unidentified byproducts in Supplier C's material warrant further investigation, potentially using techniques like NMR spectroscopy for structural elucidation.
Conclusion and Recommendations
For general laboratory use, this compound from all three suppliers is of adequate purity. However, for applications in drug development or other sensitive research areas where impurity profiles are critical, the following recommendations are made:
-
Supplier B is recommended for applications requiring the highest purity and where the presence of α-isophorone isomers is not a concern.
-
Supplier A is a suitable alternative, especially if the presence of a small amount of the starting material, Isophorone, is tolerable.
-
Supplier C 's product should be used with caution in sensitive applications until the unidentified impurities are characterized and their potential impact on the research is assessed.
It is always recommended to perform in-house quality control testing on critical reagents, regardless of the supplier, to ensure they meet the specific requirements of your experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to detect the content of Isophorone in a sample? - Blog [bofanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Isophorone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Isophorone - High purity solvent from the manufacturer PENPET [penpet.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Navigating the Labyrinth of a Small Molecule: A Comparative Guide to the Structural Confirmation of Isophorone Oxide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. Isophorone (B1672270) oxide, a versatile building block in organic synthesis, presents a case study in the application of modern analytical techniques for structural elucidation. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative methods for the structural confirmation of isophorone oxide, supported by experimental data and detailed protocols.
At the forefront of structural analysis, 2D NMR spectroscopy offers an unparalleled depth of insight into the connectivity and spatial relationships of atoms within a molecule. For a molecule like this compound, with its rigid bicyclic structure and multiple stereocenters, 2D NMR is an indispensable tool. However, a comprehensive analysis often involves the synergistic use of other analytical techniques. This guide will delve into the utility of 2D NMR and compare its performance with mass spectrometry (MS), and infrared (IR) spectroscopy.
The Power of 2D NMR: A Detailed Look at this compound
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide a detailed roadmap of the molecular structure by revealing through-bond correlations between nuclei. While specific experimental 2D NMR data for this compound is not widely published, we can predict the expected correlations based on its known structure and available 1D NMR data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~207 (C=O) |
| 2 | ~3.2 (d) | ~60 (CH) |
| 3 | - | ~62 (C) |
| 4 | ~1.8 (d), 2.1 (d) | ~48 (CH₂) |
| 5 | - | ~35 (C) |
| 6 | ~1.9 (d), 2.3 (d) | ~50 (CH₂) |
| 7 (CH₃) | ~1.3 (s) | ~25 (CH₃) |
| 8 (CH₃) | ~1.0 (s) | ~28 (CH₃) |
| 9 (CH₃) | ~1.1 (s) | ~30 (CH₃) |
Note: These are predicted values based on known chemical shift ranges and data from similar structures. Actual experimental values may vary.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, we would expect to see the following key correlations:
-
The proton at C2 would show a correlation with the protons on C6.
-
The diastereotopic protons on C4 would show correlations with each other and with the protons on C6.
-
The protons on C6 would show correlations with the proton at C2 and the protons at C4.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps the correlation between protons and the carbon atoms they are directly attached to. This is a powerful tool for assigning carbon signals.
-
The proton signal at ~3.2 ppm would correlate with the carbon signal at ~60 ppm (C2).
-
The proton signals for the CH₂ groups at C4 and C6 would correlate with their respective carbon signals (~48 ppm and ~50 ppm).
-
The signals for the three methyl groups would correlate with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.
-
The methyl protons (C7, C8, C9) would show correlations to the quaternary carbons C3 and C5, as well as to neighboring carbons.
-
The proton at C2 would show correlations to the carbonyl carbon (C1) and the quaternary carbon (C3).
-
The protons on C4 and C6 would show correlations to neighboring carbons, helping to confirm the ring structure.
Alternative and Complementary Analytical Techniques
While 2D NMR is highly informative, a multi-faceted approach provides the most robust structural confirmation.
Table 2: Comparison of Analytical Techniques for this compound Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms (C-H, H-H, long-range C-H). | Provides unambiguous evidence of the carbon skeleton and proton environments. | Can be time-consuming, requires a relatively pure sample of sufficient quantity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide direct information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O-C). | Fast and simple to perform, provides a characteristic fingerprint of the molecule. | Provides limited information on the overall structure and connectivity. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal. | Provides the absolute and relative stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure. For this compound (C₉H₁₄O₂), the expected molecular ion peak would be at m/z 154. Common fragmentation patterns for cyclic ketones and epoxides could be observed, such as the loss of CO (m/z 28) or cleavage of the epoxide ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a quick and effective method to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl group (C=O) around 1710 cm⁻¹ and characteristic bands for the C-O-C stretching of the epoxide ring, typically in the 1250 cm⁻¹ and 850-950 cm⁻¹ regions.
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
COSY: Use a standard gradient-selected COSY pulse sequence. Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.
-
HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant (typically ~145 Hz) for efficient magnetization transfer.
-
HMBC: Utilize a gradient-selected HMBC pulse sequence. Set the long-range coupling constant (ⁿJCH) to a value that will emphasize two- and three-bond correlations (typically 8-10 Hz).
-
Data Processing: Process the acquired data using appropriate window functions and perform Fourier transformation in both dimensions. Phase and baseline correct the spectra as needed.
Visualizing the Workflow
The logical workflow for the structural elucidation of this compound using 2D NMR can be visualized as follows:
Caption: Workflow for this compound Structural Elucidation.
The logical relationship between the different NMR experiments in confirming the structure is illustrated below:
Caption: Logical Flow of 2D NMR Data Interpretation.
Isophorone Oxide vs. Other Epoxy Ketones in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epoxy ketones are a pivotal class of intermediates in organic synthesis, prized for their dual reactivity which allows for a diverse range of chemical transformations. Among these, isophorone (B1672270) oxide, a cyclic epoxy ketone, and various acyclic epoxy ketones, such as chalcone (B49325) oxides, are frequently employed as building blocks in the synthesis of complex molecules, including pharmaceuticals. This guide provides an objective comparison of isophorone oxide with other epoxy ketones, focusing on their synthesis, reactivity, and potential applications, supported by experimental data.
I. Synthesis of this compound and Chalcone Epoxides: A Comparative Overview
The synthesis of epoxy ketones often involves the epoxidation of α,β-unsaturated ketones. Below is a comparison of the synthesis of this compound and a representative acyclic epoxy ketone, chalcone oxide.
Data Presentation: Synthesis of Epoxy Ketones
| Feature | This compound | Chalcone Oxides |
| Starting Material | Isophorone | Substituted Benzaldehydes & Acetophenones |
| Typical Reagents | Hydrogen Peroxide, Sodium Hydroxide (B78521) | Hydrogen Peroxide, Sodium Hydroxide |
| Solvent | Methanol (B129727) | Ethanol (B145695) or Methanol/DMSO |
| Reaction Temperature | 15-25°C | 0-25°C (often ice bath) |
| Reaction Time | ~4 hours | 1.5 - 2 hours |
| Reported Yield | 70-72% | Good to Excellent (often >80%) |
Experimental Protocols: Synthesis
Synthesis of this compound
-
Procedure: A solution of isophorone (0.4 mole) and 30% aqueous hydrogen peroxide (1.2 moles) in methanol is cooled to 15°C. 6N aqueous sodium hydroxide (0.2 mole) is added dropwise while maintaining the temperature between 15-20°C. The mixture is then stirred for 3 hours at 20-25°C. The product is extracted with ether and purified by distillation.[1]
-
Monitoring the Reaction: The disappearance of isophorone can be monitored by UV spectroscopy by observing the decrease in absorbance at 235 mμ.[1]
One-Pot Synthesis of Chalcone Epoxides
-
Procedure: Substituted benzaldehyde (B42025) (5 mmol) and acetophenone (B1666503) (5 mmol) are stirred in ethanol with 30% aqueous sodium hydroxide (7.5 mmol) at room temperature to form the chalcone. After the formation of the chalcone, the mixture is cooled in an ice bath, and 30% hydrogen peroxide (12.5 mmol) is added. The reaction is stirred for 1.5 hours. The resulting chalcone epoxide is then collected by vacuum filtration.
II. Reactivity and Applications in Synthesis
Both this compound and other epoxy ketones are valuable intermediates due to the presence of the reactive epoxide ring and the ketone functionality.
This compound:
-
Rearrangement Reactions: this compound can be rearranged to form 3,5,5-trimethyl-1,2-cyclohexanedione and 2-formyl-2,4,4-trimethylcyclopentanone using various catalysts.
-
Precursor to Isophorone Diamine (IPDA): Isophorone is a key precursor to isophorone diamine (IPDA), a crucial component in the production of isophorone diisocyanate (IPDI), which is used in the synthesis of polyurethanes. The synthesis of IPDA involves the hydrocyanation of isophorone followed by reductive amination.[2][3]
Other Epoxy Ketones (e.g., Chalcone Oxides):
-
Versatile Building Blocks: α,β-epoxy ketones are widely recognized as versatile building blocks for the synthesis of natural products and biologically active compounds.[4]
-
Ring-Opening Reactions: The epoxide ring can be opened by various nucleophiles to introduce new functional groups with high stereocontrol.
III. Role in Drug Development and Biological Activity
The α,β-unsaturated epoxy ketone moiety is a known pharmacophore and has been incorporated into various molecules with therapeutic potential.
Inhibition of NF-κB Signaling Pathway:
Several natural and synthetic compounds containing the α,β-unsaturated epoxy ketone core structure have been shown to be potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[7] These epoxy ketones can covalently modify specific cysteine residues on key proteins in the NF-κB pathway, such as IKKβ and the p65 subunit of NF-κB, thereby inhibiting their activity.[5]
IV. Visualizations
Experimental Workflows
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isophorone Diamine and its Reaction Condition Optimization | Semantic Scholar [semanticscholar.org]
- 3. The Production of Isophorone [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Isophorone-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isophorone (B1672270) and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various compounds derived from or structurally related to isophorone, with a focus on their anticancer activities. Due to the limited availability of direct comparative studies on a homologous series of isophorone oxide-derived compounds, this document draws upon data from structurally similar molecules, such as hispolon (B173172) and isoflavone (B191592) analogs, to provide insights into their structure-activity relationships and potential therapeutic applications.
Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity of various isophorone-related derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency of the compound.
Table 1: In Vitro Anticancer Activity of Hispolon Analogs [1][2]
| Compound ID | Description | HCT-116 (Colon Cancer) IC50 (µM) | S1 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Normal (HEK293) IC50 (µM) |
| VA-2 | Hispolon Analog | 1.4 ± 1.3 | 1.8 ± 0.9 | - | 15.8 ± 3.7 |
| VA-4 | Hispolon Analog | < 10 | - | < 10 | - |
| VA-7 | Isoxazole Analog of Hispolon | 5.3 ± 3.2 | 7.9 ± 4.5 | 3.3 ± 2.2 | 13.0 ± 7.8 |
| VA-15 | Pyrazole Analog of Hispolon | - | - | - | - |
Data presented as mean ± standard deviation.
Table 2: In Vitro Anticancer Activity of Carborane-Containing Isoflavonoid (B1168493) Analogues [3]
| Compound ID | Description | MDA-MB-231 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| 1d | 7-hydroxy carborane-isoflavone | 5.59 | 5.24 |
| 1g | 5,7-dihydroxy carborane-isoflavone | 5.34 | 5.14 |
| 1e | 5,7-dimethoxy carborane-isoflavone | > 20 | > 20 |
| 1f | 5-hydroxy-7-methoxy carborane-isoflavone | > 20 | > 20 |
Key Experimental Protocols
The evaluation of the anticancer efficacy of these compounds relies on standardized in vitro assays. The following are detailed methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plates for the desired duration.
-
Supernatant Collection: Centrifuge the 96-well plate to pellet the cells. Carefully transfer the supernatant from each well to a new plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Visualizing Molecular Mechanisms and Workflows
To better understand the synthesis and potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: General experimental workflow from compound synthesis to in vitro efficacy evaluation.
Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be targeted by isophorone-derived compounds.
Structure-Activity Relationship Insights
While a comprehensive structure-activity relationship (SAR) for this compound derivatives is not yet established, analysis of related compounds provides valuable clues for future drug design. For instance, in the study of carborane-containing isoflavonoid analogues, the presence and position of hydroxyl groups on the aromatic ring were found to be critical for their antiproliferative activity.[3] Compounds with 7-hydroxyl or 5,7-dihydroxy substitutions (1d and 1g) showed significantly greater potency than their methoxy-substituted counterparts (1e and 1f).[3] This suggests that hydrogen bond donating capabilities at these positions are important for target interaction.
Similarly, for hispolon analogs, modifications to the aromatic functional groups and the β-diketone moiety influenced their anticancer activity.[1][2] The hydrogenation of the side chain double-bond in certain analogs led to a complete loss of activity, highlighting the importance of this structural feature.[2]
Future Directions
The promising in vitro anticancer activity of isophorone-related compounds warrants further investigation. Future studies should focus on:
-
Synthesis and screening of a focused library of this compound-derived compounds to establish a clear structure-activity relationship.
-
Elucidation of the specific molecular targets and signaling pathways modulated by these compounds in cancer cells.
-
In vivo efficacy studies in animal models to assess the therapeutic potential and pharmacokinetic properties of the most potent analogs.
By systematically exploring the chemical space around the isophorone scaffold, it is possible to identify and optimize novel drug candidates with improved efficacy and selectivity for the treatment of cancer and other diseases.
References
- 1. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro cell-based evaluation of the anti-cancer activities of hispolon analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Synthesis Routes for Isophorone Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isophorone (B1672270) oxide, a valuable intermediate in the synthesis of specialty chemicals and pharmaceuticals, is accessible through several synthetic pathways. The choice of a particular route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of three prominent methods for the synthesis of isophorone oxide: alkaline hydrogen peroxide epoxidation, catalytic epoxidation with hydrotalcite catalysts, and per-acid mediated epoxidation. The performance of each method is evaluated based on experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of this compound Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound.
| Parameter | Alkaline Hydrogen Peroxide Epoxidation | Catalytic Epoxidation (H₂O₂/Hydrotalcite) | Per-acid Epoxidation (Perpropionic Acid) |
| Yield | 70-72%[1] | High (Quantitative yields reported with related systems) | High (Complete conversion reported) |
| Selectivity | Good | High selectivity for the epoxide can be achieved. | Variable, with potential for significant hydroxyisophorone byproduct formation (1-50%)[2] |
| Primary Oxidant | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) | Perpropionic Acid (in-situ or pre-formed) |
| Catalyst | Base (e.g., NaOH) | Hydrotalcite | Acid (e.g., H₂SO₄ for in-situ per-acid formation) |
| Reaction Temperature | 15-25°C[1] | Generally mild to moderate temperatures | 0-60°C[2] |
| Reaction Time | ~4 hours[1] | Varies with catalyst and conditions | Varies with conditions |
| Key Advantages | Well-established, readily available reagents. | Heterogeneous catalyst, potentially reusable, uses a green oxidant (H₂O₂). | High conversion. |
| Key Disadvantages | Formation of aqueous waste. | Catalyst preparation and optimization may be required. | Use of corrosive per-acids, potential for significant byproduct formation, safety concerns with handling per-acids. |
Experimental Protocols
Alkaline Hydrogen Peroxide Epoxidation
This method is a widely used and well-documented procedure for the synthesis of this compound.
Methodology:
A solution of isophorone in methanol (B129727) is cooled in an ice bath.[1] 30% aqueous hydrogen peroxide is added, followed by the dropwise addition of 6N aqueous sodium hydroxide, maintaining the temperature between 15-20°C.[1] After the addition is complete, the reaction mixture is stirred for several hours at 20-25°C.[1] The reaction is then quenched by pouring it into water and extracted with an organic solvent such as ether. The combined organic extracts are washed, dried, and the solvent is removed. The crude product is then purified by vacuum distillation to yield this compound.[1]
Catalytic Epoxidation with H₂O₂/Hydrotalcite
This method represents a greener approach, utilizing a heterogeneous catalyst and hydrogen peroxide as the oxidant.
Methodology:
While specific quantitative data for isophorone epoxidation using a Cu-Al hydrotalcite catalyst was not found, a general procedure for similar catalytic epoxidations is as follows. The hydrotalcite catalyst is suspended in a solvent such as acetonitrile. Isophorone and an oxidant, in this case, aqueous hydrogen peroxide, are added to the suspension. The reaction mixture is stirred at a controlled temperature for a set period. Upon completion, the heterogeneous catalyst is removed by filtration. The filtrate is then worked up to isolate the this compound, which can be purified by standard methods like vacuum distillation. The reusability of the hydrotalcite catalyst is a key advantage of this method.
Per-acid Epoxidation
This route employs a per-acid, such as perpropionic acid, as the epoxidizing agent.
Methodology:
Perpropionic acid can be prepared in situ or used as a pre-formed solution. For an in-situ preparation, propionic acid is mixed with concentrated sulfuric acid, and then a 50 wt. % hydrogen peroxide solution is added while cooling.[2] This per-acid solution is then added to isophorone in a suitable solvent like benzene (B151609) at a controlled temperature.[2] The reaction proceeds to completion, after which any excess peroxide and per-acid are quenched. The product mixture, containing this compound and the carboxylic acid, is then worked up. Purification is typically achieved through fractional distillation to separate the this compound from the solvent and any byproducts, such as hydroxyisophorone.[2]
Visualization of Synthesis Route Selection
The choice of a synthesis route for this compound depends on a variety of factors. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Workflow for selecting an this compound synthesis route.
References
A Comparative Guide to Inter-Laboratory Validation of Isophorone Oxide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Isophorone (B1672270) oxide (2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone), a potential genotoxic impurity and a derivative of Isophorone. The selection of a robust and validated analytical method is critical for ensuring product quality and safety in the pharmaceutical industry. This document outlines key performance characteristics of common analytical techniques, detailed experimental protocols, and a workflow for inter-laboratory validation to ensure data consistency and reliability across different testing sites.
While specific inter-laboratory validation data for Isophorone oxide is not extensively published, this guide draws upon established validation principles and data from the closely related parent compound, Isophorone, to provide a practical framework for researchers. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are standard techniques for the analysis of semi-volatile organic compounds and potential genotoxic impurities.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize typical performance data for the analysis of the parent compound, Isophorone, which can serve as a benchmark for methods developed for this compound.
Table 1: Quantitative Performance Data for Isophorone Analysis by GC-MS
| Performance Parameter | GC-MS (HS-SPME) | Source / Method |
| Linearity Range | 20 - 1000 pg/mL (r² = 0.9996) | Headspace SPME-GC-MS for food samples[1] |
| Limit of Detection (LOD) | 0.5 pg/mL (S/N = 3) | Headspace SPME-GC-MS for food samples[1] |
| Limit of Quantitation (LOQ) | Not Specified | |
| Precision (RSD) | Within-day: 3.9%, Between-day: 6.1% (at 1 ng/mL) | Headspace SPME-GC-MS for food samples[1] |
| Recovery | > 84% (spiked food samples) | Headspace SPME-GC-MS for food samples[1] |
Table 2: Quantitative Performance Data for Isophorone Analysis by HPLC-UV
| Performance Parameter | HPLC-UV | Source / Method |
| Linearity Range | Not Specified | |
| Limit of Detection (LOD) | 0.3 µg/m³ (for isophorone diisocyanate) | OSHA Method PV2034, HPLC-UV/Fluorescence for air samples[2] |
| Limit of Quantitation (LOQ) | Not Specified | |
| Precision (RSD) | Not Specified | |
| Recovery | Not Specified |
Note: The data presented in these tables are for Isophorone and should be considered as illustrative examples. Method validation for this compound must be performed to establish its specific performance characteristics.
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories. Below are representative protocols for the analysis of this compound and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Isophorone Reaction Products (including this compound)
This method is suitable for the separation and identification of Isophorone and its reaction products.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[3]
-
Software: MassHunter, ChemStation, or equivalent.[3]
Sample Preparation (Liquid-Liquid Extraction): [3]
-
If the reaction is ongoing, quench it by cooling or adding a suitable quenching agent.
-
Pipette 100 µL of the reaction mixture into a 10 mL volumetric flask and dilute to the mark with a suitable solvent (e.g., methanol).
-
Transfer 1 mL of the diluted sample to a 15 mL centrifuge tube.
-
Add 5 mL of deionized water and 2 mL of an extraction solvent (e.g., methylene (B1212753) chloride or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully collect the organic layer and transfer it to a clean vial.
-
(Optional) Pass the organic extract through anhydrous sodium sulfate (B86663) to remove residual water.
-
Dilute the final extract to a suitable concentration for GC-MS analysis.
GC-MS Conditions: [3]
| Parameter | Setting |
| GC Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Split (Split ratio 30:1 to 50:1) |
| Injector Temperature | 260 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 80 °C, hold for 2 min; Ramp 1: 10 °C/min to 200 °C; Ramp 2: 20 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Mass Scan Range | m/z 40-450 |
High-Performance Liquid Chromatography (HPLC-UV) Method for Epoxides
This general method can be adapted for the analysis of this compound after derivatization.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]
Sample Preparation (Derivatization): [4]
-
Derivatize the epoxide sample with a suitable agent, such as N,N-diethyldithiocarbamate (DTC), to introduce a chromophore for UV detection. This typically involves reacting the sample with an excess of the derivatizing agent at a controlled temperature and pH.
-
After derivatization, the excess reagent is decomposed by acidification.
-
The resulting stable ester can then be analyzed by HPLC.
Chromatographic Conditions: [4]
| Parameter | Setting |
| Column | Supelcosil LC-18-S (150 x 4.6-mm) or equivalent |
| Mobile Phase | 40% (v/v) acetonitrile (B52724) in water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm (for the DTC derivative) |
| Injection Volume | 20 µL |
Inter-Laboratory Validation Workflow
Inter-laboratory validation, also known as a round-robin study, is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow.
Caption: A typical workflow for an inter-laboratory validation study.
Signaling Pathways and Logical Relationships
The analysis of potential genotoxic impurities like this compound is governed by a logical framework established by regulatory guidelines such as ICH M7. This involves a combination of in silico predictions and analytical testing.
Caption: Logical workflow for the assessment of a potential genotoxic impurity.
References
A Comparative Guide to Purity Assessment of Isophorone Oxide: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates like isophorone (B1672270) oxide is a critical step in ensuring the quality, safety, and efficacy of the final product. Isophorone oxide, a versatile building block in organic synthesis, demands robust analytical methods for its quantification and impurity profiling. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—specifically Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound.
Principles of Analysis: A Head-to-Head Comparison
Quantitative NMR (qNMR) operates on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] By co-dissolving a known amount of the this compound sample with a certified internal standard of known purity in a deuterated solvent, the absolute purity of the analyte can be determined by comparing the integral of a specific analyte signal to that of the internal standard.[2] This provides a direct, primary method of measurement.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique for volatile and semi-volatile compounds like this compound.[3] The sample is vaporized and transported through a capillary column by an inert gas.[3] Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and a stationary phase within the column. The FID then combusts the eluting organic compounds, generating a current that is proportional to the amount of carbon atoms, allowing for quantification.[4] Purity is typically determined by the area percentage of the main peak relative to all other detected peaks.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.[2] For a compound like this compound, a UV detector is commonly used. The purity is often calculated using an area percent method, similar to GC.[2] However, this assumes that all impurities have a similar response factor to the main compound at the detection wavelength, which can be a source of inaccuracy if not properly validated.[2]
Quantitative Data Summary
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct, primary method based on molar concentration[2] | Comparative separation based on volatility and polarity[3] | Comparative separation based on polarity[2] |
| Accuracy | Very High (provides absolute purity)[5] | High (dependent on calibration and response factors)[5] | High (dependent on response factors of impurities)[2] |
| Precision (RSD) | Excellent (< 1%)[5] | High (< 2%)[5] | Very Good (< 2%)[6] |
| Sensitivity | Moderate (mg to µg level)[5] | High (ng to pg level)[5] | Moderate to High (µg to ng level)[5] |
| Sample Throughput | Moderate | High | Moderate |
| Sample Preparation | Simple weighing and dissolution[5] | Simple dilution | Often simple dilution, may require solvent exchange |
| Information Provided | Absolute purity, structural information for impurities[5] | Purity relative to volatile components[5] | Purity relative to UV-active components |
| Reference Standard | Requires a certified internal standard of a different compound[2] | Typically requires a reference standard of the analyte for accurate quantification | Typically requires a reference standard of the analyte for accurate quantification |
Experimental Protocols
Detailed methodologies for the purity analysis of this compound by qNMR, GC-FID, and HPLC are provided below.
Quantitative ¹H-NMR Spectroscopy Protocol
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher.
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton), and an adequate number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a certified this compound reference material if absolute quantification is desired.
-
-
GC-FID Instrument Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5).
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Data Analysis:
-
For purity by area percent, integrate all peaks in the chromatogram and calculate the percentage of the this compound peak area relative to the total peak area.
-
For absolute purity, generate a calibration curve from the reference standards and quantify the this compound concentration in the sample.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
-
HPLC Instrument Parameters:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine purity by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all observed peaks.
-
Mandatory Visualizations
Conclusion
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.
-
qNMR is the superior method when a highly accurate, absolute purity value is required, for instance, in the certification of reference materials or when an analyte-specific standard is unavailable. Its ability to provide structural information on impurities in a single, non-destructive measurement is a significant advantage.[5]
-
GC-FID is an excellent choice for routine quality control, offering high sensitivity for detecting volatile impurities and high sample throughput.[3][5]
-
HPLC-UV is a versatile technique, particularly useful for analyzing potential non-volatile impurities that would not be detected by GC.
In many scenarios, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of this compound purity, ensuring the integrity of this crucial chemical intermediate in research and development.
References
Comparing the toxicological profiles of isophorone and its oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of isophorone (B1672270) and its metabolic byproduct, isophorone oxide. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key toxicological endpoints are described.
Executive Summary
Isophorone, a widely used industrial solvent, has a well-documented toxicological profile characterized by moderate acute toxicity, irritation to the eyes, skin, and respiratory tract, and target organ toxicity affecting the kidneys, liver, and central nervous system.[1][2][3][4][5][6][7][8][9] Of particular note is the induction of alpha 2u-globulin nephropathy in male rats, a key mechanism leading to renal tumors that is generally not considered relevant to humans.[2][10][11][12][13][14] In contrast, publicly available toxicological data on this compound is sparse. Current information primarily consists of its classification as harmful if swallowed and in vitro evidence of genotoxicity.[15][16][17] This significant data gap for this compound limits a direct and comprehensive comparison with its parent compound, isophorone. The following sections provide a detailed breakdown of the available data.
Acute Toxicity
Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.
Table 1: Acute Toxicity Data for Isophorone and this compound
| Toxicological Endpoint | Isophorone | This compound |
| Oral LD50 (Rat) | 1500 - 2330 mg/kg[18] | Harmful if swallowed (GHS Category 4)[15][17] |
| Dermal LD50 (Rabbit) | 1200 mg/kg[18] | No data available |
| Inhalation LC50 (Rat) | 7 mg/L (4 hours, mist)[18] | No data available |
Experimental Protocols:
-
Acute Oral Toxicity (LD50): The oral median lethal dose (LD50) for isophorone was likely determined following a method similar to the OECD 401 guideline (or equivalent). This involves the administration of the test substance by gavage to a group of fasted rodents (typically rats). Animals are observed for mortality and clinical signs of toxicity for a defined period, usually 14 days. The LD50 value, the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is then calculated.
-
Acute Dermal Toxicity (LD50): The dermal LD50 for isophorone would have been determined using a protocol analogous to OECD Guideline 402. The substance is applied to a shaved area of the skin of an animal (typically a rabbit) and held in contact with an occlusive dressing for 24 hours. The animals are then observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50.
-
Acute Inhalation Toxicity (LC50): The inhalation median lethal concentration (LC50) for isophorone was likely determined according to a protocol similar to OECD Guideline 403. This involves exposing animals (usually rats) to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified duration (e.g., 4 hours). The animals are then observed for mortality and signs of toxicity during and after exposure to calculate the LC50.
Irritation and Sensitization
These studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes, and to induce an allergic response.
Table 2: Irritation and Sensitization Data
| Toxicological Endpoint | Isophorone | This compound |
| Skin Irritation | Mild to moderate irritant[19] | No data available |
| Eye Irritation | Serious eye irritant[19] | No data available |
| Skin Sensitization | Not a sensitizer | No data available |
Experimental Protocols:
-
Acute Dermal Irritation/Corrosion: The skin irritation potential of isophorone was likely assessed using a method similar to the OECD Guideline 404.[20] The test substance is applied to a small patch of skin on a test animal (typically a rabbit) for a defined period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[20] In vitro alternatives using reconstructed human epidermis models (OECD TG 439) are now preferred to reduce animal testing.[5][21][22]
-
Acute Eye Irritation/Corrosion: The eye irritation potential of isophorone would have been evaluated following a protocol similar to the OECD Guideline 405.[4][23][24][25] A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at various time points.[24] In vitro methods using reconstructed human cornea-like epithelium (RhCE) models (OECD TG 496) are increasingly used as alternatives.[26]
Genotoxicity
Genotoxicity assays are used to screen for substances that can cause damage to the genetic material (DNA).
Table 3: Genotoxicity Data
| Assay | Isophorone | This compound |
| Ames Test (Bacterial Reverse Mutation) | Negative | No data available |
| In vitro Chromosomal Aberration | Negative | No data available |
| In vivo Micronucleus Test | Negative | No data available |
| Comet Assay (in vitro) | No data available | Positive in human peripheral blood mononuclear cells[1] |
Experimental Protocols:
-
Bacterial Reverse Mutation Test (Ames Test): This test, following OECD Guideline 471, uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance, with and without metabolic activation, and the number of revertant colonies (bacteria that have regained the ability to grow in the absence of the amino acid) is counted. A significant increase in revertant colonies indicates mutagenic potential.
-
In Vitro Comet Assay: As performed for this compound, this assay (also known as single-cell gel electrophoresis) measures DNA strand breaks in eukaryotic cells.[1] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further towards the anode, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage.[1]
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to assess the potential of a substance to cause cancer.
Table 4: Carcinogenicity Data
| Species | Isophorone | This compound |
| Rat (Male) | Some evidence: Renal tubule adenomas/carcinomas, preputial gland carcinomas[2][7][27] | No data available |
| Rat (Female) | No evidence[27] | No data available |
| Mouse (Male) | Equivocal evidence: Hepatocellular and mesenchymal tumors, malignant lymphomas[2][7] | No data available |
| Mouse (Female) | No evidence[2][7] | No data available |
| IARC Classification | Not classifiable | Not classifiable |
| EPA Classification | Group C: Possible human carcinogen[9] | Not classified |
Experimental Protocol:
-
Carcinogenesis Bioassay: The carcinogenicity of isophorone was evaluated in a 2-year bioassay conducted by the National Toxicology Program (NTP), following protocols similar to OECD Guideline 451.[27][28] This involves the chronic administration of the test substance to groups of male and female animals of two species (typically rats and mice) over a major portion of their lifespan.[28] A control group receives the vehicle only. At the end of the study, a complete histopathological examination of all organs is performed to identify any increase in the incidence of tumors in the treated groups compared to the control group.[28]
Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.
Table 5: Reproductive and Developmental Toxicity Data
| Endpoint | Isophorone | This compound |
| Reproductive Toxicity | No adverse effects on reproductive organs observed in chronic studies[7][29] | No data available |
| Developmental Toxicity | Limited evidence of fetal malformations and growth retardation at maternally toxic doses in animal studies[9] | No data available |
Experimental Protocol:
-
Reproductive/Developmental Toxicity Screening Test: A study to assess the reproductive and developmental toxicity of isophorone would likely follow a protocol similar to OECD Guideline 421. This involves exposing male and female rodents to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation. The study evaluates effects on mating performance, fertility, pregnancy outcomes, and offspring viability and growth.
Organ-Specific Toxicity
This section details the effects of isophorone on specific organ systems. Data for this compound is not available.
-
Renal Toxicity: In male rats, isophorone induces a specific type of kidney damage known as alpha 2u-globulin nephropathy.[2][10][11][12][13][14] This condition is characterized by the accumulation of a male rat-specific protein, alpha 2u-globulin, in the renal tubules, leading to chronic inflammation, cell proliferation, and ultimately, the formation of renal tumors.[2][12][13] This mechanism is not considered relevant to humans as they do not produce this protein.[12][13]
-
Hepatic Toxicity: Chronic exposure to isophorone has been shown to cause liver effects in animals, including hepatocytomegaly (enlarged liver cells) and necrosis (cell death).[7][8]
-
Neurotoxicity: Isophorone can cause central nervous system depression, with symptoms such as dizziness, fatigue, and narcosis observed in humans and animals following acute and chronic exposure.[1][3][6][8][30]
Signaling Pathways and Mechanisms of Toxicity
Isophorone-Induced Alpha 2u-Globulin Nephropathy
The primary well-elucidated toxicological pathway for isophorone involves the induction of alpha 2u-globulin nephropathy in male rats. This process is a key driver of the observed renal tumors in this specific animal model.
Caption: Signaling pathway of isophorone-induced alpha 2u-globulin nephropathy in male rats.
Experimental Workflow for In Vitro Skin Irritation Testing
The following diagram illustrates a typical workflow for assessing skin irritation potential using a reconstructed human epidermis (RhE) model, as per OECD Test Guideline 439.
Caption: Experimental workflow for in vitro skin irritation testing using an RhE model.
Conclusion
The available toxicological data for isophorone is extensive, providing a solid foundation for risk assessment. Its profile is characterized by moderate acute toxicity, irritation, and specific organ toxicities, with a well-understood, male rat-specific mechanism for renal tumor formation. In stark contrast, the toxicological database for this compound is critically lacking. While preliminary data suggests it is harmful upon ingestion and may possess genotoxic properties, a comprehensive understanding of its potential hazards is not possible without further studies. This significant data gap for a primary metabolite of isophorone highlights an area where further research is needed to fully characterize the overall risk associated with isophorone exposure. Researchers and drug development professionals should be aware of these differences and the existing data limitations when evaluating the safety of isophorone-containing products or formulations.
References
- 1. Genotoxicity of alkene epoxides in human peripheral blood mononuclear cells and HL60 leukaemia cells evaluated with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. ecetoc.org [ecetoc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. α2u-Globulin Nephropathy and Renal Tumors in National Toxicology Program Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The comparative pathobiology of alpha 2u-globulin nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hazard evaluation of chemicals that cause accumulation of alpha 2u-globulin, hyaline droplet nephropathy, and tubule neoplasia in the kidneys of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. This compound | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. cometchemical.com [cometchemical.com]
- 19. aglayne.com [aglayne.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. senzagen.com [senzagen.com]
- 22. oecd.org [oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. nucro-technics.com [nucro-technics.com]
- 25. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 26. delltech.com [delltech.com]
- 27. Toxicology and carcinogenesis studies of isophorone in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. atsdr.cdc.gov [atsdr.cdc.gov]
- 30. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Reaction Kinetics of Isophorone Oxide and Structurally Related Epoxides
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of epoxides is crucial for predicting reaction outcomes, optimizing process parameters, and developing novel synthetic routes. This guide provides a comparative overview of the reaction kinetics of isophorone (B1672270) oxide against two structurally similar epoxides: cyclohexene (B86901) oxide and limonene (B3431351) oxide. Due to a notable gap in the scientific literature regarding the quantitative reaction kinetics of isophorone oxide, this document also serves as a practical guide, outlining detailed experimental protocols to enable researchers to generate this valuable data.
While quantitative kinetic data for this compound is scarce, this guide compiles available data for cyclohexene oxide and limonene oxide to provide a baseline for comparison. Following this, a comprehensive experimental workflow is proposed for a thorough comparative study.
Structural Comparison of Selected Epoxides
The three epoxides share a six-membered carbon ring, but differ in their substitution, which is expected to influence their reactivity.
Available Kinetic Data for Similar Epoxides
| Epoxide | Reaction | Rate Constant (k) | Activation Energy (Ea) | Arrhenius Pre-exponential Factor (A) | Conditions | Reference |
| Cyclohexene Oxide | Copolymerization with CO₂ | - | 96.8 ± 1.6 kJ/mol | - | Catalyzed by a dizinc (B1255464) complex, 65-90 °C | [1] |
| Limonene Oxide | Heterogeneous uptake by H₂SO₄ | Uptake coefficients from (7.10 ± 0.02) x 10⁻⁵ to (8.15 ± 0.16) x 10⁻³ | - | - | 30-50% (w/w) H₂SO₄, room temperature | [2] |
Note: The available data is for different reaction types and under varied conditions, highlighting the need for a standardized comparative study.
Proposed Experimental Guide for a Comparative Kinetic Study
To address the gap in data for this compound and to facilitate a direct comparison, the following experimental protocols are proposed.
I. Synthesis and Purification of Epoxides
A consistent and high-purity supply of each epoxide is essential for reliable kinetic studies.
A. Synthesis of this compound
This compound can be synthesized via the epoxidation of isophorone using hydrogen peroxide in an alkaline methanolic solution.
-
Reaction: A solution of isophorone and 30% aqueous hydrogen peroxide in methanol (B129727) is cooled to 15°C. 6N aqueous sodium hydroxide (B78521) is added dropwise while maintaining the temperature between 15-20°C. The mixture is stirred for several hours at 20-25°C.
-
Workup: The reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation. The purity should be verified by GC-MS and NMR spectroscopy.
B. Synthesis of Cyclohexene Oxide
Cyclohexene oxide can be prepared by the epoxidation of cyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction: m-CPBA is dissolved in a suitable solvent like dichloromethane (B109758) and added portion-wise to a solution of cyclohexene at 0°C. The reaction is stirred at room temperature until completion.
-
Workup: The reaction mixture is filtered to remove the precipitated m-chlorobenzoic acid. The filtrate is washed with a sodium sulfite (B76179) solution, sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The resulting cyclohexene oxide is purified by distillation. Purity should be confirmed by GC-MS and NMR.
C. Synthesis of Limonene Oxide
Limonene oxide, a mixture of cis and trans isomers, can also be synthesized using m-CPBA.
-
Reaction: Similar to the synthesis of cyclohexene oxide, m-CPBA is added to a solution of limonene in dichloromethane at 0°C. The reaction is allowed to proceed to completion at room temperature.
-
Workup and Purification: The workup and purification steps are analogous to those for cyclohexene oxide. The isomeric ratio should be determined by GC analysis.
II. Experimental Protocols for Kinetic Studies
To compare the reactivity of the three epoxides, a standardized set of reaction conditions should be employed. Acid-catalyzed hydrolysis is a common and well-understood reaction for epoxides and serves as an excellent model for this comparison.
A. General Experimental Setup
-
Reactor: A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a sampling port. The temperature should be controlled using a circulating water bath.
-
Reagents: High-purity epoxide, deionized water, and a standard acid catalyst (e.g., sulfuric acid or perchloric acid).
-
Analysis: The reaction progress can be monitored by taking aliquots at specific time intervals and quenching the reaction (e.g., by neutralization with a base). The concentration of the epoxide can then be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
B. Kinetic Measurement by GC-MS
-
Preparation: Prepare stock solutions of the epoxide and the acidic aqueous solution of known concentration.
-
Reaction Initiation: Equilibrate the acidic solution in the reactor to the desired temperature. Initiate the reaction by adding a known amount of the epoxide stock solution.
-
Sampling: Withdraw aliquots at regular intervals and immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent and an internal standard (for GC quantification).
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the remaining epoxide.
-
Data Analysis: Plot the natural logarithm of the epoxide concentration versus time. For a pseudo-first-order reaction, the slope of this plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be determined by dividing k' by the concentration of the acid catalyst.
C. Determination of Activation Parameters
Repeat the kinetic experiments at several different temperatures (e.g., 25°C, 35°C, 45°C). The activation energy (Ea) and the pre-exponential factor (A) can be determined from the Arrhenius plot (ln(k) vs. 1/T).
III. Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative kinetic study.
Conclusion
While a direct comparison of the reaction kinetics of this compound with similar epoxides is currently hindered by a lack of published data, this guide provides a framework for researchers to systematically investigate this area. By following the proposed experimental protocols, the scientific community can generate the necessary data to understand the reactivity of this compound, enabling its more effective use in chemical synthesis and drug development. The structural differences, particularly the presence of a carbonyl group and gem-dimethyl substituents in this compound, are expected to significantly influence its electronic and steric properties, and thus its reaction kinetics, making such a study a valuable contribution to the field of physical organic chemistry.
References
Safety Operating Guide
Navigating the Safe Disposal of Isophorone Oxide: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Isophorone oxide, a combustible liquid that is harmful if swallowed.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and to take the necessary safety precautions.
Hazard Identification and Personal Protective Equipment (PPE):
This compound is classified as a combustible liquid and is harmful if swallowed.[1][2] It is essential to handle this chemical in a well-ventilated area and to avoid contact with skin, eyes, and inhalation of any vapors or mists.[1] When handling this compound, the following personal protective equipment is required:
-
Eye Protection: Eyeshields or faceshields.[2]
-
Hand Protection: Protective gloves.[2]
-
Respiratory Protection: A suitable respirator, such as a type ABEK (EN14387) respirator filter, should be used if ventilation is inadequate or for spill cleanup.
Quantitative Data Summary:
The following table summarizes key quantitative safety data for this compound.
| Property | Value | Source(s) |
| Flash Point | 83 °C / 181.4 °F (closed cup) | [2] |
| Density | 0.994 g/mL at 25 °C | [2] |
| Boiling Point | 75-76 °C at 6 mmHg | [2] |
| NFPA 704 Rating | Health: 2, Fire: 2, Reactivity: 0 | [1] |
| GHS Hazard Code | H302 (Harmful if swallowed) | [1][2] |
| Storage Class | 10 (Combustible liquids) | [2] |
| Water Hazard Class | WGK 3 (severe hazard to water) | [2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical process that must adhere to strict regulatory guidelines to prevent environmental contamination and ensure personnel safety.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be treated as hazardous waste.[3]
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
-
Keep waste in its original or a compatible, properly labeled container. The container must be in good condition and not leaking.
Step 2: Container Management
-
Ensure the waste container is always closed during storage, except when adding more waste.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[5]
Step 3: Accidental Spill and Leak Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]
-
Cleanup: For small spills, absorb the material with an inert absorbent material. For larger spills, contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing.[1]
-
Disposal of Cleanup Materials: Place all contaminated absorbent materials and soil into a suitable, sealed container for disposal according to local regulations.[1][5]
Step 4: Professional Disposal
-
The disposal of this compound must be conducted by a licensed professional waste disposal service.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal service with a complete and accurate description of the waste.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][6] A common disposal method for similar combustible liquids is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Disposal Workflow for Isophorone Oxidedot
References
Navigating the Safe Handling of Isophorone Oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential safety and logistical information for Isophorone oxide, a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, providing a clear and immediate reference for laboratory personnel.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, data for the related compound Isophorone suggests that Nitrile rubber gloves are a suitable option.[1] It is crucial to consult with the glove manufacturer for specific compatibility information. | Prevents skin contact, which can be harmful. |
| Respiratory Protection | An appropriate respirator with an organic vapor cartridge should be used, especially when handling outside of a chemical fume hood or in poorly ventilated areas. A dust mask (such as an N95) is not sufficient for protection against vapors. | Protects against the inhalation of harmful vapors. |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. | Prevents contamination of personal clothing. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the essential steps for safe use, from preparation to disposal.
Procedural Steps:
-
Preparation :
-
Before handling this compound, don all required personal protective equipment as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly, with a face velocity appropriate for handling volatile and hazardous chemicals.
-
Assemble all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use caution when transferring the chemical to avoid splashes.
-
Keep the container tightly closed when not in use.
-
-
Cleanup and Disposal :
-
After use, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in a manner that avoids contaminating yourself and the surrounding area.
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with all federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service for specific guidance.[2]
-
Quantitative Data and Exposure Limits
While specific quantitative safety data for this compound is limited, the following table provides exposure limits for the closely related compound, Isophorone, which can serve as a conservative guide. It is crucial to note that this data is for a different chemical and should be used for informational purposes only, emphasizing the need for caution.
| Parameter | Value (for Isophorone) | Source / Agency |
| OSHA PEL (Permissible Exposure Limit) | 25 ppm (8-hour TWA) | OSHA[3] |
| NIOSH REL (Recommended Exposure Limit) | 4 ppm (10-hour TWA) | NIOSH[3] |
| ACGIH TLV (Threshold Limit Value) | 5 ppm (Ceiling) | ACGIH[3] |
Disclaimer: The exposure limits provided are for Isophorone, not this compound. In the absence of specific data for this compound, these values should be considered as a reference for implementing conservative safety measures.
By implementing these safety protocols and maintaining a vigilant approach to chemical handling, laboratory professionals can significantly mitigate the risks associated with this compound, fostering a culture of safety and ensuring the well-being of all personnel.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
